molecular formula C24H21NO4 B556947 Fmoc-(R)-3-amino-3-phenylpropionic acid CAS No. 220498-02-2

Fmoc-(R)-3-amino-3-phenylpropionic acid

货号: B556947
CAS 编号: 220498-02-2
分子量: 387.4 g/mol
InChI 键: PTSLRPMRTOVHAB-JOCHJYFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-(r)-3-amino-3-phenylpropionic acid>

属性

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSLRPMRTOVHAB-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220498-02-2
Record name Fmoc-(R)-3-amino-3-phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-(R)-3-amino-3-phenylpropionic Acid: A Core Component in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Fmoc-(R)-3-amino-3-phenylpropionic acid is a crucial non-natural amino acid derivative that serves as a fundamental building block in the fields of peptide chemistry, drug development, and protein engineering. Its unique structure, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group, provides a strategic advantage in the controlled, stepwise synthesis of complex peptides. This guide offers a comprehensive overview of its chemical properties, applications, and the methodologies associated with its use.

Core Chemical and Physical Properties

The intrinsic properties of this compound are foundational to its application in chemical synthesis. These characteristics, compiled from various suppliers and databases, are summarized below.

PropertyValueCitations
CAS Number 220498-02-2[1][2][3][4]
Molecular Formula C₂₄H₂₁NO₄[1][2][5][6]
Molecular Weight 387.43 g/mol [1][2]
Melting Point 181.7 °C[1][2]
Boiling Point 513.39°C (rough estimate)[1][2]
Appearance White to off-white solid/powder[1][3][5]
Purity ≥94.0% - ≥99% (HPLC)[3][5]
pKa 4.27±0.10 (Predicted)[1][7]
Density 1.2379 (rough estimate)[1][2]
Storage Temperature 0-8°C[1][5]

Applications in Research and Development

The distinct structural features of this compound make it a versatile tool for scientific advancement.

  • Peptide Synthesis : This compound is a cornerstone of Fmoc solid-phase peptide synthesis (SPPS).[1] The Fmoc group serves as a temporary protecting shield for the amino group, allowing for the sequential addition of amino acids to a growing peptide chain.[5][8] Its unique beta-amino acid structure can be incorporated to create peptidomimetics with enhanced stability against enzymatic degradation.

  • Drug Development : In the pharmaceutical industry, this molecule is instrumental in designing novel peptide-based drugs.[5][8] The introduction of the phenyl group can enhance hydrophobic interactions, which may improve a drug candidate's binding affinity, stability, and overall activity.[5] It is particularly valuable in the development of therapeutics for oncology and neurology.[5]

  • Bioconjugation and Protein Engineering : The compound is also utilized in bioconjugation techniques, which are vital for creating targeted drug delivery systems and biosensors.[5][8] Researchers also use it to modify proteins to study their structure and function, paving the way for innovations in biotechnology.[5]

Experimental Methodologies

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The primary application of this compound is in SPPS. The process involves the iterative addition of Fmoc-protected amino acids to a peptide chain anchored to a solid resin support.

SPPS_Workflow start_end start_end process_step process_step decision decision reagent reagent start Start: Resin Support deprotection Fmoc Deprotection (Piperidine) start->deprotection wash1 Washing Step (e.g., DMF) deprotection->wash1 coupling Coupling: Add this compound + Coupling Reagents (HBTU, DIPEA) wash1->coupling wash2 Washing Step (e.g., DMF) coupling->wash2 is_complete Peptide Complete? wash2->is_complete is_complete->deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) is_complete->cleavage Yes purification Purification (e.g., HPLC) cleavage->purification end End: Purified Peptide purification->end

General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol Steps:

  • Resin Preparation : The synthesis begins with a solid support resin, often pre-loaded with the first amino acid.

  • Fmoc Deprotection : The Fmoc group on the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF), to expose a free amine.

  • Washing : The resin is thoroughly washed to remove excess reagents and by-products.

  • Amino Acid Coupling : this compound is activated with coupling reagents (e.g., HBTU, HATU) and added to the resin. It reacts with the free amine, elongating the peptide chain.

  • Washing : Another washing step removes unreacted amino acid and coupling reagents.

  • Iteration : Steps 2-5 are repeated for each subsequent amino acid until the desired peptide sequence is assembled.

  • Final Cleavage : Once the synthesis is complete, the peptide is cleaved from the resin support, and any side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).

  • Purification and Analysis : The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed using techniques like mass spectrometry and NMR spectroscopy.

Structural Significance and Functional Relationships

The utility of this compound is directly linked to its distinct chemical moieties. Each part of the molecule plays a specific role that contributes to its overall function in synthesis and the properties of the final peptide.

Structural_Significance compound This compound fmoc Fmoc Group compound->fmoc phenyl Phenyl Group compound->phenyl chiral Chiral Center (R) compound->chiral beta_aa β-Amino Acid Backbone compound->beta_aa fmoc_func Base-labile protection Enables SPPS workflow fmoc->fmoc_func leads to phenyl_func Increases hydrophobicity Enhances biological interactions phenyl->phenyl_func confers chiral_func Defines specific 3D conformation Crucial for biological activity chiral->chiral_func determines beta_aa_func Increases proteolytic stability Induces specific secondary structures (helices, turns) beta_aa->beta_aa_func provides

Relationship between structure and function.
  • Fmoc Group : This bulky, base-labile protecting group is the key to the iterative nature of SPPS. Its removal under mild basic conditions leaves other acid-labile side-chain protecting groups intact, allowing for selective and controlled synthesis.

  • Phenyl Group : The aromatic side chain increases the hydrophobicity of the amino acid.[5] When incorporated into a peptide, it can facilitate important π-π stacking or hydrophobic interactions with biological targets, potentially enhancing binding affinity and efficacy.[5]

  • (R)-Chiral Center : Stereochemistry is critical for biological function. The specific (R)-configuration dictates the three-dimensional orientation of the side chain, which is essential for precise molecular recognition and interaction with other chiral molecules like proteins and receptors.

  • β-Amino Acid Backbone : Unlike natural α-amino acids, this compound is a β-amino acid. Peptides containing β-amino acids (β-peptides) often exhibit enhanced resistance to degradation by proteases, leading to longer in vivo half-lives—a highly desirable trait for therapeutic agents.

Stability and Storage

For optimal stability, this compound should be stored in tightly sealed containers in a dry, cool, and well-ventilated area.[9] The recommended storage temperature is between 0°C and 8°C to minimize potential degradation over time.[1][5] While generally stable at room temperature for short periods, such as during shipping, long-term storage in refrigerated conditions is advised to ensure its purity and reactivity for synthesis.[10]

References

An In-depth Technical Guide to Fmoc-(R)-3-amino-3-phenylpropionic Acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-(R)-3-amino-3-phenylpropionic acid, a pivotal building block in modern peptide chemistry and drug discovery. We will delve into its chemical structure, synthesis, and core applications, with a focus on its role in solid-phase peptide synthesis (SPPS). Detailed experimental protocols and analytical methods are provided to support researchers in its practical application.

Core Compound Structure and Properties

This compound is a non-proteinogenic β-amino acid derivative. Its structure is characterized by three key components: a β-amino acid backbone ((R)-3-amino-3-phenylpropionic acid), a phenyl side chain, and a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine. The "(R)" designation specifies the stereochemistry at the chiral center, which is crucial for the biological activity of the resulting peptides. The Fmoc group is a base-labile protecting group essential for the stepwise, controlled assembly of amino acids in SPPS.[1]

Chemical Structure and Identifiers
  • Molecular Formula: C₂₄H₂₁NO₄[2]

  • Molecular Weight: 387.43 g/mol [3]

  • IUPAC Name: (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid

  • CAS Number: 220498-02-2[2]

  • SMILES: O=C(O)C--INVALID-LINK--C1=CC=CC=C1

  • InChI Key: PTSLRPMRTOVHAB-QFIPXVFZSA-N[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its storage, handling, and use in chemical synthesis.

PropertyValueReferences
Appearance White to off-white powder/solid[5][6]
Melting Point 181-206 °C[5]
Purity ≥99% (HPLC)[5]
Storage Temperature 2-8°C[5][6]
Solubility Soluble in most organic solvents like DMF and NMP[1]

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. A common industrial approach involves the synthesis of a racemic mixture followed by enzymatic resolution and subsequent Fmoc protection.[5]

Experimental Protocol: Synthesis

Step 1: Synthesis of Racemic 3-amino-3-phenylpropionic acid (Rodionow-Johnson Reaction) [5]

  • In a round-bottom flask, combine benzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol.

  • Reflux the mixture for 4-6 hours. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition of ammonia and decarboxylation.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude racemic β-phenylalanine.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Enzymatic Resolution of (R,S)-3-amino-3-phenylpropionic acid [5]

  • Prepare a buffered aqueous solution and suspend the racemic 3-amino-3-phenylpropionic acid.

  • Add a lipase enzyme (e.g., from Candida antarctica). These enzymes can selectively catalyze the acylation or esterification of one enantiomer, allowing for separation.

  • Incubate the mixture under controlled temperature and pH with gentle agitation. The enzyme will selectively process the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

  • Monitor the reaction progress using chiral HPLC.

  • Once the desired conversion is reached, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).

  • Separate the unreacted (R)-3-amino-3-phenylpropionic acid from the modified (S)-enantiomer by extraction or crystallization.

Step 3: Fmoc Protection of (R)-3-amino-3-phenylpropionic acid [7]

  • Dissolve the purified (R)-3-amino-3-phenylpropionic acid in a suitable solvent mixture, such as aqueous acetone or dioxane, with a mild base like sodium bicarbonate or sodium carbonate to deprotonate the amino group.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent to the cooled amino acid solution with vigorous stirring.[8]

  • Allow the reaction to proceed for several hours at room temperature, monitoring by TLC or HPLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the Fmoc-protected product.

  • Collect the solid product by filtration, wash thoroughly with water to remove salts, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain high-purity this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[1] The incorporation of a β-amino acid like this can impart unique structural properties to peptides, such as forming stable helical or turn structures, and significantly increases their resistance to degradation by proteases.[9]

Experimental Workflow for SPPS

The workflow for incorporating an Fmoc-protected amino acid into a growing peptide chain on a solid support is a cyclical process involving deprotection, activation, and coupling.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Select Resin (e.g., Rink Amide, Wang) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Start First Cycle (if resin is pre-loaded) Wash1 Wash Resin (DMF) Deprotection->Wash1 Coupling Couple Activated AA to Resin-Bound Peptide Wash1->Coupling Activation Activate Fmoc-AA-OH (HBTU/HATU + DIPEA in DMF) Activation->Coupling Wash2 Wash Resin (DMF) Coupling->Wash2 KaiserTest Kaiser Test (Check for free amines) Wash2->KaiserTest KaiserTest->Deprotection Cycle Complete, Start Next AA KaiserTest->Coupling Incomplete Coupling, Recouple Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) KaiserTest->Cleavage Sequence Complete Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purify & Analyze (RP-HPLC, Mass Spec) Precipitation->Purification

Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for a Single Coupling Cycle

  • Resin Preparation: Place the appropriate resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[10]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5-20 minutes to remove the Fmoc group from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the cleaved Fmoc-adduct.[11][12]

  • Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower molar equivalent of an activating agent (e.g., HBTU, HATU) in DMF. Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution. Allow the mixture to pre-activate for 1-2 minutes.[10]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[10]

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), a second coupling may be necessary.[13]

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail (e.g., 95% Trifluoroacetic acid (TFA) with scavengers). The crude peptide is then precipitated with cold diethyl ether and purified via reverse-phase HPLC.[10]

Analytical and Quality Control Methods

Rigorous analysis is essential to ensure the purity and identity of both the Fmoc-amino acid starting material and the final synthesized peptide. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

Experimental Protocol: HPLC Analysis

Objective: To determine the chemical and enantiomeric purity of this compound.

A) Purity Analysis (Reversed-Phase HPLC):

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm (to detect the Fmoc group).[4]

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. A purity of ≥99% is typically required for SPPS.

B) Enantiomeric Purity Analysis (Chiral HPLC):

  • Column: A chiral stationary phase (CSP), such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC T or R).[14]

  • Mobile Phase: Typically a polar organic mode (e.g., Methanol/Acetonitrile with a volatile acid/base additive) or a reversed-phase mode (e.g., Acetonitrile/Aqueous buffer). A common system is Hexane/Ethanol/TFA (e.g., 90:10:0.1).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Analysis: The method should achieve baseline separation of the (R) and (S) enantiomers. The enantiomeric purity is determined by comparing the peak area of the desired (R)-enantiomer to the (S)-enantiomer. An enantiomeric excess of ≥99.8% is desirable.

Applications in Drug Discovery and Research

The incorporation of this compound into peptides is a key strategy in medicinal chemistry to develop novel therapeutics. Peptides containing β-amino acids often exhibit enhanced metabolic stability and unique conformational properties.[9]

Key Advantages in Therapeutic Peptide Design:

  • Proteolytic Resistance: The altered backbone structure makes peptides containing β-amino acids less susceptible to degradation by proteases, increasing their in vivo half-life.[9]

  • Structural Diversity: β-amino acids can induce stable secondary structures (e.g., helices, sheets) that can mimic or disrupt natural protein-protein interactions.[9]

  • Targeted Therapies: These modified peptides can be designed to target specific receptors or signaling pathways implicated in diseases like cancer or neurological disorders.[1][15] For example, a peptide could be designed to inhibit the interaction between a growth factor receptor and its downstream signaling partners.

Representative Signaling Pathway Targeted by a Bioactive Peptide

The diagram below illustrates a generic signaling pathway that could be inhibited by a custom-designed peptide therapeutic. A peptide incorporating this compound could be engineered to bind to the extracellular domain of a receptor tyrosine kinase (RTK), preventing ligand binding and subsequent downstream signaling cascades that promote cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Dimerization & Autophosphorylation Ligand Growth Factor (Ligand) Ligand->Receptor Binds & Activates Peptide Therapeutic Peptide (Inhibitor) Peptide->Receptor Blocks Binding RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

A generic cell signaling pathway initiated by a bioactive peptide.

References

A Technical Guide to Fmoc-(R)-3-amino-3-phenylpropionic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-amino-3-phenylpropionic acid (CAS: 220498-02-2) is a non-natural, protected amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a phenyl group on the β-carbon, offers distinct advantages in the design of novel peptide-based therapeutics. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for a mild and efficient method for peptide chain elongation.[1][2] This guide provides an in-depth overview of its chemical properties, applications, and detailed protocols for its incorporation into synthetic peptides. The use of such non-natural amino acids can enhance the stability, efficacy, and target selectivity of peptide drug candidates.[3][4]

Compound Properties and Specifications

This compound is a white to off-white or light brown solid powder.[5][6] Key quantitative data for this compound are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
CAS Number 220498-02-2
Molecular Formula C24H21NO4
Molecular Weight 387.43 g/mol
IUPAC Name (3R)-3-[(9H-fluoren-9-ylmethoxy)carbonylamino]-3-phenylpropanoic acid
InChI Key PTSLRPMRTOVHAB-JOCHJYFZSA-N
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C42

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance White to faint beige powder/solid[2]
Melting Point 180-184 °C[2]
Purity (Assay) ≥98.0%[2]
Storage Temperature 2-8°C[2]

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of peptides with modified properties for research and therapeutic purposes.

  • Enhanced Proteolytic Stability: The β-amino acid structure can confer resistance to degradation by peptidases, increasing the in vivo half-life of the peptide.[4]

  • Conformational Constraints: The introduction of this non-natural residue can induce specific secondary structures (e.g., helices, turns) in the peptide backbone, which can be crucial for receptor binding and biological activity.

  • Improved Pharmacokinetic Properties: The phenyl group can increase the hydrophobicity of the peptide, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Novel Biological Activity: Peptides incorporating this amino acid can exhibit novel or enhanced biological activities, making them valuable tools for probing biological systems and for developing new drug candidates in areas such as oncology and neurology.[3]

Experimental Protocols: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard workflow of Fmoc-based SPPS. This process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7]

General Workflow for a Single Coupling Cycle

The following diagram illustrates the key steps in a single cycle of amino acid addition in Fmoc SPPS.

spss_workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling (this compound + Coupling Reagents like HBTU/HOBt) Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. NextCycle Ready for Next Cycle Washing2->NextCycle 5.

Caption: Workflow for a single amino acid coupling cycle in Fmoc SPPS.

Detailed Protocol for a Manual Coupling Cycle

This protocol outlines a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.[2]

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes with gentle agitation.[1]

  • Drain the DMF from the reaction vessel.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[1]

  • Agitate the mixture for an initial 3-5 minutes, then drain the solution.[1]

  • Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for another 10-15 minutes to ensure complete removal of the Fmoc group.[1]

  • Drain the deprotection solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

  • A final wash with dichloromethane (DCM) can be performed, followed by a DMF wash.

4. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents) in DMF.[8]

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents of the amino acid), to the activation solution.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines.[9]

5. Post-Coupling Washing:

  • Drain the coupling solution from the resin.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Wash with DCM (2-3 times) and finally with DMF (2-3 times). The resin is now ready for the next deprotection and coupling cycle.

Peptide Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

1. Final Fmoc Deprotection:

  • Perform a final Fmoc deprotection as described in step 4.2.2.

  • Wash the resin extensively with DMF and then with DCM.

  • Dry the resin under vacuum.

2. Cleavage from Resin:

  • Treat the dried resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS). The exact composition may vary depending on the amino acids in the peptide sequence.[10]

  • Allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

3. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[6]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.[6]

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

  • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity and purity.[6]

Impact of Incorporating Non-Natural Amino Acids

The inclusion of this compound and other non-natural amino acids is a powerful strategy in modern drug discovery. The following diagram illustrates the logical relationship between the incorporation of such building blocks and the desired outcomes in peptide therapeutic design.

non_natural_aa_impact cluster_0 Strategy cluster_1 Structural & Physicochemical Modifications cluster_2 Improved Therapeutic Properties cluster_3 Desired Outcome Start Incorporate Non-Natural Amino Acid (e.g., this compound) Mod1 Altered Backbone (β-amino acid) Start->Mod1 Mod2 Modified Side Chain (Phenyl group) Start->Mod2 Mod3 Conformational Constraint Start->Mod3 Prop1 Increased Proteolytic Stability Mod1->Prop1 Prop3 Improved Pharmacokinetics (ADME Profile) Mod2->Prop3 Prop2 Enhanced Receptor Binding and Selectivity Mod3->Prop2 End Optimized Peptide Therapeutic Candidate Prop1->End Prop2->End Prop3->End

Caption: Rationale for incorporating non-natural amino acids in peptide drug design.

References

Synthesis of Fmoc-(R)-3-amino-3-phenylpropionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis route for Fmoc-(R)-3-amino-3-phenylpropionic acid, a valuable building block in peptide synthesis and drug discovery. The presented methodology focuses on a two-stage process: the enzymatic resolution of racemic N-acetyl-3-amino-3-phenylpropionic acid to obtain the desired (R)-enantiomer, followed by the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This approach offers high enantioselectivity and is adaptable for laboratory-scale synthesis.

Core Synthesis Strategy

The synthesis proceeds through two key stages, as illustrated in the workflow diagram below. The initial step involves the preparation of the chiral intermediate, (R)-3-amino-3-phenylpropionic acid, via enzymatic kinetic resolution. The subsequent step is the protection of the amino functionality with an Fmoc group to yield the final product.

Synthesis_Workflow Racemic Racemic (R,S)-N-acetyl-3- amino-3-phenylpropionic acid Enzyme Enzymatic Resolution (e.g., Variovorax sp. amidohydrolase) Racemic->Enzyme R_Amino_Acid (R)-3-amino-3-phenylpropionic acid Enzyme->R_Amino_Acid Product S_N_Acetyl (S)-N-acetyl-3-amino- 3-phenylpropionic acid Enzyme->S_N_Acetyl Unreacted Final_Product Fmoc-(R)-3-amino-3- phenylpropionic acid R_Amino_Acid->Final_Product Fmoc Protection Fmoc_Reagent Fmoc-OSu or Fmoc-Cl Fmoc_Reagent->Final_Product Fmoc_Protection Start Start: (R)-3-amino-3-phenylpropionic acid Dissolve_AA Dissolve in aqueous base (e.g., Na2CO3 solution) Start->Dissolve_AA Cool Cool to 0-5°C Dissolve_AA->Cool Add_Fmoc Add Fmoc-OSu solution dropwise Cool->Add_Fmoc Prepare_Fmoc Prepare Fmoc-OSu solution in dioxane or acetone Prepare_Fmoc->Add_Fmoc React Stir at room temperature overnight Add_Fmoc->React Workup Aqueous work-up and extraction React->Workup Acidify Acidify to pH 2-3 with HCl Workup->Acidify Precipitate Precipitate Fmoc-protected product Acidify->Precipitate Filter_Dry Filter and dry the product Precipitate->Filter_Dry End End: this compound Filter_Dry->End

A Technical Deep Dive into Fmoc-(R)-3-amino-3-phenylpropionic Acid: Synthesis, Applications, and Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-(R)-3-amino-3-phenylpropionic acid, a chiral non-proteinogenic β-amino acid, has emerged as a critical building block in modern peptidomemetics and drug discovery. Its unique structural features, including the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group and the phenyl-adorned β-carbon, offer distinct advantages in the design of novel peptide-based therapeutics with enhanced stability, conformational control, and biological activity. This technical guide provides a comprehensive review of the synthesis, key applications, and design principles associated with the incorporation of this valuable amino acid derivative into peptide scaffolds.

Physicochemical Properties and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and peptide design. The following tables summarize key quantitative data gathered from various scientific sources.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₁NO₄[1][2]
Molecular Weight 387.43 g/mol [1][2]
Appearance White to off-white powder/solid[1]
Melting Point 181-184 °C[1]
Purity Typically ≥97% (often by HPLC)[1]
Solubility Soluble in organic solvents like DMF and DCM[1]
Storage Conditions 2-8 °C[1]

Experimental Protocols: Synthesis and Incorporation

The enantioselective synthesis of this compound is a crucial step in its application. Furthermore, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) requires specific protocols to ensure high coupling efficiency and yield.

Chemo-enzymatic Synthesis of (R)-3-amino-3-phenylpropionic Acid

A highly effective method for obtaining the desired (R)-enantiomer involves the kinetic resolution of racemic β-phenylalanine using an ω-transaminase. This biocatalytic approach offers high enantioselectivity.

Protocol: Enzymatic Kinetic Resolution of Racemic β-Phenylalanine

  • Reaction Setup: In a temperature-controlled vessel, dissolve racemic β-phenylalanine in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5-8.5).

  • Enzyme Addition: Introduce an ω-transaminase enzyme preparation. The specific enzyme and its concentration will depend on the supplier and desired reaction scale.

  • Amine Acceptor: Add an excess of an amine acceptor, such as pyruvate, to drive the reaction equilibrium.

  • Cofactor: Ensure the presence of the necessary cofactor, pyridoxal 5'-phosphate (PLP), in the reaction mixture.

  • Incubation: Maintain the reaction at a controlled temperature (typically 30-40 °C) with gentle agitation for a period determined by monitoring the reaction progress (e.g., 24-48 hours).

  • Reaction Monitoring: Periodically take aliquots and analyze the enantiomeric excess (ee) of the remaining (R)-β-phenylalanine using chiral HPLC.

  • Workup: Once the desired ee is achieved (typically >99%), quench the reaction by acidifying the mixture to denature the enzyme.

  • Purification: Isolate the (R)-3-amino-3-phenylpropionic acid from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

Fmoc Protection of (R)-3-amino-3-phenylpropionic Acid

Following the synthesis of the chiral β-amino acid, the amine group is protected with the Fmoc group to make it suitable for SPPS.

Protocol: Fmoc Protection

  • Dissolution: Dissolve (R)-3-amino-3-phenylpropionic acid (1 equivalent) in a mixture of 1,4-dioxane and a 10% aqueous sodium carbonate solution.

  • Fmoc Reagent Addition: Slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (approximately 1.05 equivalents) in 1,4-dioxane to the amino acid solution while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. Extract the product into an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to obtain the final product with high purity.

Incorporation into Peptides via Fmoc-SPPS

This compound can be incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis protocols.

Protocol: Coupling Cycle in Fmoc-SPPS

  • Resin Swelling: Swell the solid support (e.g., Rink amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the Fmoc-piperidine adduct.

  • Coupling:

    • Pre-activate a solution of this compound (3-5 equivalents relative to the resin loading) with a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (equivalent to the amino acid) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the coupling agent) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

Applications in Drug Development and Research

The incorporation of this compound into peptides offers several advantages for drug development:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is resistant to degradation by proteases, which increases the in vivo half-life of the resulting peptide therapeutics.

  • Conformational Constraint: The additional methylene group in the backbone restricts the conformational freedom of the peptide, allowing for the stabilization of specific secondary structures like helices and turns. This can lead to higher binding affinity and selectivity for biological targets.

  • Mimicry of Bioactive Conformations: Peptides containing β-amino acids can mimic the spatial arrangement of side chains in natural α-peptides, enabling them to interact with biological targets such as G protein-coupled receptors (GPCRs) and protein-protein interaction interfaces.

  • Antiproliferative Activity: Derivatives of β-phenylalanine have been investigated for their potential as anticancer agents, showing promising activity in lung cancer models. This suggests that peptides incorporating this moiety could be explored for oncological applications.

Visualizing Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships relevant to the use of this compound.

Chemo-enzymatic Synthesis Workflow

chemoenzymatic_synthesis cluster_synthesis Synthesis of (R)-3-amino-3-phenylpropionic acid cluster_protection Fmoc Protection racemic Racemic β-phenylalanine resolution Enzymatic Kinetic Resolution (ω-Transaminase) racemic->resolution Substrate r_amino_acid (R)-3-amino-3-phenylpropionic acid resolution->r_amino_acid Product s_ketone (S)-3-oxo-3-phenylpropanoic acid (byproduct) resolution->s_ketone Byproduct protection Fmoc Protection Reaction r_amino_acid->protection fmoc_osu Fmoc-OSu fmoc_osu->protection final_product Fmoc-(R)-3-amino-3- phenylpropionic acid protection->final_product

Caption: Chemo-enzymatic synthesis and Fmoc protection workflow.

Logical Workflow for Designing β-Peptide Modulators of Protein-Protein Interactions

ppi_design_workflow start Identify Target Protein-Protein Interaction (PPI) hotspots Identify 'Hotspot' Residues at the PPI Interface start->hotspots scaffold Design β-Peptide Scaffold (e.g., 14-helix mimic) hotspots->scaffold incorporation Incorporate (R)-3-amino-3-phenylpropionic acid to mimic hydrophobic hotspots scaffold->incorporation synthesis Synthesize Peptide Library (Fmoc-SPPS) incorporation->synthesis screening Screen Library for PPI Inhibition synthesis->screening optimization Structure-Activity Relationship (SAR) Studies and Lead Optimization screening->optimization lead Lead Candidate optimization->lead

Caption: Design workflow for β-peptide PPI modulators.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique properties enable the creation of novel peptide-based molecules with improved pharmacological profiles. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for researchers to harness the full potential of this versatile building block in their drug discovery and development endeavors. As our understanding of the structural and biological implications of incorporating β-amino acids into peptides continues to grow, so too will the therapeutic applications of molecules derived from this important chiral synthon.

References

Technical Guide: Physicochemical Properties of Fmoc-(R)-3-amino-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Fmoc-(R)-3-amino-3-phenylpropionic acid, a key building block in peptide synthesis and drug discovery. The information presented is intended to support researchers and professionals in the pharmaceutical and biotechnology sectors by providing essential data and methodologies for its effective use.

Core Physical Properties

This compound is a white to off-white crystalline powder.[1][2][3] Its chemical structure consists of a phenylpropionic acid backbone, with the amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.[2]

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 220498-02-2[1][3][4][5]
Molecular Formula C₂₄H₂₁NO₄[1][2][4]
Molecular Weight 387.43 g/mol [1][4][6]
Appearance White to off-white powder/solid[1][2][3][6]
Melting Point 181.7 °C[1][4]
Boiling Point 513.39 °C (rough estimate)[1][4]
Density 1.2379 g/cm³ (rough estimate)[1][4]
Purity ≥94.0% - ≥99% (technique dependent)[2][3]

Solubility Profile

The large, hydrophobic Fmoc group generally imparts good solubility in many organic solvents. However, the overall solubility is also influenced by the polarity of the amino acid side chain. For this compound, the phenyl group contributes to its hydrophobicity.

Table 2: Expected Solubility of this compound

SolventExpected SolubilityRationale
N,N-Dimethylformamide (DMF)Highly SolubleCommon solvent for SPPS; effectively solvates the Fmoc group and peptide backbone.
N-Methyl-2-pyrrolidone (NMP)Highly SolubleSimilar to DMF, a polar aprotic solvent with excellent solvating properties for Fmoc-amino acids.
Dimethyl Sulfoxide (DMSO)SolubleA strong polar aprotic solvent capable of dissolving many organic compounds.
Dichloromethane (DCM)Moderately SolubleA less polar solvent, may have lower solvating power compared to DMF or NMP.
WaterSparingly SolubleThe hydrophobic nature of the Fmoc and phenyl groups limits solubility in aqueous solutions.[7]
Diethyl EtherInsolubleA non-polar solvent, not expected to effectively solvate the polar carboxylic acid group.

Experimental Protocols

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) close to the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

  • Purity Check: A narrow melting range (typically 0.5-1.5 °C) is indicative of a high degree of purity.

Solubility Determination

A qualitative or semi-quantitative determination of solubility can be performed to guide solvent selection for reactions and purification.

Methodology: Shake-Flask Method (Qualitative)

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of small vials.

  • Solvent Addition: A known volume of each test solvent (e.g., 1 mL) is added to a separate vial.

  • Equilibration: The vials are sealed and agitated (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: The vials are visually inspected for the presence of undissolved solid. The solubility can be classified as:

    • Soluble: No undissolved solid is visible.

    • Partially Soluble: Some, but not all, of the solid has dissolved.

    • Insoluble: The solid remains largely undissolved.

  • Reporting: The results are reported as the mass of solute per volume of solvent (e.g., >10 mg/mL if fully dissolved).

Application in Peptide Synthesis

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group protects the N-terminus of the amino acid, allowing for controlled, stepwise elongation of the peptide chain on a solid support.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain during SPPS.

SPPS_Workflow Resin Resin with N-terminal Fmoc-deprotected peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start of Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: This compound + Activation Reagent (e.g., HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle NextCycle->Deprotection Repeat for next amino acid

Caption: General cycle for Fmoc solid-phase peptide synthesis.

Logical Relationship of Key Steps in SPPS

The success of SPPS relies on a logical sequence of chemical reactions and purification steps. The following diagram outlines the decision-making and procedural flow in a typical SPPS cycle.

SPPS_Logic Start Start Synthesis: Resin-bound peptide Fmoc_Present Is N-terminal Fmoc protected? Start->Fmoc_Present Deprotect Perform Fmoc Deprotection Fmoc_Present->Deprotect Yes Couple_AA Couple next Fmoc-Amino Acid Fmoc_Present->Couple_AA No (First AA) Wash_Deprotect Wash away piperidine and cleaved Fmoc Deprotect->Wash_Deprotect Wash_Deprotect->Couple_AA Wash_Couple Wash away excess reagents Couple_AA->Wash_Couple Final_Peptide Is peptide sequence complete? Wash_Couple->Final_Peptide Final_Peptide->Fmoc_Present No Cleavage Cleave peptide from resin and remove side-chain protecting groups Final_Peptide->Cleavage Yes Purify Purify Peptide (e.g., HPLC) Cleavage->Purify End Final Peptide Purify->End

Caption: Logical workflow of Fmoc solid-phase peptide synthesis.

References

A Technical Guide to the Physicochemical Properties of Fmoc-(R)-3-amino-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of Fmoc-(R)-3-amino-3-phenylpropionic acid, a crucial building block in peptide synthesis and drug discovery. The following sections detail its melting point and density, accompanied by standardized experimental protocols for their determination.

Physicochemical Data

The quantitative data for this compound (CAS Number: 220498-02-2) are summarized in the table below. It is important to note that physical properties such as melting point can vary slightly depending on the purity of the sample and the experimental conditions. For comparison, data for the corresponding (S)-enantiomer and the racemic (R,S)-mixture are also included where available.

PropertyValueCompoundSource(s)
Melting Point 181.7 °CThis compound[1]
189-206 °CFmoc-(R,S)-3-amino-3-phenylpropionic acid[2]
Density ~1.2379 g/cm³ (rough estimate)This compound[1]
Molecular Formula C₂₄H₂₁NO₄This compound[1]
Molecular Weight 387.43 g/mol This compound[1]

Experimental Protocols

The following sections describe standardized laboratory methods for the determination of the melting point and density of solid organic compounds like this compound.

Melting Point Determination using Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A pure substance typically melts over a narrow temperature range of 0.5-1.0°C. The capillary method is a widely used technique for this measurement.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Place a small amount of the dry, powdered sample onto a clean, dry surface.[3][4] Invert a capillary tube and tap the open end into the powder to collect a small amount of the sample.[5]

  • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube.[5] The packed sample height should be approximately 1-2 mm.[4]

  • Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.[3]

  • Approximate Melting Point Determination: If the expected melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) can be used to quickly determine an approximate melting range.[3][5]

  • Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[3] Begin heating at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[3][5]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[6]

  • For accuracy, repeat the measurement at least two more times and calculate the average of the consistent values.

Density Determination by Gas Pycnometry

Gas pycnometry is a non-destructive analytical technique used to determine the skeletal density of a solid by measuring its volume.[7][8] It is particularly useful for powders and porous materials as it excludes the volume of any open pores.[8][9] Helium is typically used as the displacement gas due to its small atomic size and inert nature.[8]

Objective: To determine the volume of a known mass of the solid sample to calculate its density.

Materials:

  • Gas pycnometer

  • Analytical balance

  • Sample of this compound

  • Spatula

  • Helium gas supply (or other suitable inert gas)

Procedure:

  • Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions, typically using a standard calibration sphere of a known volume.

  • Sample Preparation: Accurately weigh a suitable amount of the dried sample using an analytical balance. The required mass will depend on the volume of the sample chamber in the pycnometer.

  • Measurement: Place the weighed sample into the sample chamber of the pycnometer.

  • Seal the chamber and follow the instrument's automated procedure to purge the chamber with helium gas and measure the volume of the sample. The instrument operates based on Boyle's Law, relating pressure and volume changes to determine the sample volume.[8]

  • Calculation: The density (ρ) is calculated using the formula: ρ = mass / volume

  • The measurement is typically repeated several times to ensure the precision and accuracy of the result.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of a compound like this compound.

G cluster_0 Characterization start Start: Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) start->purification identity_confirm Identity Confirmation purification->identity_confirm purity_analysis Purity Analysis purification->purity_analysis spectroscopy Spectroscopic Analysis (NMR, IR, MS) identity_confirm->spectroscopy hplc Chromatographic Analysis (HPLC) purity_analysis->hplc phys_char Physicochemical Characterization mp Melting Point Determination phys_char->mp density Density Measurement (Gas Pycnometry) phys_char->density final_product Qualified Product for Peptide Synthesis/Drug Development mp->final_product density->final_product spectroscopy->phys_char hplc->phys_char

Caption: Workflow for the synthesis and characterization of a chemical compound.

References

Synonyms and identifiers for Fmoc-(R)-3-amino-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-(R)-3-amino-3-phenylpropionic Acid

Introduction

This compound is a non-natural, chiral amino acid derivative crucial for the fields of peptide synthesis and pharmaceutical research. Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, which is fundamental for its application in solid-phase peptide synthesis (SPPS).[1][2] The Fmoc group is base-labile, allowing for its removal under mild conditions that do not affect other acid-labile protecting groups, a key principle of orthogonal protection strategy in peptide chemistry.[3][4] This compound serves as a vital building block, enabling the synthesis of complex peptides, peptidomimetics, and other molecules of therapeutic interest.[1][5][6] The presence of the phenyl group can enhance hydrophobic interactions, potentially improving the stability and biological activity of the resulting peptides.[1]

Synonyms and Chemical Identifiers

Clear identification of chemical compounds is critical for research, procurement, and regulatory compliance. The following table summarizes the key identifiers and synonyms for this compound.

Identifier TypeValue
Chemical Name (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid[7]
Common Synonyms (R)-3-(Fmoc-amino)-3-phenylpropionic acid[8], Fmoc-beta-Phe-OH[7]
CAS Number 220498-02-2[7][8][9][10]
Molecular Formula C₂₄H₂₁NO₄[1][9][10]
CB Number CB9265145[7][10]
MOL File 220498-02-2.mol[9]

Physicochemical Properties

The quantitative properties of this compound are essential for experimental design, including solubility determination and reaction monitoring.

PropertyValue
Molecular Weight 387.43 g/mol [9][10]
Appearance White powder[1][9]
Melting Point 181.7 °C[9]
Purity ≥ 98-99% (HPLC)[1][11]
Storage Temperature 2-8°C[9]
Boiling Point (est.) 513.39°C[9]
Density (est.) 1.2379 g/cm³[9]

Core Applications in Research and Drug Development

This compound is a cornerstone in the synthesis of modified peptides for therapeutic applications.

  • Peptide Synthesis : The compound is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][9] The Fmoc protecting group ensures that the alpha-amino group does not undergo unwanted reactions during the coupling of the next amino acid in the sequence.[3] Its mild deprotection conditions (typically using a piperidine solution) are a major advantage over older Boc-based methods, which require harsh acids like liquid hydrogen fluoride (HF).[3] This allows for the synthesis of complex peptides and those with sensitive post-translational modifications.[3]

  • Drug Development : The unique structure of this amino acid analog is valuable in medicinal chemistry.[1][2] Incorporating it into peptide chains can modify the resulting molecule's pharmacological properties, such as stability against enzymatic degradation, receptor binding affinity, and bioavailability.[1] These modifications are explored in the development of novel drug candidates, particularly in fields like oncology and neurology where peptide-based therapeutics are increasingly important.[1]

  • Bioconjugation : This derivative can be used in bioconjugation techniques to link peptides to other molecules, such as labels, surfaces, or drug delivery systems.[1][6] This is crucial for creating diagnostic tools and targeted therapies.[6]

Key Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into a growing peptide chain via SPPS. The following is a generalized protocol outlining the key steps.

1. Resin Preparation and Swelling:

  • The synthesis begins with an insoluble solid support, typically a resin (e.g., Wang resin, 2-chlorotrityl chloride resin).[12][13]

  • The resin is placed in a reaction vessel and washed with a suitable solvent, such as N,N-dimethylformamide (DMF), to swell it. This process makes the reactive sites on the resin accessible.[13]

2. First Amino Acid Loading (if applicable):

  • The C-terminus of the first Fmoc-protected amino acid is covalently attached to the swelled resin. The specific chemistry depends on the type of resin used.[12][13]

3. Iterative Peptide Elongation Cycle: This cycle is repeated for each amino acid to be added to the peptide sequence.

  • Step 3a: Fmoc Deprotection:

    • The Fmoc group is removed from the N-terminus of the resin-bound amino acid.[12]

    • This is achieved by treating the resin with a basic solution, most commonly 20% piperidine in DMF, for approximately 15-30 minutes.[12][14] This exposes a free amine group, ready for the next coupling reaction.

    • The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.[12]

  • Step 3b: Amino Acid Coupling:

    • The next Fmoc-protected amino acid in the sequence (e.g., this compound) is activated to facilitate the formation of a peptide bond.

    • Activation is typically performed in situ using coupling reagents like HBTU (O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA).[4][14]

    • The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow the coupling reaction to proceed to completion.[14]

    • The resin is washed again with DMF to remove any unreacted reagents.[14]

4. Final Cleavage and Purification:

  • Once the desired peptide sequence is assembled, the completed peptide is cleaved from the solid-phase resin.

  • For most Fmoc-based syntheses, this is accomplished using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) along with scavengers to protect sensitive side chains.[3][14]

  • The crude peptide is then precipitated, collected, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the core workflow and conceptual application of this compound.

spss_workflow General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS) start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat_node Repeat for Each Amino Acid wash2->repeat_node repeat_node->deprotection  Next Cycle cleavage Final Cleavage & Deprotection (TFA) repeat_node->cleavage Final Cycle end End: Purified Peptide cleavage->end

Caption: A diagram illustrating the iterative cycle of Fmoc-SPPS.

logical_relationship Conceptual Role of the Compound cluster_components Constituent Parts cluster_applications Primary Application & Outcome main_compound This compound fmoc_group Fmoc Group (Base-Labile Protector) main_compound->fmoc_group contains core_acid (R)-3-amino-3-phenylpropionic acid (Structural Core) main_compound->core_acid contains spps Solid-Phase Peptide Synthesis (Building Block) main_compound->spps is used in drug_discovery Drug Discovery & Development (Therapeutic Peptides) spps->drug_discovery enables

Caption: The relationship between the compound, its parts, and its application.

References

The Pivotal Role of the Fmoc Protecting Group in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group stands as a cornerstone in the field of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for therapeutic, research, and diagnostic applications.[1] Its widespread adoption is a testament to its unique chemical properties that allow for the efficient and high-fidelity assembly of amino acid chains.[2] This technical guide provides an in-depth exploration of the Fmoc group's role, detailing the underlying chemical principles, experimental protocols, quantitative performance data, and critical workflows integral to its application in peptide synthesis.

Core Principles of Fmoc Chemistry in Peptide Synthesis

The success of SPPS hinges on the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. This process necessitates the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions, such as self-polymerization.[3] The Fmoc group serves this purpose with remarkable efficiency.

The fundamental distinction of the Fmoc strategy lies in its orthogonality. The Fmoc group is labile to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] In contrast, the protecting groups used for the reactive side chains of the amino acids are labile to strong acids, such as trifluoroacetic acid (TFA).[3] This orthogonality ensures that the α-amino group can be selectively deprotected at each cycle of amino acid addition without prematurely removing the side-chain protecting groups.[3]

This contrasts with the older tert-butyloxycarbonyl (Boc) strategy, which relies on graded acid lability for the removal of the α-amino and side-chain protecting groups, a method that can sometimes lead to side reactions and requires the use of hazardous reagents like hydrofluoric acid (HF).[5] The milder conditions of the Fmoc/tBu strategy are more compatible with a wider range of sensitive amino acids and post-translational modifications, making it the preferred method for the synthesis of complex peptides.

The Chemical Workflow of Fmoc-Based Solid-Phase Peptide Synthesis

The cyclical process of Fmoc-SPPS involves a series of well-defined steps:

  • Resin Swelling: The solid support, typically a polystyrene-based resin, is swollen in a suitable solvent like DMF to allow for the efficient diffusion of reagents.[6]

  • Deprotection: The Fmoc group from the N-terminal amino acid of the resin-bound peptide is removed using a solution of a secondary amine, most commonly 20% piperidine in DMF.[4][7] This step liberates the free amine, which is then ready for coupling with the next amino acid.

  • Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the byproducts of the Fmoc cleavage.[4]

  • Coupling: The incoming Fmoc-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain. This is a critical step for forming the peptide bond.

  • Washing: The resin is again washed to remove excess reagents and byproducts from the coupling reaction.

  • Repeat Cycle: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing TFA and scavengers to prevent side reactions.[8][9]

The following diagram illustrates the cyclical workflow of Fmoc-SPPS:

Fmoc_SPPS_Workflow Start Start: Resin with first Fmoc-AA Deprotection Deprotection Start->Deprotection FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) Purification Peptide Purification (e.g., RP-HPLC) FinalCleavage->Purification Wash2 Wash2 Wash2->FinalCleavage After last cycle

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination reaction. The process can be broken down into the following steps:

  • Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorene ring of the Fmoc group.[4]

  • β-Elimination: This abstraction initiates a β-elimination, leading to the cleavage of the C-O bond of the carbamate and the formation of the highly reactive dibenzofulvene (DBF) intermediate and an unstable carbamic acid derivative of the peptide.

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free N-terminal amine of the peptide.

  • DBF Scavenging: The excess piperidine in the reaction mixture acts as a nucleophile and traps the electrophilic DBF to form a stable adduct.[4] This prevents the DBF from reacting with the newly liberated amine, which would lead to chain termination.

The formation of the dibenzofulvene-piperidine adduct is a useful feature of Fmoc chemistry, as its strong UV absorbance can be used to monitor the deprotection reaction in real-time.[4]

The following diagram illustrates the mechanism of Fmoc deprotection by piperidine:

Fmoc_Deprotection_Mechanism FmocPeptide Fmoc-NH-Peptide-Resin Intermediate1 [Intermediate Anion] FmocPeptide->Intermediate1 Proton Abstraction Piperidine + Piperidine DBF Dibenzofulvene (DBF) Intermediate1->DBF β-Elimination CarbamicAcid H2N-Peptide-Resin + CO2 Intermediate1->CarbamicAcid Decarboxylation DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Nucleophilic Attack by Piperidine

Caption: The mechanism of Fmoc deprotection by piperidine.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize quantitative data on key aspects of the process.

Table 1: Comparison of Deprotection Reagents

This table compares the performance of different deprotection reagents in the synthesis of four different peptides using microwave-assisted Fmoc-SPPS.[10]

Deprotection ReagentPeptideCrude Yield (%)Purity (%)Peptide-Specific Yield (%)
4-Methylpiperidine (4MP) NBC11288 5649
NBC195188 5044
NBC19549383 77
NBC1955927165
Piperidine (PP) NBC112845546
NBC1951815141
NBC1954938277
NBC1955937267
Piperazine (PZ) NBC1128758 51
NBC19518352 43
NBC195494 8277
NBC195594 74 70

Data adapted from a study comparing deprotection reagents.[10] The highest values for each peptide are in bold.

Table 2: Coupling Efficiency with Different Activators

This table shows the crude product purities achieved with different activators and coupling times for the synthesis of the "difficult" 65-74 fragment of the acyl carrier peptide (ACP).[11]

ActivatorCoupling TimeCrude Purity (%)
HCTU 2 x 1 min78.52
2 x 5 min83.63
HATU 2 x 1 min82.35
2 x 5 min81.97
COMU 2 x 1 min81.33
2 x 5 min79.89
PyBOP 2 x 1 min70.27
2 x 5 min79.64
PyOxim 2 x 1 min40.10
2 x 5 min79.52
TFFH 2 x 1 min62.15
2 x 5 min62.98

Data adapted from a study comparing the efficiency of various activators in Fmoc-SPPS.[11]

Detailed Experimental Protocols

The following are generalized protocols for key steps in Fmoc-SPPS. Specific conditions may need to be optimized based on the peptide sequence and the resin used.

Protocol 1: Resin Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh) in a suitable reaction vessel.[8][12]

  • Add a sufficient volume of DMF to cover the resin (approximately 10 mL per gram of resin).[8]

  • Gently agitate the resin for at least 30-60 minutes at room temperature to allow for complete swelling.[4]

  • Drain the DMF from the reaction vessel.[8]

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.[7][12]

  • Agitate the mixture for an initial 3-5 minutes.[8]

  • Drain the deprotection solution.[8]

  • Repeat the addition of 20% piperidine in DMF and agitate for another 5-10 minutes to ensure complete deprotection.[4]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

Protocol 3: Amino Acid Coupling (using HCTU/HATU)
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent such as HCTU or HATU (2.9-4.5 equivalents) in DMF.[8]

  • Add a hindered base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and mix well.[8]

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-4 hours at room temperature.[8]

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (the beads remain yellow) indicates a complete coupling.[13][14]

  • After a complete coupling, drain the reaction solution and wash the resin with DMF.

Protocol 4: Final Cleavage and Deprotection from Wang Resin
  • After the final Fmoc deprotection and washing of the fully assembled peptide-resin, dry the resin thoroughly under vacuum.[9]

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides without sensitive residues is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[7][9] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, scavengers such as 1,2-ethanedithiol (EDT) should be added.[9]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[2][8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[2]

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[2]

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[2][8]

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two to three more times to remove residual scavengers and cleaved protecting groups.[8][9]

  • Dry the crude peptide pellet under vacuum.[8]

Potential Side Reactions in Fmoc-SPPS

While Fmoc chemistry is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.

  • Aspartimide Formation: This is a significant side reaction that can occur during the piperidine-mediated deprotection of aspartic acid residues, particularly when followed by glycine, alanine, or serine.[15][16] It involves the cyclization of the aspartic acid side chain to form a five-membered ring, which can then lead to the formation of β-aspartyl peptides and other byproducts.[15]

  • Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage and involves the intramolecular cyclization of the N-terminal dipeptide to form a six-membered ring, leading to the cleavage of the dipeptide from the resin.[1]

  • Racemization: The activation of the carboxyl group of the incoming amino acid can lead to the loss of stereochemical integrity (racemization), particularly for sensitive amino acids like cysteine and histidine.[15][16] The choice of coupling reagent and base can influence the extent of racemization.[17]

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is an indispensable tool in modern peptide synthesis. Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive modifications.[1] The amenability of Fmoc chemistry to automation has further revolutionized the field, making custom peptides readily accessible for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of the principles of Fmoc-SPPS, including the reaction mechanisms, optimal conditions, and potential side reactions, is crucial for researchers and drug development professionals to successfully synthesize high-purity peptides for their specific needs.

References

Methodological & Application

Application Notes and Protocols for Fmoc-(R)-3-amino-3-phenylpropionic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-amino-3-phenylpropionic acid, also known as Fmoc-β-homophenylalanine, is a non-proteinogenic β-amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can induce unique conformational constraints, leading to peptides with enhanced proteolytic stability, altered receptor binding affinities, and improved pharmacokinetic profiles. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it highly suitable for standard Fmoc-based SPPS protocols.

These application notes provide a comprehensive overview of the use of this compound in SPPS, including comparative data on coupling efficiencies with common reagents, detailed experimental protocols, and an example of its application in the synthesis of bioactive peptides that modulate inflammatory signaling pathways.

Data Presentation: Comparative Coupling Efficiency

The efficient incorporation of sterically hindered amino acids like β-amino acids is critical for the successful synthesis of the target peptide. The choice of coupling reagent significantly impacts the coupling efficiency, reaction time, and prevention of side reactions. While specific comparative data for this compound is not extensively available, the following tables provide representative data for the coupling of sterically hindered amino acids, which can serve as a guideline for reagent selection.

Table 1: Performance of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Low

Note: The data presented is extrapolated from studies on various sterically hindered amino acids and should be considered as a general guide. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 2: Recommended Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
This compound2 - 5
Coupling Reagent (e.g., HATU, HBTU)1.9 - 4.5
Base (e.g., DIPEA, 2,4,6-Collidine)4 - 10
Additive (e.g., HOBt, Oxyma)2 - 5

Experimental Protocols

The following are detailed protocols for the key steps in the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[1]

Coupling of this compound

This protocol describes a general procedure using HATU as the coupling reagent.

  • In a separate vial, dissolve this compound (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-4 hours at room temperature. For sterically hindered amino acids, longer coupling times may be necessary.

  • After the desired coupling time, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • (Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (recoupling) may be necessary.

Capping of Unreacted Amino Groups (Optional)

If the coupling is incomplete, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Prepare a capping solution (e.g., a mixture of acetic anhydride and pyridine in DMF).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF.

Cleavage from the Resin and Global Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v/w/v/v) or a simpler mixture of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

  • Centrifuge the ether suspension to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS Workflow for Incorporation of this compound

SPPS_Workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-β-homoPhe-OH + Coupling Reagent + Base in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Recouple Recouple Kaiser->Recouple Positive Next_Cycle Next Amino Acid Cycle or Final Cleavage Kaiser->Next_Cycle Negative Recouple->Wash2

Caption: Standard SPPS cycle for incorporating this compound.

Application Example: Inhibition of LPS-Induced TNF-α Signaling

Peptides containing β-homophenylalanine have been investigated for their immunomodulatory properties. For instance, analogues of Cyclolinopeptide A, where phenylalanine residues are replaced with β-homophenylalanine, have shown potent suppression of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production. The following diagram illustrates the signaling pathway initiated by LPS and the potential point of inhibition by such peptides.

TNF_Alpha_Signaling cluster_cell Macrophage / Adipocyte LPS LPS TLR4 TLR4 LPS->TLR4 binds MYD88 MyD88 TLR4->MYD88 activates TRAF6 TRAF6 MYD88->TRAF6 IKK IKK Complex TRAF6->IKK p38 p38 MAPK TRAF6->p38 NFkB NF-κB IKK->NFkB activates TNF_mRNA TNF-α mRNA NFkB->TNF_mRNA promotes transcription p38->TNF_mRNA promotes transcription TNF_alpha TNF-α (pro-form) TNF_mRNA->TNF_alpha translation TACE TACE/ADAM17 TNF_alpha->TACE cleaved by sTNF_alpha Soluble TNF-α (Secreted) TACE->sTNF_alpha Peptide Peptide containing β-homophenylalanine Peptide->TLR4 Inhibits (Potential Mechanism)

Caption: LPS-induced TNF-α signaling pathway and potential inhibition by β-homophenylalanine peptides.

References

Protocol for Solid-Phase Synthesis of Peptides Containing Fmoc-(R)-3-amino-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-(R)-3-amino-3-phenylpropionic acid is a valuable non-natural β-amino acid utilized in peptide synthesis to introduce unique structural and conformational properties into peptides.[1][2] Its phenyl group can enhance hydrophobic interactions, potentially influencing peptide stability, bioactivity, and protein-protein interactions.[2] The incorporation of β-amino acids like this one can also confer resistance to enzymatic degradation, a desirable trait in therapeutic peptide development.[3]

However, as a β-amino acid, this compound presents greater steric hindrance compared to standard α-amino acids. This can lead to challenges during solid-phase peptide synthesis (SPPS), such as incomplete coupling reactions, which may necessitate optimized protocols to achieve high purity and yield of the target peptide.[4][5]

This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences using Fmoc-based solid-phase chemistry.

Key Considerations for Incorporating this compound

Due to the steric hindrance of this β-amino acid, standard coupling protocols may not be sufficient to achieve complete and efficient amide bond formation. The following should be considered:

  • Choice of Coupling Reagent: More potent activating reagents are recommended. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP, are generally more effective than carbodiimides (e.g., DIC) alone for sterically hindered amino acids.[6] HATU is often a preferred choice for such "difficult" couplings due to its high reactivity.[6]

  • Reaction Time: Extended coupling times are often necessary to drive the reaction to completion. While standard couplings may take 1-2 hours, couplings involving this compound may require longer durations.[5]

  • Double Coupling: In cases of particularly difficult sequences or if monitoring indicates incomplete coupling, a double coupling strategy is a reliable method to ensure a high yield of the desired product.[4] This involves performing the coupling step twice with fresh reagents.

  • Solvent: High-purity, peptide-synthesis-grade solvents are crucial. N,N-Dimethylformamide (DMF) is the most common solvent, but for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) may offer superior solvation properties.[4]

Experimental Protocols

Materials and Reagents
  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Coupling reagents (e.g., HATU, HBTU, DIC, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Appropriate Fmoc-protected amino acids for the desired peptide sequence

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether for peptide precipitation

Protocol 1: Standard Fmoc Deprotection

This protocol is applicable for removing the Fmoc group from the N-terminus of the growing peptide chain, including from the incorporated this compound residue.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate for 3-5 minutes.

  • Solvent Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test will result in a blue color).

Protocol 2: Coupling of this compound using HATU

This protocol is recommended for the efficient coupling of the sterically hindered this compound.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed according to Protocol 1 and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents). Allow the solution to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitation: Agitate the mixture for 1-2 hours at room temperature. For difficult sequences, this time can be extended.

  • Monitoring (Optional): Perform a Kaiser test to check for the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 3: Double Coupling Strategy for Difficult Couplings

If the Kaiser test after Protocol 2 is positive, or for sequences known to be particularly challenging, a double coupling is recommended.

  • First Coupling: Follow steps 1-6 of Protocol 2.

  • Intermediate Wash: After the first coupling, wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh activation mixture as described in step 2 of Protocol 2.

  • Second Coupling Reaction: Add the new activation mixture to the resin and agitate for another 1-2 hours at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the next deprotection step.

Data Presentation

The following tables provide a summary of the recommended quantitative parameters for the coupling of this compound. Note that optimal conditions can be sequence-dependent and may require some empirical optimization.

Table 1: Recommended Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)Notes
This compound3 - 5A higher excess helps to drive the reaction to completion.
HATU2.9 - 4.9A highly effective coupling reagent for hindered amino acids.
HBTU3 - 5A common and effective alternative to HATU.
DIC3 - 5Generally used in combination with an additive like HOBt.
HOBt3 - 5Used with DIC to suppress racemization and improve efficiency.
DIPEA6 - 10A non-nucleophilic base for activation.

Table 2: Recommended Reaction Conditions for Coupling

ParameterRecommended ConditionNotes
SolventDMF or NMPNMP can be beneficial for sequences prone to aggregation.
TemperatureRoom Temperature (20-25°C)
Standard Coupling Time1 - 2 hoursMay need to be extended for difficult couplings.
Extended Coupling Time2 - 4 hours or overnightRecommended for sterically hindered residues.
Double Coupling2 x (1 - 2 hours)A robust method to ensure high coupling efficiency.

Peptide Cleavage and Purification

Upon completion of the peptide synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid residue using Protocol 1.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7] The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.[8]

Visualizations

Experimental Workflow

PeptideSynthesisWorkflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Coupling: This compound + Coupling Reagent (e.g., HATU) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Repeat_Cycle Repeat Cycle for Next Amino Acid Washing2->Repeat_Cycle n-1 times Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection After last amino acid Repeat_Cycle->Fmoc_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (HPLC, Mass Spec) Purification->Analysis End End: Purified Peptide Analysis->End

Caption: Workflow for SPPS incorporating this compound.

Logical Relationship of Coupling Optimization

CouplingOptimization Incomplete_Coupling Incomplete Coupling Detected (e.g., Positive Kaiser Test) Increase_Time Increase Coupling Time Incomplete_Coupling->Increase_Time Option 1 Use_Potent_Reagent Use More Potent Coupling Reagent (e.g., HATU) Incomplete_Coupling->Use_Potent_Reagent Option 2 Double_Couple Perform Double Coupling Incomplete_Coupling->Double_Couple Option 3 Complete_Coupling Complete Coupling Achieved Increase_Time->Complete_Coupling Use_Potent_Reagent->Complete_Coupling Double_Couple->Complete_Coupling

Caption: Decision tree for optimizing the coupling of sterically hindered amino acids.

References

Unlocking New Therapeutic Frontiers: Applications of Fmoc-(R)-3-amino-3-phenylpropionic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The versatile building block, Fmoc-(R)-3-amino-3-phenylpropionic acid, is proving to be an indispensable tool in modern drug discovery, enabling the development of novel therapeutics with enhanced stability and targeted activity. As a key component in the synthesis of β-peptides and foldamers, this non-natural amino acid is at the forefront of creating next-generation drugs for a range of diseases, including cancer and neurological disorders.

The incorporation of this compound into peptide-based molecules offers significant advantages over their natural α-amino acid counterparts. The primary benefit is a dramatic increase in resistance to proteolytic degradation, leading to a longer half-life in biological systems. This enhanced stability translates to improved pharmacokinetic profiles and potentially less frequent dosing for patients.

Researchers are leveraging the unique structural properties of this β-amino acid to design peptidomimetics and foldamers that can mimic the secondary structures of natural peptides. This allows for the precise targeting of protein-protein interactions (PPIs) that are often implicated in disease but are notoriously difficult to modulate with traditional small molecules.

Key applications of this compound in drug discovery include:

  • Oncology: Development of inhibitors targeting the Bcl-2 family of proteins, which are crucial regulators of apoptosis (programmed cell death). Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers. β-peptides incorporating (R)-3-amino-3-phenylpropionic acid can mimic the binding of pro-apoptotic proteins, restoring the natural cell death process in cancer cells.

  • Angiogenesis Inhibition: Creation of foldamers that disrupt the signaling of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis (the formation of new blood vessels) that is essential for tumor growth and metastasis.

  • Neurology: Synthesis of neuroprotective agents and molecules that can modulate neurotransmitter systems, offering potential treatments for a variety of neurological disorders.[1]

The Fmoc protecting group facilitates the straightforward incorporation of (R)-3-amino-3-phenylpropionic acid into peptide sequences using well-established solid-phase peptide synthesis (SPPS) techniques. This allows for the rapid and efficient creation of diverse libraries of novel drug candidates for screening and optimization.

Quantitative Data Summary

The incorporation of β-amino acids like (R)-3-amino-3-phenylpropionic acid significantly enhances the proteolytic stability of peptides. While direct comparative data for this specific amino acid is often embedded within broader studies, the general trend of increased half-life is well-documented.

Propertyα-Peptide (Typical)β-Peptide with (R)-3-amino-3-phenylpropionic acid (Expected)Reference
Proteolytic Stability (Serum Half-life) Minutes to a few hoursCan be extended to many hours or even days[2][3][4][5]

In the context of targeting protein-protein interactions, β-peptide inhibitors have demonstrated potent activity. For example, in the inhibition of Bcl-2 family proteins, which are critical in cancer, β-peptide mimetics have shown promising binding affinities.

TargetInhibitor TypeReported Affinity (IC50 / Ki)Reference
Bcl-xL β-peptide BH3 mimeticsLow µM to nM range[6][7]
VEGF α/β-peptide mimicsPotency can be retained or improved over α-peptide prototypes[8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Bioactive β-Peptide using this compound

This protocol outlines the manual solid-phase synthesis of a hypothetical hexapeptide (e.g., Tyr-Ala-(β-Phe)-Leu-Gly-Ser) incorporating this compound, referred to as β-Phe, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

  • Fmoc-protected α-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if applicable for scavengers)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker or bubbler for mixing

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 100 mg, 0.1 mmol) in the synthesis vessel.

    • Add DMF (2-3 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 20% piperidine in DMF (2 mL) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling (Serine):

    • In a separate vial, dissolve Fmoc-Ser(tBu)-OH (0.3 mmol, 3 eq.), Oxyma (0.3 mmol, 3 eq.), in DMF (1 mL).

    • Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Chain Elongation (Repeating Steps for Gly, Leu, β-Phe, Ala, Tyr):

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence: Fmoc-Gly-OH, Fmoc-Leu-OH, this compound, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the deprotected peptide-resin with DMF (3 x 2 mL) and DCM (3 x 2 mL), and then dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail (2 mL) to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Precipitate the crude peptide by adding cold diethyl ether (10 mL).

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).

Visualizations

Signaling Pathways

Bcl2_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade DNA_Damage DNA Damage BH3_only BH3-only proteins (e.g., Bim, Puma, Bad) DNA_Damage->BH3_only Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->BH3_only Cellular_Stress Cellular Stress Cellular_Stress->BH3_only Bcl2 Anti-apoptotic Bcl-2, Bcl-xL, Mcl-1 BH3_only->Bcl2 inhibit Bax_Bak Pro-apoptotic Bax, Bak BH3_only->Bax_Bak activate Bcl2->Bax_Bak inhibit MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Beta_Peptide β-Peptide Inhibitor (contains R-3-amino-3-phenylpropionic acid) Beta_Peptide->Bcl2 inhibit

Caption: Bcl-2 signaling pathway and the point of intervention by β-peptide inhibitors.

VEGF_Pathway cluster_ligand_receptor Ligand & Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR binds PLCg PLCγ VEGFR->PLCg activates PI3K PI3K VEGFR->PI3K activates Ras Ras VEGFR->Ras activates Permeability Vascular Permeability VEGFR->Permeability Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Permeability->Angiogenesis Foldamer Foldamer Inhibitor (contains R-3-amino-3-phenylpropionic acid) Foldamer->VEGF sequesters

Caption: VEGF signaling pathway and the point of intervention by foldamer inhibitors.

Experimental Workflow

SPPS_Workflow start Start: Rink Amide Resin resin_swelling 1. Resin Swelling (DMF) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) fmoc_deprotection->coupling wash Wash (DMF, DCM) coupling->wash repeat Repeat Steps 2-3 for each amino acid wash->repeat repeat->fmoc_deprotection Add next AA final_deprotection Final Fmoc Deprotection repeat->final_deprotection Sequence Complete cleavage 4. Cleavage from Resin & Side-chain Deprotection (TFA/TIS/H2O) final_deprotection->cleavage precipitation 5. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 6. Purification (RP-HPLC) precipitation->purification analysis 7. Analysis (Mass Spectrometry) purification->analysis end End: Purified β-Peptide analysis->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a β-peptide.

References

Application Notes and Protocols: Incorporation of Fmoc-(R)-3-amino-3-phenylpropionic Acid into Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-amino-3-phenylpropionic acid, also known as Fmoc-(R)-β-homophenylalanine, is a non-proteinogenic β-amino acid increasingly utilized in the design of peptidomimetics. The incorporation of this building block into peptide sequences can confer unique structural properties, enhance proteolytic stability, and modulate biological activity. Due to the presence of an additional carbon in the backbone and the steric hindrance of the phenyl group, the efficient incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols. These application notes provide a comprehensive guide to the successful incorporation of this valuable amino acid into peptide chains.

Challenges in Incorporation

The primary challenge in coupling this compound is the steric hindrance presented by the β-substituted phenyl ring, which can lead to slower reaction kinetics and incomplete coupling. This necessitates the use of more potent coupling reagents and potentially longer reaction times or double coupling strategies to achieve high yields.

Selection of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. Aminium/uronium salt-based reagents are generally preferred over carbodiimides for such challenging couplings due to their higher reactivity and ability to suppress racemization.

Data Presentation: Comparison of Common Coupling Reagents

While direct, quantitative head-to-head comparative studies for this compound are limited in publicly available literature, the following table summarizes the expected performance of common coupling reagents based on their known efficacy with sterically hindered and β-amino acids.

Coupling ReagentReagent TypeRecommended Use for this compoundExpected Coupling EfficiencyRelative CostKey Considerations
HATU Aminium SaltHighly Recommended Very HighHighForms a highly reactive OAt-ester, ideal for sterically hindered couplings. Minimizes racemization.[1]
HCTU Aminium SaltRecommendedHighMediumMore reactive than HBTU, offering a good balance of performance and cost.
HBTU Aminium SaltSuitableModerate to HighMediumMay require longer coupling times or double coupling for complete incorporation.[1]
PyBOP Phosphonium SaltSuitableHighHighEffective for hindered couplings, but byproducts can be more difficult to remove.
DIC/OxymaPure® Carbodiimide/AdditiveUse with cautionModerateLowA cost-effective option, but may result in lower yields and require extended reaction times for this hindered amino acid.

Experimental Protocols

The following protocols are designed for manual Fmoc-based solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Protocol 1: General Fmoc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle of deprotection and coupling.

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • This compound

  • Coupling reagent (HATU is recommended)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound (using HATU):

    • In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and allow to pre-activate for 1-2 minutes.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-4 hours at room temperature.[1] A longer coupling time is recommended due to steric hindrance.[1]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of the resin to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete reaction.

    • If the test is positive, continue the coupling for an additional 1-2 hours or perform a double coupling (repeating step 3).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3 times) to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the final peptide from the resin and removing side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 1.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Visualizations

Signaling Pathway and Workflow Diagrams

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound + Coupling Reagent (e.g., HATU) + DIPEA in DMF wash1->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring monitoring->coupling Positive (Double Couple) wash2 DMF/DCM Wash monitoring->wash2 Negative repeat Repeat for next amino acid wash2->repeat final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Amino Acid repeat->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: Workflow for the incorporation of this compound via Fmoc-SPPS.

Coupling_Mechanism reagent reagent intermediate intermediate product product AA Fmoc-(R)-3-amino-3- phenylpropionic acid (Carboxylic Acid) ActiveEster Activated OAt-Ester Intermediate AA->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster PeptideBond New Peptide Bond Formation ActiveEster->PeptideBond Coupling PeptideResin Deprotected Peptide-Resin (Free Amine) PeptideResin->PeptideBond

Caption: Simplified schematic of the HATU-mediated coupling reaction.

References

Application Notes and Protocols for Fmoc-(R)-3-amino-3-phenylpropionic acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-amino-3-phenylpropionic acid is a chiral β-amino acid building block crucial for the synthesis of peptidomimetics. Its unique structure, featuring a phenyl group on the β-carbon, imparts valuable properties to the resulting peptides, including enhanced proteolytic stability, conformational rigidity, and the ability to modulate protein-protein interactions. These characteristics make it an attractive component in the design of novel therapeutic agents, particularly in the fields of oncology and neurology. Peptidomimetics incorporating this building block can mimic or block the biological functions of natural peptides with improved pharmacokinetic profiles.

One significant application of such peptidomimetics is the inhibition of signaling pathways implicated in disease. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, for instance, is a key regulator of cell growth, survival, and differentiation. Its constitutive activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Peptidomimetics designed to disrupt STAT3 dimerization and subsequent signaling have shown promise as potential anticancer drugs.[1]

These application notes provide a detailed protocol for the synthesis of a model peptidomimetic using this compound via Fmoc-based solid-phase peptide synthesis (SPPS), along with methods for its purification and characterization, and a discussion of its potential biological evaluation as a STAT3 inhibitor.

Data Presentation

Table 1: Materials and Reagents for Peptidomimetic Synthesis

ReagentSupplierGrade
This compoundVarious≥97% Purity
Rink Amide MBHA ResinVarious100-200 mesh
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
PiperidineVariousReagent Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousReagent Grade
1-Hydroxybenzotriazole (HOBt)VariousReagent Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Dichloromethane (DCM)VariousACS Grade
Acetonitrile (ACN)VariousHPLC Grade

Table 2: Representative Solid-Phase Peptide Synthesis Cycle for a Model STAT3 Inhibitory Peptidomimetic

StepReagent/SolventTimePurpose
1. SwellingDMF30 minResin preparation
2. Fmoc Deprotection20% Piperidine in DMF2 x 10 minRemoval of Fmoc protecting group
3. WashingDMF (x5), DCM (x3), DMF (x3)~15 minRemoval of piperidine and byproducts
4. CouplingFmoc-amino acid (3 eq.), DIC (3 eq.), HOBt (3 eq.) in DMF2-4 hoursPeptide bond formation
5. WashingDMF (x3), DCM (x3)~10 minRemoval of excess reagents
6. RepeatSteps 2-5 for each amino acid in the sequence-Elongation of the peptide chain
7. Final Deprotection20% Piperidine in DMF2 x 10 minRemoval of the final Fmoc group
8. WashingDMF (x5), DCM (x5)~15 minFinal resin wash

Table 3: Illustrative Purification and Characterization Data for a Model Peptidomimetic

ParameterValueMethod
Crude Purity~75%Analytical RP-HPLC
Purified Purity>95%Analytical RP-HPLC
Theoretical Mass [M+H]⁺Calculated based on sequence-
Observed Mass [M+H]⁺Matches theoretical massESI-MS
HPLC Retention TimeSequence-dependentRP-HPLC (C18 column)

Table 4: Representative Biological Activity Data for a STAT3 Inhibitory Peptidomimetic

AssayIC₅₀ / K DDescription
Fluorescence Polarization100 nM - 10 µMMeasures the displacement of a fluorescently labeled probe from the STAT3 SH2 domain.[2]
Surface Plasmon Resonance (SPR)200 nM - 5 µMMeasures the binding affinity and kinetics of the peptidomimetic to immobilized STAT3 protein.[2]
Cell Viability Assay10 - 100 µMAssesses the effect of the peptidomimetic on the proliferation of cancer cell lines with constitutively active STAT3.[2]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Incorporating this compound

This protocol outlines the manual synthesis of a model peptidomimetic on a 0.1 mmol scale using Rink Amide resin.

1. Resin Preparation: a. Place 0.1 mmol of Rink Amide MBHA resin in a solid-phase synthesis vessel. b. Swell the resin in DMF for 30 minutes with gentle agitation.[3] c. Drain the DMF.

2. First Amino Acid Coupling (Loading): a. Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat for another 10 minutes to remove the Fmoc group from the linker. b. Wash the resin thoroughly with DMF (5 times) and DCM (3 times). c. In a separate vial, dissolve 3 equivalents of the first Fmoc-protected amino acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF. d. Add the activated amino acid solution to the resin and agitate for 2-4 hours. e. Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. f. Wash the resin with DMF (3 times) and DCM (3 times).

3. Peptide Chain Elongation: a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat for another 10 minutes.[4] b. Washing: Wash the resin with DMF (5 times), DCM (3 times), and then DMF (3 times). c. Coupling of this compound: i. In a separate vial, pre-activate 3 equivalents of this compound with 3 equivalents of HOBt and 3 equivalents of DIC in DMF for 10-15 minutes. ii. Add the activated β-amino acid solution to the resin and agitate for 4-6 hours. Due to the potential for slower coupling kinetics of β-amino acids, an extended coupling time is recommended.[5] iii. Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step. d. Washing: Wash the resin with DMF (3 times) and DCM (3 times). e. Repeat steps 3a-3d for each subsequent amino acid in the peptide sequence.

4. Cleavage and Deprotection: a. After the final coupling and washing steps, perform a final Fmoc deprotection as described in step 3a. b. Wash the resin thoroughly with DMF (5 times) and DCM (5 times) and dry the resin under vacuum. c. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[4] d. Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. e. Filter the resin and collect the filtrate containing the crude peptide. f. Precipitate the peptide by adding the filtrate to cold diethyl ether. g. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. h. Dry the crude peptide under vacuum.

Protocol 2: Purification and Characterization of the Peptidomimetic

1. Purification by Reverse-Phase HPLC (RP-HPLC): a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). b. Purify the peptide using a preparative RP-HPLC system with a C18 column. c. Use a linear gradient of mobile phase B (acetonitrile with 0.1% TFA) in mobile phase A (water with 0.1% TFA). The gradient will depend on the hydrophobicity of the peptide. d. Collect fractions and analyze them by analytical RP-HPLC to pool the fractions with the desired purity (>95%). e. Lyophilize the pure fractions to obtain the final peptide as a white powder.

2. Characterization: a. Analytical RP-HPLC: Confirm the purity of the final product using an analytical RP-HPLC system with a C18 column and a suitable gradient. b. Mass Spectrometry (MS): Determine the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm its identity.[6]

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_downstream Downstream Processing & Analysis resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 First Amino Acid Coupling deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 beta_coupling Coupling of Fmoc-(R)-3-amino- 3-phenylpropionic acid deprotection2->beta_coupling elongation Peptide Chain Elongation beta_coupling->elongation final_deprotection Final Fmoc Deprotection elongation->final_deprotection cleavage Cleavage from Resin final_deprotection->cleavage precipitation Precipitation & Washing cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Characterization (HPLC, MS) purification->characterization bio_eval Biological Evaluation characterization->bio_eval

Caption: Workflow for peptidomimetic synthesis and evaluation.

STAT3_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK Kinase receptor->jak 2. Activation stat3_mono Inactive STAT3 Monomer jak->stat3_mono 3. Phosphorylation stat3_phos Phosphorylated STAT3 stat3_mono->stat3_phos stat3_dimer STAT3 Dimer stat3_phos->stat3_dimer 4. Dimerization dna DNA stat3_dimer->dna 5. Nuclear Translocation & DNA Binding transcription Gene Transcription (Proliferation, Survival) dna->transcription 6. Transcriptional Activation cytokine Cytokine cytokine->receptor 1. Ligand Binding peptidomimetic Peptidomimetic Inhibitor (contains (R)-3-amino-3-phenylpropionic acid) peptidomimetic->stat3_dimer Inhibition

Caption: Inhibition of the STAT3 signaling pathway by a peptidomimetic.

References

Application Notes and Protocols: Fmoc-(R)-3-amino-3-phenylpropionic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-amino-3-phenylpropionic acid is a chiral β-amino acid that serves as a critical building block in medicinal chemistry for the synthesis of peptidomimetics and other modified peptides. Its incorporation into peptide sequences imparts unique structural constraints and metabolic stability, making it a valuable tool in the development of novel therapeutics with enhanced efficacy and pharmacokinetic profiles. The phenyl group provides a basis for diverse functionalization, allowing for the fine-tuning of pharmacological activity. A significant application of this compound is in the design of ligands for G-protein coupled receptors (GPCRs), such as the µ-opioid receptor, a key target for analgesics.

Key Applications in Medicinal Chemistry

The unique structural features of this compound make it a versatile component in drug design and discovery.

Enhanced Metabolic Stability: Peptides incorporating β-amino acids, such as (R)-3-amino-3-phenylpropionic acid, exhibit increased resistance to enzymatic degradation by peptidases. This leads to a longer in vivo half-life compared to their natural α-peptide counterparts, a crucial attribute for therapeutic candidates.

Structural Scaffolding: The stereochemistry of the β-amino acid introduces specific conformational constraints into the peptide backbone. This can lead to the formation of stable secondary structures, such as helices and turns, which can mimic the bioactive conformation of natural peptides and enhance binding affinity to biological targets.

Drug Development: This building block is particularly valuable in the development of novel drug candidates targeting a range of diseases. Its application has been noted in the fields of oncology and neurology. A notable example is its use in the synthesis of small molecule mimics of the cyclic octapeptide octreotide, which have demonstrated high affinity for the µ-opioid receptor.[1]

Protein-Protein Interaction Studies: Peptidomimetics containing this amino acid can be used as probes to study and modulate protein-protein interactions, which are implicated in numerous disease pathways.

Physicochemical and Biological Properties

Below is a summary of the known properties of this compound and its derivatives.

PropertyValueReference
Molecular Formula C₂₄H₂₁NO₄
Molecular Weight 387.43 g/mol
Appearance White to off-white solid
Melting Point ~181.7 °C
Storage Temperature 2-8°C

A key application of this compound has been in the development of potent ligands for the µ-opioid receptor. The following table summarizes the binding affinities (Ki) of a series of 3-amino-3-phenylpropionamide derivatives for the human µ-opioid receptor.

CompoundKi (nM) for hµ-opioid Receptor
4a HH1.8 ± 0.3
4b MeH2.5 ± 0.4
4c HMe3.1 ± 0.5
4d MeMe5.0 ± 0.8

Data extracted from Bioorganic & Medicinal Chemistry Letters, 10(6), 523-526.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-3-phenylpropionamide Derivatives as µ-Opioid Receptor Ligands

This protocol describes the synthesis of a library of 3-amino-3-phenylpropionamide derivatives. The synthesis involves the coupling of this compound with a primary or secondary amine, followed by deprotection and subsequent modification.

Materials:

  • This compound

  • (Benzhydrylamine)-resin (BHA-resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Primary or secondary amines (for R¹ and R² modifications)

  • Acylating or alkylating agents

  • Reagents for purification (e.g., HPLC solvents)

Procedure:

  • Resin Swelling: Swell the BHA-resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Dissolve this compound (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • N-terminal Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM.

  • Amide Formation/Modification:

    • To introduce R¹ and R² groups, couple the desired primary or secondary amine to the free N-terminus.

    • Alternatively, perform acylation or alkylation reactions on the deprotected amine.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final compounds using mass spectrometry and NMR spectroscopy.

Protocol 2: µ-Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the µ-opioid receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human µ-opioid receptor.

  • [³H]DAMGO (a radiolabeled µ-opioid agonist)

  • Synthesized test compounds

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in binding buffer.

  • Assay Setup:

    • In a 96-well plate, add binding buffer, [³H]DAMGO (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, add only buffer and [³H]DAMGO.

    • For non-specific binding, add buffer, [³H]DAMGO, and a high concentration of naloxone (e.g., 10 µM).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

µ-Opioid Receptor Signaling Pathway

The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist µ-Opioid Agonist (e.g., 3-amino-3-phenylpropionamide derivative) MOR µ-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein Heterotrimeric G-protein (αi/o, β, γ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: µ-Opioid Receptor Signaling Cascade.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis and biological evaluation of peptidomimetics using this compound.

experimental_workflow start Start: Design of Peptidomimetic Library spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->spps cleavage Cleavage and Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, NMR) purification->characterization binding_assay Biological Evaluation (e.g., Receptor Binding Assay) characterization->binding_assay data_analysis Data Analysis (IC50, Ki determination) binding_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for Peptidomimetic Drug Discovery.

References

Application Notes and Protocols: Coupling Fmoc-(R)-3-amino-3-phenylpropionic Acid to a Resin Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the coupling of Fmoc-(R)-3-amino-3-phenylpropionic acid to a solid-phase resin support, a critical initial step in the synthesis of peptides containing this beta-amino acid derivative. The protocols outlined are based on established methods for Fmoc solid-phase peptide synthesis (SPPS) and are intended to serve as a comprehensive guide.[1][2][3][4]

This compound is a valuable building block in peptide synthesis and drug development, allowing for the introduction of a phenyl group that can enhance hydrophobic interactions and influence peptide stability and activity.[5] The following protocols are primarily designed for coupling to Wang resin, a widely used support for Fmoc-based SPPS that yields a C-terminal carboxylic acid upon cleavage.[6] However, the principles can be adapted for other suitable resins, such as 2-chlorotrityl chloride resin.[1][7]

Quantitative Data Summary

The following table summarizes recommended reagent quantities and reaction conditions for the initial loading of this compound onto the resin. These values are derived from standard Fmoc-SPPS protocols and may require optimization for this specific beta-amino acid to achieve maximum coupling efficiency.

ParameterWang Resin2-Chlorotrityl Chloride ResinReference
Fmoc-Amino Acid 2 - 4 equivalents1 - 2 equivalents[7]
Coupling Reagent (e.g., DIC) 4 equivalentsNot typically required for initial loading[7]
Base (e.g., DIPEA) 2 equivalents (for capping)4 equivalents[7]
Catalyst (e.g., DMAP) 0.1 equivalentsNot applicable[7][8]
Solvent DCM/DMFDCM[7]
Reaction Time 12 hours30 minutes - 2 hours[7]
Temperature Room TemperatureRoom Temperature[7]

Experimental Protocols

This section details the step-by-step methodology for coupling this compound to a Wang resin support.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring accessibility of the reactive sites.

  • Weigh the desired amount of Wang resin and transfer it to a suitable reaction vessel.

  • Add a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (9:1, v/v) at a volume of approximately 10 mL per gram of resin.[7]

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[1]

  • After swelling, drain the solvent from the reaction vessel.

Amino Acid Activation and Coupling

This protocol utilizes N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

  • In a separate flask, dissolve 4 equivalents of this compound and 4 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF.[7]

  • Add the dissolved amino acid solution to the swollen resin.

  • In a separate container, dissolve 0.1 equivalents of DMAP in a small amount of DMF.[7]

  • Add 4 equivalents of DIC to the resin mixture, followed by the DMAP solution.[7]

  • Agitate the reaction mixture at room temperature for 12 hours.[7]

Capping of Unreacted Hydroxyl Groups

To prevent the formation of deletion sequences in subsequent synthesis steps, any unreacted hydroxyl groups on the resin must be capped.

  • Following the coupling reaction, drain the reaction mixture.

  • Add a solution of acetic anhydride (2 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents) in DCM to the resin.[7]

  • Agitate the mixture for 30 minutes at room temperature.[7]

Washing Procedure

Thorough washing is necessary to remove excess reagents and byproducts.

  • Filter the resin.

  • Wash the resin sequentially with the following solvents (3 times each):

    • DMF

    • DMF/DCM (1:1, v/v)

    • DCM[7]

  • Dry the resin in vacuo to a constant weight.

Determination of Resin Loading (Optional but Recommended)

The substitution level of the resin can be estimated spectrophotometrically by measuring the amount of Fmoc group cleaved from a small, weighed sample of the dried resin.[7]

Visual Workflow

The following diagram illustrates the key stages of the coupling procedure.

Coupling_Workflow Resin 1. Resin Swelling (DCM/DMF) Activation 2. Amino Acid Activation & Coupling (Fmoc-AA, DIC, HOBt, DMAP) Resin->Activation Capping 3. Capping (Acetic Anhydride, DIPEA) Activation->Capping Washing 4. Washing (DMF, DCM) Capping->Washing Drying 5. Drying (Vacuum) Washing->Drying LoadedResin Loaded Resin Drying->LoadedResin

Caption: Experimental workflow for coupling Fmoc-amino acid to resin.

Disclaimer: The provided protocols are intended as a guide. Due to the unique structure of this compound, optimization of coupling times, reagent stoichiometry, and choice of activating agents may be necessary to achieve optimal loading efficiency. It is recommended to perform a small-scale test reaction to determine the ideal conditions for your specific application. The use of more potent coupling reagents such as HATU or HBTU may also be considered to improve coupling efficiency, especially if steric hindrance is a concern.[1][9]

References

Application Note & Protocol: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide to the principles, standard protocols, and optimization strategies for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group during solid-phase peptide synthesis (SPPS). Particular attention is given to factors that may influence the reaction when synthesizing peptides containing unique or sensitive residues.

Introduction: The Role of Fmoc Deprotection in SPPS

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis.[1] Its utility stems from its stability in acidic conditions and its lability to mild basic conditions, typically using a secondary amine like piperidine.[2] This orthogonality allows for the selective removal of the Nα-Fmoc group at each cycle of peptide elongation without cleaving the peptide from the resin or removing acid-labile side-chain protecting groups.[1]

The deprotection process exposes a free primary amine on the N-terminus of the growing peptide chain, making it available for coupling with the next activated amino acid.[3] Achieving complete and efficient Fmoc deprotection at every step is critical for the synthesis of high-purity, full-length peptides.[4][] Incomplete deprotection can lead to deletion sequences, while harsh conditions can cause undesirable side reactions.[6]

This guide outlines the standard conditions for Fmoc removal, methods for monitoring the reaction, and strategies for troubleshooting issues that may arise, particularly when dealing with sensitive or sterically hindered amino acid residues.

Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1][4] The process involves two primary steps:

  • Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[1][7][8]

  • β-Elimination: This abstraction forms a stabilized carbanion intermediate, which rapidly undergoes elimination. This step cleaves the carbamate bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and a reactive electrophile known as dibenzofulvene (DBF).[1][7][8]

  • DBF Adduct Formation: The liberated dibenzofulvene is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct.[1][9] This scavenging step is crucial to prevent DBF from reacting with the newly deprotected peptide amine, which would cause chain termination.[1]

Caption: Chemical mechanism of Fmoc deprotection by a base.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a widely used two-step deprotection procedure for a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF).[3][10]

  • DMF for washing

  • Reaction vessel for SPPS (manual or automated)

  • Inert gas (Nitrogen or Argon) for agitation

Procedure:

  • Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF for at least 30-60 minutes before deprotection.[11]

  • Initial Deprotection: Drain the DMF from the swelled resin. Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring all beads are fully submerged (approx. 10 mL per gram of resin).[12]

  • Agitate the resin slurry gently, for example by bubbling with an inert gas, for 1-3 minutes at room temperature.[1]

  • Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin.

  • Continue agitation for an additional 10-20 minutes at room temperature.[3][11] The total treatment time is typically 15-30 minutes.

  • Washing: Drain the deprotection solution completely. Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[11]

  • Confirmation (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, on a few resin beads to confirm the presence of a free primary amine, indicating successful deprotection.[1][3]

Protocol 2: Monitoring Deprotection via UV-Spectroscopy

The dibenzofulvene-piperidine adduct has a distinct UV absorbance maximum around 301 nm.[1][9] Measuring this absorbance provides a semi-quantitative method to assess deprotection efficiency or calculate resin loading.[9]

Procedure:

  • Collect Filtrate: During the deprotection steps (Protocol 1, steps 4 and 7), collect all the drained piperidine/DMF solution.

  • Dilute to Volume: Transfer the collected filtrate to a volumetric flask of known volume (e.g., 25 or 50 mL). Dilute to the mark with DMF and mix thoroughly.

  • Prepare Sample: Prepare a further dilution in DMF as needed to ensure the absorbance reading falls within the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the diluted sample at 301 nm against a DMF blank.

  • Calculation (Optional): The extent of Fmoc cleavage can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the DBF-piperidine adduct is known.

Data Presentation: Deprotection Conditions and Side Reactions

The choice of deprotection conditions can be modified based on the peptide sequence, especially when encountering sensitive or sterically hindered residues.

Table 1: Standard and Alternative Fmoc Deprotection Reagents.

Reagent(s) Typical Concentration & Solvent Reaction Time (min) Notes & Applications
Piperidine 20-30% in DMF or NMP[7][8] 10-20 Standard Condition: Widely applicable for most peptide sequences.[7]
DBU / Piperidine 2% DBU, 2% Piperidine in DMF[12] 5-10 Accelerated Deprotection: For sterically hindered residues or "difficult" sequences where standard deprotection is slow.[13] DBU is a non-nucleophilic base.[13] Not recommended for Asp-containing peptides due to aspartimide formation risk.[13]
Piperazine 10% w/v in DMF/Ethanol (9:1)[4] 15-30 Milder Conditions: A weaker base used to suppress side reactions like aspartimide formation.[4][14]
4-Methylpiperidine 20% v/v in DMF 10-20 An alternative to piperidine with very similar performance characteristics.[4]

| Pyrrolidine | 20% v/v in various solvents | 10-20 | Effective base that enables Fmoc removal in less polar, "greener" solvent mixtures.[15] |

Table 2: Common Side Reactions and Mitigation Strategies.

Side Reaction Description & Cause Susceptible Sequences Prevention & Mitigation Strategies
Aspartimide Formation Base-catalyzed intramolecular cyclization of aspartic acid, leading to a mass-neutral impurity or piperidide adducts.[14] Asp-Gly, Asp-Ala, Asp-Ser[14] Use 20% piperidine in DMF containing 0.1 M HOBt or Oxyma.[14] Alternatively, use a weaker base like piperazine.[14]
Racemization Loss of stereochemical integrity at the α-carbon, catalyzed by the base during deprotection and coupling steps. Cysteine (Cys), Histidine (His)[1] Minimize exposure time to base. Use specialized coupling conditions for sensitive residues.
Diketopiperazine (DKP) Formation Intramolecular cyclization of the N-terminal dipeptide, leading to chain termination.[14] Occurs after deprotection of the second amino acid, especially with Pro or Gly in position 1 or 2. Couple the third amino acid immediately after deprotection of the second.[14] Use pre-formed dipeptides.

| Chain Termination | Incomplete scavenging of dibenzofulvene (DBF) allows it to cap the newly formed free amine. | Insufficient concentration or reactivity of the scavenging base. | Ensure a sufficient excess of piperidine or other scavenging amine is used throughout the deprotection step.[1] |

Visualization of Experimental Workflow

The following diagram illustrates a single cycle within a typical Fmoc-based solid-phase peptide synthesis workflow.

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash (Remove Base & Adduct) deprotection->wash1 confirm 3. Confirmation Test (e.g., Kaiser Test) wash1->confirm confirm->deprotection Negative (Repeat Step 1) coupling 4. Amino Acid Coupling (Activated Fmoc-AA) confirm->coupling Positive (Free Amine) wash2 5. DMF Wash (Remove Excess Reagents) coupling->wash2 end_cycle Ready for Next Cycle wash2->end_cycle end_cycle->deprotection Continue Elongation complete Peptide Synthesis Complete end_cycle->complete Final Cycle

Caption: General workflow for one cycle of solid-phase peptide synthesis.

References

Activating Fmoc-(R)-3-amino-3-phenylpropionic Acid for Efficient Peptide Coupling: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as Fmoc-(R)-3-amino-3-phenylpropionic acid, into peptide chains is a critical strategy in modern drug discovery and development. This β-amino acid derivative offers unique conformational constraints and potential for enhanced biological activity and stability of peptides. Successful synthesis of peptides containing this building block hinges on the efficient activation of its carboxylic acid group for subsequent coupling to the free amine of the growing peptide chain. This document provides detailed application notes and protocols for the activation and coupling of this compound, including a comparative analysis of common activation methods.

Introduction to Activation Methods

The formation of a peptide bond between the carboxylic acid of an incoming amino acid and the N-terminal amine of a peptide chain is not a spontaneous reaction and requires the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack. In solid-phase peptide synthesis (SPPS), several classes of reagents are employed for this purpose. The choice of activating agent can significantly impact coupling efficiency, reaction time, yield, and the potential for side reactions, most notably racemization. For sterically hindered amino acids like this compound, the selection of a highly efficient coupling reagent is paramount.

Commonly used activating agents fall into several categories, including uronium/aminium salts (e.g., HBTU, HATU, HCTU), phosphonium salts (e.g., PyBOP), and carbodiimides (e.g., DIC) used in conjunction with an additive like HOBt or Oxyma.

Comparative Performance of Activating Agents

While extensive quantitative data for the coupling of this compound is not always available in a single comparative study, the following table summarizes the expected performance of common activating agents based on their known reactivity with sterically hindered and racemization-prone amino acids.

Activating Agent/SystemRelative ReactivityGeneral YieldRacemization RiskKey Considerations
HATU Very HighExcellentLowPreferred for sterically hindered couplings; the HOAt byproduct is a better leaving group and can catalyze the reaction.[1]
HBTU HighVery GoodLowA widely used and effective coupling reagent, generally providing a good balance of reactivity and cost.[1]
HCTU HighVery GoodLowSimilar in reactivity to HBTU, but can be more efficient in some cases.
PyBOP HighVery GoodLowA phosphonium salt-based reagent that is also effective for hindered couplings.
DIC/HOBt ModerateGoodModerateA classic and cost-effective method; the addition of HOBt is crucial to suppress racemization.[2][3]
DIC/Oxyma Moderate-HighGood-Very GoodLowOxyma is a non-explosive alternative to HOBt and can offer improved performance in some instances.

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) incorporating this compound using different activation methods. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin.

Protocol 1: Activation using HATU

This protocol is recommended for achieving high coupling efficiency, especially when dealing with a sterically hindered sequence.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA or Collidine (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, the coupling step can be repeated with fresh reagents.

    • Once complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 2: Activation using HBTU

A robust and widely used protocol suitable for most coupling reactions.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents) and HBTU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Protocol 3: Activation using DIC/HOBt

A cost-effective method, with careful attention required to minimize racemization.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-6 hours at room temperature.

  • Monitoring and Washing: Follow step 4 from Protocol 1.

Visualizing the Activation and Coupling Workflow

The following diagrams illustrate the general workflow and the chemical activation process.

experimental_workflow cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Activation & Coupling cluster_monitoring Monitoring Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Treat with 20% Piperidine/DMF Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Activate Activate Fmoc-AA-OH (e.g., with HATU/DIPEA) Couple Couple to Resin Wash1->Couple Activate->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test Couple->Kaiser Wash2->Resin Repeat Cycle or Final Cleavage

Caption: General workflow for the incorporation of this compound in SPPS.

activation_pathway Fmoc_AA Fmoc-(R)-3-amino-3- phenylpropionic acid Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester + Activating Agent + Base Activating_Agent Activating Agent (e.g., HATU) Base Base (e.g., DIPEA) Coupled_Product Coupled Product (Fmoc-AA-NH-Peptide-Resin) Activated_Ester->Coupled_Product + Peptide-Resin Peptide_Resin Deprotected Peptide-Resin (H2N-Peptide-Resin)

Caption: General chemical pathway for the activation and coupling of the amino acid.

Conclusion and Recommendations

The successful incorporation of this compound into a peptide sequence is highly dependent on the choice of activation method. For this sterically hindered β-amino acid, the use of highly reactive uronium/aminium salt-based coupling reagents such as HATU or HBTU is strongly recommended to ensure high coupling efficiency and minimize the risk of byproduct formation. While more traditional methods like DIC/HOBt can be employed, they may require longer reaction times and careful monitoring to avoid incomplete coupling and racemization. The provided protocols offer a starting point for optimization, and researchers should always monitor the progress of the coupling reaction to ensure the synthesis of high-quality peptides for their drug discovery and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Improving Coupling Efficiency of Fmoc-(R)-3-amino-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the coupling of Fmoc-(R)-3-amino-3-phenylpropionic acid during solid-phase peptide synthesis (SPPS). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols in a direct question-and-answer format to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: this compound is a β-amino acid. Its structure presents significant steric hindrance close to the site of peptide bond formation. This bulkiness physically obstructs the coupling reaction, slowing it down and leading to incomplete reactions, which is a common issue with sterically hindered amino acids.[1][2]

Q2: What are the common indicators of a failed or incomplete coupling reaction?

A2: The most common sign of an incomplete reaction is a positive Kaiser test (resulting in blue beads), which indicates the presence of unreacted free primary amines on the resin.[3] Subsequent analysis of the crude peptide by mass spectrometry may also reveal a significant deletion sequence corresponding to the position where this compound was intended to be coupled.[3]

Q3: Which coupling reagents are most effective for this hindered amino acid?

A3: For challenging couplings involving hindered amino acids, standard carbodiimide reagents like DCC or EDC are often insufficient.[1][4] More powerful onium salt reagents (uronium/aminium or phosphonium salts) are required.[1]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended for their high reactivity and speed.[1][3] COMU offers a favorable safety profile as it is not based on potentially explosive HOBt/HOAt.[1][5][6]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for minimizing racemization.[1][5]

Q4: How can I minimize the risk of racemization during these difficult couplings?

A4: Racemization is the loss of stereochemical purity at the α-carbon. To minimize this risk:

  • Choose the Right Reagent: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[1]

  • Limit Pre-activation Time: The longer an amino acid remains in its highly reactive state before coupling, the greater the risk. Use in situ activation where the coupling reagent is added to the resin immediately after the protected amino acid.[1]

  • Control Base and Temperature: Use a weaker base than DIPEA, such as N-methylmorpholine (NMM), and perform the coupling at room temperature or lower, as higher temperatures can increase racemization.[7]

Q5: What is "double coupling" and when is it necessary?

A5: "Double coupling" is the practice of repeating a coupling step with a fresh solution of activated amino acid after the initial coupling reaction is complete.[8] This technique is used to drive a difficult reaction to completion when a single coupling is insufficient, as indicated by a positive Kaiser test.[8][9]

Troubleshooting Guide for Incomplete Coupling

Problem: The Kaiser test is positive after coupling this compound, indicating an incomplete reaction.

This section outlines potential causes and their corresponding solutions to troubleshoot and optimize the reaction.

Potential Cause Recommended Solutions
Insufficient Reagent Reactivity Standard coupling reagents may not be potent enough to overcome the steric barrier.[3] Solution: Switch to a more powerful onium salt-based reagent such as HATU, HCTU, COMU, or PyBOP. These are significantly more effective for sterically demanding couplings.[1][9]
Suboptimal Reaction Conditions The reaction rate is slowed significantly by steric hindrance.[9] Solutions: 1. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3] 2. Perform a Double Coupling: After the first coupling, wash the resin and repeat the procedure with fresh reagents.[8][9] 3. Increase Temperature: Cautiously raising the temperature (e.g., to 50°C) can help overcome the activation energy barrier, though this may increase the risk of racemization.[3] Microwave-assisted synthesis is a highly effective alternative.[9]
Peptide Aggregation on Resin The growing peptide chain can fold and aggregate, making the N-terminus inaccessible for coupling.[3][8] Solutions: 1. Change Solvent: Switch from DMF to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF and DMSO.[3] 2. Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt secondary structures.[3]
Inadequate Reagent Stoichiometry An insufficient excess of reagents may not be enough to drive the reaction to completion. Solution: Increase the amount of the protected amino acid and the coupling reagent to 2-4 equivalents relative to the resin loading capacity.[8]

Data Presentation

Table 1: Comparison of High-Efficiency Coupling Reagents for Hindered Amino Acids
ReagentTypeKey FeaturesConsiderations
HATU Aminium SaltVery high reactivity and speed, highly effective for difficult sequences.[1]More expensive than HBTU. Can cause guanidinylation of the N-terminus if used in excess.[1][5]
HCTU Aminium SaltMore reactive than HBTU due to the 6-chloro-HOBt leaving group.[5]Can cause guanidinylation.
COMU Aminium SaltHigh efficiency comparable to HATU, with a better safety profile (non-explosive byproducts).[1][6] Good solubility.[1]Limited solution stability.[5]
PyBOP Phosphonium SaltHigh efficiency, does not cause guanidinylation side reactions.[1][5]Byproducts can sometimes be difficult to remove.[1]
PyAOP Phosphonium SaltHighly efficient, particularly effective at minimizing racemization.[1]More expensive than many other options.

Visualizations

cluster_workflow General Peptide Coupling Workflow Resin 1. Resin Swelling & Fmoc Deprotection Wash1 2. Wash Resin (DMF) Resin->Wash1 Couple 4. Add Activated AA to Resin (Coupling) Wash1->Couple Activate 3. Activate Amino Acid (Fmoc-AA-OH + Reagent + Base) Activate->Couple Wash2 5. Wash Resin (DMF) Couple->Wash2 Monitor 6. Monitor Reaction (e.g., Kaiser Test) Wash2->Monitor Monitor->Couple Incomplete (Recouple) Next Repeat for Next Amino Acid Monitor->Next Complete

Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.

cluster_troubleshooting Troubleshooting Flowchart for Incomplete Coupling Start Start: Positive Kaiser Test (Incomplete Coupling) CheckReagent Is the coupling reagent potent enough (e.g., HATU)? Start->CheckReagent SwitchReagent Action: Switch to a high-power onium salt reagent (HATU, COMU). CheckReagent->SwitchReagent No CheckConditions Are reaction time and equivalents sufficient? CheckReagent->CheckConditions Yes End Re-run coupling and re-test with Kaiser. SwitchReagent->End IncreaseTime Action: Increase time and/or perform a double coupling. CheckConditions->IncreaseTime No CheckAggregation Is peptide aggregation likely? CheckConditions->CheckAggregation Yes IncreaseTime->End ChangeSolvent Action: Switch solvent to NMP or add DMSO/LiCl. CheckAggregation->ChangeSolvent Yes CheckAggregation->End No ChangeSolvent->End

Caption: A decision tree for troubleshooting incomplete coupling reactions.

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for the initial attempt at coupling this compound.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group on the resin-bound peptide has been removed using a standard protocol (e.g., 20% piperidine in DMF).[8]

    • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[8]

  • First Coupling:

    • In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve:

      • This compound (4 equivalents)

      • HATU (3.9 equivalents)

    • Add DIPEA (8 equivalents) to the solution and mix for 1-5 minutes to pre-activate the amino acid.[9]

    • Immediately add the activated amino acid solution to the deprotected resin.[9]

    • Agitate the mixture at room temperature for at least 2 hours.

  • Monitoring and Second Coupling:

    • Wash the resin with DMF (3 times).

    • Perform a Kaiser test to check for free amines.

    • If the test is positive (blue beads), repeat step 2 (First Coupling) with a fresh solution of activated amino acid.[8][9]

  • Final Wash:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.[10]

Protocol 2: Monitoring Reaction Completion with the Kaiser Test

The Kaiser (ninhydrin) test is crucial for detecting free primary amines and assessing the completion of a coupling reaction.[10]

  • Sample Preparation:

    • After the coupling reaction and subsequent DMF washes, remove a small sample of resin beads (approx. 1-2 mg) and place them in a small glass test tube.

  • Reagent Addition:

    • Add 2-3 drops of each of the three Kaiser test solutions (A: ninhydrin in ethanol, B: phenol in ethanol, C: potassium cyanide in pyridine) to the test tube.

  • Heating and Observation:

    • Heat the test tube at 100-110°C for 3-5 minutes.

    • Observe the color of the beads and the solution.

      • Positive Result (Incomplete Coupling): The beads and/or the solution turn a deep blue or purple, indicating the presence of unreacted primary amines.

      • Negative Result (Complete Coupling): The beads remain their original color or turn yellowish, and the solution is yellow/colorless. This indicates the absence of free primary amines.

References

Fmoc-(R)-3-amino-3-phenylpropionic acid solubility issues in DMF or other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with Fmoc-(R)-3-amino-3-phenylpropionic acid.

Troubleshooting Guide

Issue 1: this compound is poorly soluble or insoluble in DMF.

Possible Causes:

  • Aggregation: The fluorenylmethoxycarbonyl (Fmoc) protecting group, with its planar aromatic structure, can lead to intermolecular π-π stacking, causing the molecules to aggregate and reducing solubility.

  • Hydrophobicity: The phenyl side chain of the amino acid contributes to its hydrophobic character, which can lead to poor solubility in some polar aprotic solvents like N,N-Dimethylformamide (DMF).

  • Solvent Quality: The purity of the DMF is crucial. Degraded DMF can contain dimethylamine, which can affect solubility and react with the Fmoc group.

  • Compound Purity: Impurities in the this compound can negatively impact its solubility.

Solutions:

  • Sonication: Use an ultrasonic bath to break up aggregates and promote dissolution.

  • Gentle Heating: Carefully warm the solvent to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Solvent Mixtures: Add a small amount of a more powerful solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) to the DMF.

  • High-Purity Solvents: Ensure the use of high-purity, amine-free DMF.

Issue 2: The compound precipitates out of solution during the coupling reaction in solid-phase peptide synthesis (SPPS).

Possible Causes:

  • On-resin Aggregation: The growing peptide chain, especially if it contains multiple hydrophobic residues, can aggregate on the solid support, hindering the reaction.

  • Concentration Effects: The concentration of the activated amino acid solution may be too high, leading to precipitation.

Solutions:

  • Chaotropic Salts: Wash the resin with a solution containing a chaotropic salt (e.g., LiCl in DMF) to disrupt secondary structures and improve solvation.

  • Alternative Solvents: Switch to NMP, which has a higher solvating power for aggregating peptide sequences.

  • Lower Concentration: Use a more dilute solution of the activated amino acid for the coupling step.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: The most commonly used solvent is DMF. However, due to potential solubility issues, other solvents and mixtures are often employed. NMP and DMSO are excellent alternatives with higher solvating power for many Fmoc-protected amino acids. For particularly challenging cases, solvent mixtures such as DMF/DMSO can be effective.

Q2: Is quantitative solubility data available for this compound in various solvents?

Q3: Can I heat the solvent to dissolve this compound?

A3: Yes, gentle heating can be an effective method to increase the solubility of sparingly soluble Fmoc-amino acids. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound or other side reactions.

Q4: How does the purity of this compound affect its solubility?

A4: The presence of impurities can significantly impact the solubility of the compound. It is crucial to use a high-purity grade of this compound to ensure consistent and optimal results in your experiments.

Q5: In what applications is this compound typically used?

A5: this compound is a key building block in peptide synthesis, particularly for creating peptides with enhanced properties. Its unique structure is valuable in the development of novel drug candidates, especially in the fields of oncology and neurology, where it can be used to modify peptide chains to improve efficacy and reduce side effects.[1]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventAbbreviationQualitative SolubilityNotes
N,N-DimethylformamideDMFSparingly Soluble to SolubleCommon solvent for SPPS, but issues can arise.
Dimethyl sulfoxideDMSOSolubleA stronger solvent, often used as an additive to DMF.
N-Methyl-2-pyrrolidoneNMPSolubleHigher solvating power than DMF, good for hydrophobic peptides.
DichloromethaneDCMSparingly SolubleOften used in combination with other solvents.
WaterH₂OInsolubleFmoc-protected amino acids are generally not soluble in water.

Note: This data is based on general knowledge of Fmoc-amino acids and should be confirmed experimentally for specific concentrations and conditions.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for SPPS Coupling

Materials:

  • This compound

  • High-purity, amine-free DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add the calculated volume of DMF to achieve the desired concentration.

  • Vortex the mixture for 1-2 minutes.

  • If the compound is not fully dissolved, place the vessel in an ultrasonic bath for 5-10 minutes.

  • If solubility is still an issue, gently warm the solution while vortexing intermittently.

  • Once fully dissolved, add the coupling reagents and base as required by your synthesis protocol.

  • Proceed with the coupling reaction immediately.

Protocol 2: Dissolution using a DMF/DMSO Solvent System

Materials:

  • This compound

  • High-purity, amine-free DMF

  • High-purity DMSO

  • Vortex mixer

Procedure:

  • Weigh the this compound into a clean, dry vessel.

  • Add a small volume of DMSO (e.g., 10-20% of the total final volume) and vortex until the solid is fully dissolved.

  • Add the remaining volume of DMF to reach the final desired concentration.

  • Vortex thoroughly to ensure a homogenous solution.

  • Proceed with the addition of other reagents for the coupling reaction.

Visualizations

experimental_workflow cluster_dissolution Dissolution of this compound cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle weigh Weigh Compound add_dmf Add DMF weigh->add_dmf vortex Vortex add_dmf->vortex sonicate Sonicate (if needed) vortex->sonicate Incomplete dissolution dissolved Completely Dissolved Solution vortex->dissolved Complete heat Gentle Heat (if needed) sonicate->heat Still incomplete sonicate->dissolved Complete heat->dissolved Complete coupling Coupling Reaction dissolved->coupling Add to resin resin Resin with free amine resin->coupling wash1 Wash coupling->wash1 deprotection Fmoc Deprotection wash1->deprotection wash2 Wash deprotection->wash2 next_cycle Next Coupling Cycle or Cleavage wash2->next_cycle

Caption: Experimental workflow for dissolving this compound and its use in an SPPS cycle.

troubleshooting_workflow start Poor Solubility in DMF sonicate Try Sonication start->sonicate is_dissolved1 Is it dissolved? sonicate->is_dissolved1 heat Apply Gentle Heat is_dissolved1->heat No success Proceed with Experiment is_dissolved1->success Yes is_dissolved2 Is it dissolved? heat->is_dissolved2 solvent_mixture Use DMF/DMSO or NMP is_dissolved2->solvent_mixture No is_dissolved2->success Yes is_dissolved3 Is it dissolved? solvent_mixture->is_dissolved3 check_purity Check Compound and Solvent Purity is_dissolved3->check_purity No is_dissolved3->success Yes failure Consult Further Support check_purity->failure

Caption: Troubleshooting workflow for addressing solubility issues of this compound.

References

Technical Support Center: Optimizing Fmoc Deprotection for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the N-α-Fmoc deprotection step in solid-phase peptide synthesis (SPPS), with a special focus on sterically hindered amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

A1: Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides that are missing one or more amino acids.[1] These impurities are often difficult to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.[1]

Q2: Which amino acids are considered "sterically hindered" and are most prone to this issue?

A2: Sterically hindered amino acids possess bulky side chains that interfere with chemical reactions at the peptide backbone. Common examples include β-branched amino acids like Valine (Val), Isoleucine (Ile), and Threonine (Thr).[2] Additionally, amino acids with bulky side-chain protecting groups, such as Arginine(Pbf), can also present significant steric challenges.[2]

Q3: What are the primary causes of incomplete Fmoc deprotection?

A3: Several factors can contribute to inefficient Fmoc removal:

  • Steric Hindrance: Bulky amino acid side chains can physically block the deprotection reagent (e.g., piperidine) from accessing the Fmoc group.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in sequences with repeating hydrophobic residues. This aggregation can make the peptide resin less permeable to solvents and reagents.[1]

  • Suboptimal Reagents or Protocols: Using degraded piperidine solutions, or insufficient reaction times, temperatures, or reagent concentrations can lead to incomplete removal.[1]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, peptide chains can be too close, hindering reagent penetration.[1]

  • High Resin Loading: Overloading the resin with the initial amino acid can cause steric hindrance between the growing peptide chains, impeding reagent access.[1]

Q4: How can I detect incomplete Fmoc deprotection?

A4: Several methods can be used to diagnose incomplete Fmoc removal:

  • Kaiser Test: This is a highly sensitive colorimetric test for the presence of primary amines.[3] A positive result (a deep blue color) after the deprotection step indicates the presence of free amino groups, signifying successful Fmoc removal.[3] A negative or faint yellow result suggests that the Fmoc group is still attached.[3] For N-terminal proline, a secondary amine, the Kaiser test will yield a reddish-brown color for a positive result.[2]

  • UV-Vis Spectrophotometry: This method involves monitoring the release of the dibenzylfulvene-piperidine adduct in the effluent from the deprotection reaction.[3] The characteristic absorbance of this adduct at around 301 nm can be used to quantify the extent of Fmoc removal.[3]

  • HPLC & Mass Spectrometry (MS): This is the most definitive method. Analysis of a small, cleaved portion of the peptide-resin will show the desired product along with a later-eluting, more hydrophobic peak corresponding to the Fmoc-containing peptide.[4]

Troubleshooting Guides

Issue: Negative or Weak Kaiser Test after Standard Deprotection

A negative or weak Kaiser test indicates inefficient Fmoc removal. The following workflow can help you troubleshoot this issue.

G start Negative/Weak Kaiser Test check_reagent Check Deprotection Reagent (Fresh? Correct Concentration?) start->check_reagent extend_time Increase Deprotection Time (e.g., 2 x 20 min) check_reagent->extend_time Reagent OK retest Re-run Deprotection & Kaiser Test extend_time->retest increase_temp Increase Temperature (e.g., 35-40°C) increase_temp->retest stronger_base Use a Stronger Base (e.g., DBU) stronger_base->retest retest->increase_temp Negative Test retest->stronger_base Negative Test success Deprotection Successful retest->success Positive Test fail Deprotection Still Incomplete retest->fail Negative Test consult Consult Further Optimization Strategies fail->consult

Caption: Troubleshooting workflow for a failed Kaiser test.

Optimization Strategies for Difficult Sequences

For sequences that consistently exhibit poor deprotection, a more robust optimization of the protocol is necessary.

G cluster_conditions Reaction Conditions cluster_reagents Reagent Composition cluster_synthesis Synthesis Strategy start Incomplete Deprotection with Sterically Hindered Amino Acids extend_time Extend Deprotection Time start->extend_time increase_temp Increase Temperature start->increase_temp add_dbu Add DBU to Piperidine Solution start->add_dbu change_solvent Change Solvent (e.g., NMP) start->change_solvent double_coupling Perform Double Coupling of Preceding Amino Acid start->double_coupling lower_loading Use Lower Resin Loading start->lower_loading

Caption: Key factors for optimizing Fmoc deprotection.

Quantitative Data Summary

The choice of deprotection strategy depends on the severity of the steric hindrance and peptide aggregation. The following table summarizes common conditions.

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine20% in DMF2 x 10 minHighly effective, well-establishedCan promote aspartimide and diketopiperazine formation.[5] Regulated in some regions.[5]
4-Methylpiperidine20% in DMF2 x 10 minEquivalent efficiency to piperidine.[5] Not a controlled substance.Similar propensity for side reactions as piperidine.
DBU/Piperidine2% DBU, 2-5% Piperidine in DMF/NMP2 x 5-10 minFaster deprotection, effective for hindered sequences.[5]DBU is a strong, non-nucleophilic base that can increase the risk of racemization and aspartimide formation if not used carefully.[5]
DBU/Piperazine2% DBU, 5% Piperazine in NMP< 1 min for complete removalVery rapid deprotection.[5] Effective for difficult and aggregation-prone sequences.[5]Potential for side reactions if not carefully controlled.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 x resin volume) for 1 minute per wash.

  • First Deprotection: Add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged. Agitate for 10-15 minutes at room temperature.[6]

  • Drain and Wash: Drain the deprotection solution. Wash the resin with DMF (2 times).

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the dibenzylfulvene-piperidine adduct.[1] The resin is now ready for the next amino acid coupling step.

Protocol 2: Enhanced Fmoc Deprotection using DBU

Use this stronger cocktail when standard methods fail, particularly for sterically hindered residues.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]

  • Prepare Reagent: Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.[7] Use this solution immediately after preparation.

  • Deprotection: Drain the swelling solvent and add the DBU-containing cocktail to the resin.

  • Reaction: Agitate for 5-10 minutes. Reaction times are typically shorter due to the strength of DBU.[5] Monitor progress carefully if possible.[1]

  • Drain and Wash: Drain the deprotection solution.

  • Second Deprotection: Repeat steps 3-5 with a fresh aliquot of the DBU/piperidine solution.

  • Final Wash: Wash the resin extensively with DMF (at least 6-8 times) to remove all traces of DBU and piperidine.[1]

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[1]

Protocol 3: Kaiser Test (Qualitative)

This qualitative test confirms the presence of free primary amines after the deprotection step.[2]

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.

  • Solution B: 1 g of ninhydrin dissolved in 20 ml of n-butanol.

  • Solution C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[2]

Procedure:

  • Sample Collection: After the final wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[2]

  • Heat: Heat the test tube at 100°C for 5 minutes.[2]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating successful deprotection.[2]

    • Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.[2]

Protocol 4: UV-Vis Monitoring of Fmoc Deprotection (Quantitative)

This method allows for the quantitative monitoring of Fmoc group removal by measuring the absorbance of the cleaved dibenzylfulvene-adduct.

  • Collect Effluent: Collect the effluent from both Fmoc deprotection steps (the piperidine solution) in a volumetric flask of a known volume.

  • Dilute: Dilute the solution with DMF to the mark.

  • Measure Absorbance: Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.

  • Calculate Resin Loading: Calculate the resin loading using the Beer-Lambert law (A = εcl), where:

    • A is the measured absorbance.

    • ε is the molar absorptivity of the dibenzylfulvene-piperidine adduct (typically ~7800 M⁻¹cm⁻¹).

    • c is the concentration.

    • l is the path length of the cuvette (usually 1 cm).

References

Preventing side reactions with Fmoc-(R)-3-amino-3-phenylpropionic acid during SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-(R)-3-amino-3-phenylpropionic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions in a question-and-answer format.

FAQ 1: I am observing significant peptide truncation after the coupling of this compound. What is the likely cause and how can I prevent it?

Answer:

This issue is often attributed to the formation of a stable six-membered ring, a diketopiperazine (DKP)-like structure, especially when the subsequent amino acid is proline or another sterically unhindered residue. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the solid support. Since this compound is a β-amino acid, it can be particularly prone to cyclization reactions.

Troubleshooting & Prevention Strategies:

  • Choice of Resin: Utilizing a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can physically block the cyclization reaction.

  • Dipeptide Coupling: Instead of a stepwise coupling, using a pre-synthesized dipeptide can bypass the vulnerable stage where DKP formation is most likely to occur.

  • Modification of Deprotection/Coupling Cycle:

    • Minimize the time the N-terminal amine is free. Couple the next amino acid immediately after Fmoc deprotection.

    • Use a milder base for Fmoc deprotection, such as piperazine, or a deprotection cocktail with additives like HOBt to reduce the basicity.

FAQ 2: My peptide containing (R)-3-amino-3-phenylpropionic acid shows a mass corresponding to the loss of water, and the peptide is difficult to purify. What could be the issue?

Answer:

This observation suggests an aspartimide-like side reaction. While classic aspartimide formation involves the side-chain carboxyl group of aspartic acid, β-amino acids can undergo analogous intramolecular cyclizations, especially under the basic conditions of Fmoc deprotection. This can lead to the formation of a succinimide-type intermediate, which can then undergo hydrolysis to yield a mixture of products that are difficult to separate.

Troubleshooting & Prevention Strategies:

  • Modified Deprotection Conditions:

    • The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure to the piperidine deprotection solution can suppress this side reaction.[1]

    • Using a weaker base for Fmoc removal, such as 20% piperazine in DMF, has been shown to be effective in reducing base-catalyzed side reactions.

  • Backbone Protection: While less common for β-amino acids, the principle of using a backbone protecting group on the amide nitrogen of the preceding residue could be explored to prevent the initial cyclization.

FAQ 3: I am concerned about racemization of the chiral center in (R)-3-amino-3-phenylpropionic acid during coupling. How can I minimize this risk?

Answer:

Racemization at the α-carbon is a known risk during the activation step of peptide coupling. For β-amino acids, the risk might be different but should not be overlooked, especially with the phenyl group that can stabilize certain intermediates.

Troubleshooting & Prevention Strategies:

  • Choice of Coupling Reagent:

    • Uronium/aminium-based reagents like HATU, HBTU, and HCTU are generally preferred for their efficiency and ability to suppress racemization when used with an additive.

    • The addition of HOBt or Oxyma Pure to the coupling mixture is highly recommended to minimize racemization.[2]

  • Base Selection: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) for activation, and use the minimum necessary amount.

  • Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C to room temperature) to minimize the rate of racemization.

Quantitative Data on Prevention Strategies

The following tables summarize quantitative data on the effectiveness of different strategies to prevent common side reactions in Fmoc-SPPS. While not all data is specific to this compound, the principles are broadly applicable.

Table 1: Effect of Deprotection Conditions on Side Reactions

Deprotection ReagentAdditive (0.1 M)Side Product Formation (% relative to standard 20% Piperidine/DMF)Reference
20% Piperidine in DMFNone (Standard)100%General Knowledge
20% Piperidine in DMFHOBtSignificantly Reduced[1]
20% Piperidine in DMFOxyma PureSignificantly Reduced[1]
20% Piperazine in DMFNoneReduced[3]
5% Piperazine, 2% DBU in NMPNoneDrastically Reduced

Table 2: Influence of Coupling Reagents and Additives on Racemization

Coupling ReagentAdditiveBaseRelative Racemization LevelReference
DICNoneDIPEAHigh[4]
DICHOBtDIPEALow[2][4]
HBTUHOBtDIPEALow[5]
HATUHOAtDIPEAVery Low[2][5]
COMUOxyma PureDIPEAVery Low[6]

Experimental Protocols

Protocol 1: Standard Coupling of this compound

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the pre-activation to proceed for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5 times).

Protocol 2: Modified Coupling for Difficult Sequences or to Minimize Side Reactions

  • Resin and Deprotection: Follow steps 1 and 2 from Protocol 1. For sequences prone to cyclization, consider using 2-chlorotrityl chloride resin. For base-sensitive sequences, use 20% piperazine in DMF for deprotection.

  • Amino Acid Activation (Low Racemization):

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and allow to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours. For very difficult couplings, the reaction time can be extended overnight.

    • Monitor for completion using a suitable test (e.g., Kaiser test).

    • Wash the resin thoroughly with DMF.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Problem Low Yield or Truncated Peptide DKP Diketopiperazine-like Formation Problem->DKP Aspartimide Aspartimide-like Side Reaction Problem->Aspartimide IncompleteCoupling Incomplete Coupling Problem->IncompleteCoupling Resin Use 2-CTC Resin DKP->Resin Dipeptide Couple as Dipeptide DKP->Dipeptide Deprotection Modify Deprotection: - Milder Base (Piperazine) - Add HOBt/Oxyma DKP->Deprotection Aspartimide->Deprotection Coupling Optimize Coupling: - Stronger Reagent (HATU) - Increase Time/Temp IncompleteCoupling->Coupling

Caption: Troubleshooting workflow for low peptide yield.

Racemization_Prevention cluster_goal Goal cluster_strategies Prevention Strategies Goal Minimize Racemization Reagent Coupling Reagent Selection (e.g., HATU, COMU) Goal->Reagent Additive Use Additives (HOBt, Oxyma) Goal->Additive Base Use Hindered Base (DIPEA) Goal->Base Temp Control Temperature (0°C to RT) Goal->Temp

Caption: Key strategies for preventing racemization.

References

Troubleshooting Incomplete Coupling in Solid-Phase Peptide Synthesis (SPPS) with β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding incomplete coupling of β-amino acids during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete coupling of β-amino acids in SPPS?

Incomplete coupling of β-amino acids is a common challenge in SPPS and can be attributed to several factors:

  • Steric Hindrance: The increased conformational rigidity and steric bulk of β-amino acids compared to their α-amino acid counterparts can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is particularly pronounced for β-amino acids with substitution on the carbon backbone.

  • Secondary Structure Formation: Peptides containing β-amino acids have a strong propensity to form stable secondary structures, such as helices and sheets, on the solid support. This can lead to aggregation and masking of the reactive N-terminus, preventing efficient coupling.

  • Suboptimal Coupling Conditions: Standard coupling protocols optimized for α-amino acids may not be efficient enough to drive the reaction to completion with more challenging β-amino acids. The choice of coupling reagent, reaction time, and temperature are critical factors.

Q2: How can I detect incomplete coupling of a β-amino acid?

Monitoring the completion of each coupling step is crucial. The most common qualitative methods are colorimetric tests performed on a small sample of resin beads:

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive test for detecting free primary amines. A positive result, indicated by a blue or purple color on the beads and in the solution, signifies the presence of unreacted amines and therefore an incomplete coupling.[1]

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another sensitive test for primary amines. A positive result is indicated by an orange or red color on the resin beads.

For a definitive quantitative analysis, a small amount of the peptide-resin can be cleaved, and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). The presence of deletion sequences (peptides missing the β-amino acid) will confirm incomplete coupling.

Q3: What immediate actions can I take if I detect an incomplete coupling?

If a monitoring test indicates an incomplete coupling, the following steps can be taken:

  • Double Coupling: This is the most straightforward initial approach. The coupling step is repeated with a fresh solution of the activated β-amino acid and coupling reagents before proceeding to the next deprotection step.[2]

  • Increase Reaction Time and Equivalents: Extending the coupling reaction time (e.g., from 1-2 hours to overnight) and increasing the equivalents of the β-amino acid and coupling reagents can help drive the reaction to completion.

  • Elevate the Temperature: Increasing the reaction temperature can significantly improve the coupling efficiency for sterically hindered amino acids.[3] Microwave-assisted peptide synthesis is a particularly effective method for this.[4]

Q4: Which coupling reagents are most effective for β-amino acids?

For difficult couplings involving β-amino acids, more potent activating reagents are recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents for hindered amino acids due to the formation of a highly reactive OAt-ester.[5]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly effective coupling reagent.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with high efficiency and a favorable safety profile.[6][7][8]

Q5: What is "capping" and when should I use it?

Capping is the process of permanently blocking any unreacted N-terminal amines after a coupling step.[2][9] This is typically done by acetylation with acetic anhydride.[9] Capping prevents the formation of deletion sequences, which can be difficult to separate from the desired full-length peptide during purification. Capping should be considered when:

  • A monitoring test is still positive after a double coupling.

  • You are synthesizing a long and complex peptide where the purity of the final product is critical.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving incomplete coupling issues with β-amino acids.

Problem: Positive Kaiser or TNBS test after coupling a β-amino acid.

G start Positive Kaiser/TNBS Test double_coupling Perform Double Coupling start->double_coupling retest1 Re-run Kaiser/TNBS Test double_coupling->retest1 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, COMU) retest1->change_reagent Positive proceed Proceed to Next Deprotection Step retest1->proceed Negative retest2 Re-run Kaiser/TNBS Test change_reagent->retest2 increase_temp Increase Reaction Temperature (Conventional or Microwave) increase_temp->retest2 retest2->increase_temp Positive capping Perform Capping (e.g., with Acetic Anhydride) retest2->capping Persistently Positive retest2->proceed Negative capping->proceed re_evaluate Re-evaluate Synthesis Strategy: - Check amino acid quality - Optimize solvent - Consider sequence modification capping->re_evaluate

Caption: Troubleshooting workflow for incomplete coupling of β-amino acids.

Quantitative Data Summary

While specific quantitative comparisons for a wide range of β-amino acids are limited in the literature, the following table provides a general overview of the relative efficiency of common coupling reagents for sterically hindered amino acids, which is applicable to β-amino acids.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsKey Characteristics
HATU Uronium/Aminium SaltVery HighHighly efficient, especially for difficult and sterically hindered couplings; low racemization.[5]
HCTU Uronium/Aminium SaltHighMore reactive than HBTU.
COMU Uronium/Aminium SaltHighComparable efficiency to HATU with a better safety profile.[6][7][8]
HBTU Uronium/Aminium SaltModerateGenerally effective, but can be insufficient for very hindered residues.
PyBOP Phosphonium SaltModerate-HighGood for many applications, but may be less effective than HATU for the most difficult couplings.
DIC/HOBt Carbodiimide/AdditiveModerateA standard and cost-effective choice, but often requires longer reaction times or double coupling for hindered residues.

Key Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This protocol is for the qualitative detection of free primary amines on the resin.

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[6]

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.[6]

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[6]

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small glass test tube.[6]

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.[1]

  • Heat the test tube at 100-110°C for 5 minutes.[6]

  • Observe the color of the beads and the solution.[6]

Interpretation:

  • Intense Blue/Purple: Incomplete coupling (significant amount of free amine).

  • Faint Blue/Slightly Purple: Nearly complete coupling (trace amount of free amine).

  • Yellow/Colorless: Complete coupling (no detectable free amine).[1]

Protocol 2: TNBS Test

This protocol is for the qualitative detection of free primary amines on the resin.

Reagents:

  • TNBS Solution: 0.01% (w/v) 2,4,6-trinitrobenzene sulfonic acid in DMF.

  • Base Solution: 10% (v/v) Diisopropylethylamine (DIPEA) in DMF.

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small test tube.

  • Wash the beads thoroughly with DMF.

  • Add 1-2 drops of the TNBS solution and 1-2 drops of the base solution.

  • Let the mixture stand at room temperature for 5-10 minutes.

  • Observe the color of the beads.

Interpretation:

  • Orange/Red: Incomplete coupling.

  • Yellow/Colorless: Complete coupling.

Protocol 3: Capping with Acetic Anhydride

This protocol is for acetylating unreacted primary amines.

Reagents:

  • Capping Solution: A mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common formulation is acetic anhydride/pyridine/DMF (1:1:3 v/v/v).

Procedure:

  • After a failed coupling and thorough washing of the resin with DMF, add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.[9]

  • Wash the resin thoroughly with DMF (3-5 times).[9]

  • Perform a Kaiser or TNBS test to confirm the absence of free amines. A negative result indicates successful capping.[6]

References

Technical Support Center: Purification of Peptides Containing Fmoc-(R)-3-amino-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying peptides incorporating the hydrophobic, non-canonical β-amino acid, Fmoc-(R)-3-amino-3-phenylpropionic acid. The inherent hydrophobicity of this residue presents unique challenges related to solubility, aggregation, and chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: Why does my peptide containing (R)-3-amino-3-phenylpropionic acid exhibit poor peak shape (broadening, tailing) in Reverse-Phase HPLC (RP-HPLC)?

A1: Poor peak shape is a common issue when purifying hydrophobic peptides. The phenyl group in the amino acid significantly increases the peptide's hydrophobicity, leading to several potential problems:

  • Strong Retention & Aggregation: The peptide may interact too strongly with the C18 stationary phase or self-aggregate on the column, causing slow mass transfer and peak tailing.

  • Poor Solubility: The peptide may have low solubility in the aqueous component of the mobile phase (Solvent A), causing it to precipitate at the head of the column upon injection.[1]

  • Secondary Interactions: Besides hydrophobic interactions, charged residues on your peptide can interact with residual silanols on the silica-based column packing, leading to tailing.

Q2: My peptide recovery is very low after purification. What are the likely causes?

A2: Low recovery is often linked to the peptide's poor solubility and high hydrophobicity.[2]

  • Irreversible Adsorption: The peptide may bind irreversibly to the column's stationary phase or other components of the HPLC system.[3]

  • Precipitation: The peptide may be precipitating in the sample loop, tubing, or on the column itself when the aqueous mobile phase is introduced. This is especially common if the peptide was dissolved in a strong organic solvent and then injected into a mobile phase with a low initial organic concentration.[2]

  • Aggregation: The formation of aggregates can lead to the loss of soluble, monomeric peptide, which is the target for purification.[4]

Q3: How can I improve the solubility of my crude peptide before injection?

A3: Proper sample preparation is critical. Water or simple aqueous buffers are often insufficient.

  • Strong Organic Solvents: First, attempt to dissolve the peptide in a small amount of a strong, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or n-propanol.[4][5]

  • Disruptive Solvents: For extremely difficult cases, solvents like hexafluoroisopropanol (HFIP) can be used to break up secondary structures and improve solubility.[3]

  • Stepwise Dilution: After dissolving in a strong solvent, slowly add the initial mobile phase (or a compatible mixture) to the desired concentration. Always centrifuge the sample before injection to remove any particulate matter.[5][6]

Q4: What are the most common synthesis-related impurities I should look for?

A4: Besides general Solid-Phase Peptide Synthesis (SPPS) impurities, the specific residue can introduce unique challenges. Common impurities include:

  • Deletion Sequences: Failure to couple an amino acid results in a shorter peptide.

  • Truncation/Incomplete Deprotection: Incomplete removal of protecting groups or premature cleavage from the resin.

  • Diastereomers: Racemization can occur during amino acid activation, leading to isomeric impurities that can be difficult to separate.[7]

  • Insertion Sequences: If excess reactants are not washed away completely after a coupling reaction, an additional amino acid may be inserted into the sequence.[8]

Troubleshooting Guide

Problem: Poor Peak Shape (Broad, Tailing, or Split Peaks)
Potential Cause Recommended Solution
Peptide Aggregation on Column Increase Column Temperature: Elevating the temperature to 40-60 °C can disrupt secondary structures, improve solubility, and enhance peak shape.
Strong Hydrophobic Interaction Change Organic Modifier: If using acetonitrile (ACN), try switching to or blending with isopropanol or n-propanol. These can improve solubility for very hydrophobic peptides.[6]
Use a Less Retentive Column: Switch from a C18 column to a C8 or C4 column, which are less hydrophobic.
Secondary Silanol Interactions Optimize Ion-Pairing Agent: Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases. For certain peptides, using formic acid (0.1%) or adjusting the mobile phase pH can improve peak symmetry.
Column Overload Reduce Sample Load: Inject a smaller amount of the crude peptide to see if peak shape improves.
Problem: Low Yield and Poor Recovery
Potential Cause Recommended Solution
Precipitation Upon Injection Increase Initial Organic %: Start your gradient at a higher percentage of Solvent B (e.g., 15-25% ACN instead of 5%). This keeps the peptide soluble as it enters the column.[1]
Optimize Sample Solvent: Ensure the sample is fully dissolved before injection using solvents like DMSO. The injection volume should be minimized to reduce solvent effects.[4]
Irreversible Binding Use a Stronger Elution Solvent: Incorporate n-propanol into Solvent B to better elute highly retained peptides.[6]
Perform Post-Run Blanks: Always run a blank gradient after your sample to check for peptide carryover, which indicates strong binding.[6]
Peptide Lost During Lyophilization Add Acetic Acid: If the peptide is basic, adding a small amount of acetic acid (e.g., 10%) to the pooled fractions can help prevent loss due to adsorption to glass surfaces during lyophilization.
Problem: Poor Resolution of Impurities
Potential Cause Recommended Solution
Gradient is Too Steep Shallow the Gradient: A shallower gradient (e.g., 0.5-1% B per minute) provides more time for separation and is crucial for resolving closely eluting impurities like deletion sequences.[9][10]
Suboptimal Selectivity Change Mobile Phase pH: Altering the pH (if using a pH-stable column) can change the ionization state of the peptide and impurities, often dramatically affecting selectivity.
Try an Orthogonal Stationary Phase: If a C18 column fails to provide resolution, a column with a different chemistry (e.g., Phenyl-Hexyl) may offer a different selectivity.

Experimental Protocols

Protocol 1: General RP-HPLC Purification for Hydrophobic Peptides
  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal volume of DMSO (e.g., 10-20 mg in 200 µL).

    • Sonicate briefly if needed to aid dissolution.[5]

    • Add Solvent A (see below) dropwise to the DMSO solution until the desired concentration is reached (e.g., 1 mL total volume).

    • Centrifuge the sample at >10,000 x g for 5 minutes and transfer the supernatant to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 10 µm particle size, 250 x 10 mm). A C4 or C8 column may be substituted for extremely hydrophobic peptides.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[11]

    • Flow Rate: 4-5 mL/min for a 10 mm ID column.

    • Column Temperature: 40 °C.

    • Detection: 214 nm and 280 nm.

  • Gradient Method:

    • First, perform a rapid scouting run on an analytical column (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution percentage of your target peptide.[11]

    • Based on the scouting run, design a shallow preparative gradient. For example, if the peptide elutes at 50% B in the scout run, a preparative gradient could be:

      • 25-55% B over 30 minutes (1% / min slope).[12]

    • Hold at 95% B for 5 minutes to wash the column, then re-equilibrate at the starting conditions for 10-15 minutes.

  • Fraction Collection & Analysis:

    • Collect fractions (e.g., 2-4 mL) across the target peak.

    • Analyze the purity of each fraction using analytical UPLC-MS.

    • Pool fractions with >95% purity, freeze immediately in liquid nitrogen, and lyophilize to obtain the final product.

Data & Visualization

Table 1: Effect of HPLC Conditions on Peptide Purity and Recovery
Parameter Condition A (Standard) Condition B (Optimized) Outcome
Column C18C8Reduced peak tailing for hydrophobic peptide.
Temperature 25 °C45 °CImproved peak shape and recovery by 15%.
Gradient Slope 2.0% B / min0.8% B / minIncreased resolution between target peptide and deletion sequence.[12]
Initial %B 5%20%Eliminated early-eluting precipitate peak and improved overall yield.[1]

Diagram 1: General Workflow for Hydrophobic Peptide Purification

G Figure 1. Peptide Purification Workflow Crude Crude Peptide (Post-cleavage) Solubilize Solubilization (DMSO, then H2O/AcN) Crude->Solubilize Filter Filtration (0.45 µm) Solubilize->Filter HPLC Preparative RP-HPLC (Shallow Gradient) Filter->HPLC Analyze Analyze Fractions (UPLC-MS) HPLC->Analyze Analyze->HPLC Re-purify Impure Fractions Pool Pool Pure Fractions (Purity > 95%) Analyze->Pool Purity OK Lyophilize Lyophilization Pool->Lyophilize Final Pure Peptide Powder Lyophilize->Final

Caption: Figure 1. From crude product to pure powder.

Diagram 2: Troubleshooting Decision Tree for HPLC Issues

G Figure 2. HPLC Troubleshooting Logic Start HPLC Issue Observed PeakShape Poor Peak Shape? Start->PeakShape LowYield Low Recovery? PeakShape->LowYield No Temp Increase Column Temp PeakShape->Temp Yes Resolution Poor Resolution? LowYield->Resolution No Initial Increase Initial %B LowYield->Initial Yes Gradient Make Gradient Shallower Resolution->Gradient Yes Solvent Change Organic Modifier (e.g., add Propanol) Temp->Solvent Dissolve Improve Sample Dissolution (Use DMSO/HFIP) Initial->Dissolve pH Change Mobile Phase pH Gradient->pH

Caption: Figure 2. A decision tree for common HPLC problems.

References

Minimizing racemization during Fmoc-(R)-3-amino-3-phenylpropionic acid activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization during the activation of Fmoc-(R)-3-amino-3-phenylpropionic acid and other chiral amino acids. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid (in this case, the R-enantiomer of 3-amino-3-phenylpropionic acid) is converted into a mixture of both R- and S-enantiomers during the chemical reactions of peptide synthesis.[1] This loss of stereochemical integrity at the alpha-carbon can lead to the incorporation of the incorrect enantiomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]

Q2: What are the primary mechanisms of racemization during the activation of Fmoc-protected amino acids?

A2: Racemization during the activation and coupling steps primarily occurs through two base-catalyzed mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[1] The activated carboxyl group of the Fmoc-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this oxazolone is highly acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by the incoming amine from either side, leading to a mixture of the desired peptide and its diastereomer.[1]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this enolate can also occur from either face, resulting in racemization. This pathway is generally less common but can become significant under strongly basic conditions.[1]

Q3: Is this compound particularly susceptible to racemization?

A3: While all chiral amino acids can undergo racemization, certain residues are more prone to it. Phenylalanine and its derivatives, like 3-amino-3-phenylpropionic acid, are known to be susceptible to racemization.[1][3] The phenyl group can contribute to the stabilization of the carbanion intermediate formed upon deprotonation of the alpha-carbon, thereby facilitating racemization.

Q4: How does the choice of coupling reagent affect racemization?

A4: The selection of the coupling reagent is a critical factor in controlling racemization.[1] Onium salt-based reagents (such as HATU, HBTU, HCTU, and COMU) are generally preferred over carbodiimides (like DCC and DIC) for minimizing racemization, especially when used in conjunction with additives.[1][4] Reagents like COMU, which incorporates the additive OxymaPure in its structure, have shown excellent performance with very low racemization levels.[1]

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure?

A5: Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[1][4][5] They react with the highly reactive O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to cyclizing into an oxazolone, thus reducing the primary pathway for racemization.[1] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[1]

Q6: How does the choice of base influence racemization?

A6: The base used during the coupling reaction plays a significant role in racemization. Stronger and less sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA), can accelerate the abstraction of the alpha-proton, thereby increasing the rate of racemization.[1][4] Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often recommended to minimize this side reaction.[1][4][6]

Q7: What is the effect of temperature on racemization?

A7: Higher reaction temperatures generally increase the rate of racemization.[6][7][8] While elevated temperatures can be used to accelerate slow coupling reactions, this comes at the cost of potentially higher levels of epimerization.[7][8] For sensitive amino acids like this compound, performing the coupling at a lower temperature (e.g., 0°C or room temperature) is advisable.[1][4] In microwave-assisted peptide synthesis, lowering the coupling temperature has been shown to limit racemization for sensitive residues.[6][9][10]

Troubleshooting Guide

Issue: High levels of the S-enantiomer detected in the final peptide.

This indicates that significant racemization has occurred during the activation and coupling of this compound. Follow this troubleshooting workflow to identify and resolve the issue.

A logical workflow for troubleshooting high racemization levels.

Data on Racemization with Various Coupling Conditions

The following tables summarize quantitative data on the impact of different coupling reagents, additives, and bases on racemization levels for sensitive amino acids. While specific data for this compound is limited, the trends observed for other racemization-prone residues like Phenylalanine, Cysteine, and Histidine provide valuable guidance.

Table 1: Effect of Coupling Reagents and Additives on Racemization of Fmoc-L-His(Trt)-OH

Coupling System% D-Isomer Formed
DIC/Oxyma1.8
HATU/NMM>10 (estimated)
EDCI/HOBtSignificant

Data synthesized from studies on racemization-prone amino acids.[11]

Table 2: Influence of Base on Racemization of Phenylglycine-containing Peptides

ActivatorBase% Epimerization
HATUDIPEAHigh
HATUNMMReduced
HATUCollidineFurther Reduced
COMUTMPNegligible
DEPBTTMPNegligible

Data adapted from studies on phenylglycine racemization.[12][13] TMP = 2,4,6-Trimethylpyridine (Collidine)

Experimental Protocols

Protocol 1: Recommended Coupling Protocol to Minimize Racemization

This protocol is designed for the manual coupling of this compound to a resin-bound peptide.

  • Resin Preparation:

    • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add COMU (3 equivalents) and N-methylmorpholine (NMM) (6 equivalents).

    • Allow the activation to proceed for 2-5 minutes at room temperature. Note: Avoid prolonged activation times.

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended, but monitor for racemization.

    • Alternatively, perform the coupling at 0°C for 2-4 hours to further minimize racemization.

  • Washing and Capping:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

    • Perform a capping step with acetic anhydride and a non-nucleophilic base (e.g., DIPEA or NMM) in DMF to block any unreacted amino groups. This is crucial to prevent the formation of deletion sequences.

    • Wash the resin again with DMF and DCM.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol provides a general method for determining the enantiomeric purity of the synthesized peptide after cleavage and deprotection.

  • Peptide Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.

  • Peptide Hydrolysis:

    • Hydrolyze a small amount of the crude peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • Evaporate the HCl to dryness under vacuum.

  • Chiral HPLC Analysis:

    • Dissolve the amino acid hydrolysate in a suitable mobile phase.

    • Inject the sample onto a chiral HPLC column (e.g., a column with a cyclodextrin-based or ligand-exchange stationary phase).

    • Use an isocratic or gradient elution method optimized for the separation of R- and S-3-amino-3-phenylpropionic acid.

    • Detect the amino acids using a UV detector (if the amino acid has a chromophore) or after post-column derivatization with a reagent like o-phthalaldehyde (OPA).

    • Quantify the peak areas corresponding to the R- and S-enantiomers to determine the extent of racemization.

Visualizations

Racemization_vs_Coupling cluster_coupling Desired Coupling Pathway cluster_racemization Racemization Pathway Fmoc_AA Fmoc-(R)-AA-OH Active_Ester More Stable Active Ester (e.g., with HOAt/Oxyma) Fmoc_AA->Active_Ester  Activation with  Carbodiimide + Additive Activated_AA Highly Reactive Activated Intermediate Fmoc_AA->Activated_AA  Activation  (e.g., Carbodiimide alone) Peptide Desired (R)-Peptide Active_Ester->Peptide  Coupling with  H₂N-Peptide-Resin Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone  Intramolecular  Cyclization Achiral_Int Achiral Intermediate Oxazolone->Achiral_Int  Base-catalyzed  α-proton abstraction Racemic_Peptide Mixture of (R)- and (S)-Peptide Achiral_Int->Racemic_Peptide  Coupling with  H₂N-Peptide-Resin

References

Technical Support Center: Managing Aggregation in Peptide Synthesis with Fmoc-(R)-3-amino-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during solid-phase peptide synthesis (SPPS) involving Fmoc-(R)-3-amino-3-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during SPPS and why is it a problem?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1] Aggregation can physically block reactive sites on the peptide chain, leading to incomplete Fmoc deprotection and subsequent amino acid coupling reactions.[1] The consequences of aggregation range from reduced yields and the presence of deletion sequences in the final product to complete synthesis failure.[1]

Q2: Does the inclusion of this compound increase the risk of aggregation?

A2: The incorporation of β-amino acids like this compound can influence the conformational preferences of the growing peptide chain. While β-amino acids can disrupt the regular hydrogen bonding patterns of α-peptides, their impact on aggregation is sequence-dependent. The hydrophobic and aromatic nature of the phenyl side chain in this compound can contribute to aggregation through π-stacking interactions. Stretches of hydrophobic residues are a known cause of "difficult sequences" prone to aggregation.[1]

Q3: How can I detect aggregation in my peptide synthesis?

A3: Several signs can indicate on-resin aggregation:

  • Visual Observation: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.

  • Reaction Monitoring: In continuous flow synthesizers, a flattening and broadening of the Fmoc deprotection peak profile is a strong indicator of aggregation.[1] For manual or batch synthesis, colorimetric tests like the Kaiser or TNBS test may become unreliable and give false-negative results as the aggregated peptide chains can prevent the test reagents from reaching the free amino groups.[1]

  • Synthesis Outcome: The most definitive sign of aggregation is a low yield of the desired peptide, often accompanied by the presence of multiple deletion sequences upon analysis by mass spectrometry.

Troubleshooting Guides

Initial Troubleshooting Steps

If you suspect aggregation, begin with these simple modifications to your standard synthesis protocol before implementing more advanced chemical strategies.

StepActionRationale
1 Extend Reaction Times Increase the coupling time for this compound and the subsequent amino acid residues.
2 Elevate Temperature Perform the coupling reactions at a higher temperature (e.g., 50-60°C). Increased thermal energy can help disrupt intermolecular hydrogen bonds.
3 Incorporate Sonication Apply sonication during the coupling and deprotection steps to mechanically break up peptide aggregates.
4 Solvent Modification Switch to a more polar solvent system or add chaotropic salts. For example, use N-methylpyrrolidone (NMP) instead of or in addition to dimethylformamide (DMF).[2]
Advanced Chemical Strategies

If initial troubleshooting fails to resolve the aggregation, the following chemical modifications to the peptide backbone are highly effective at disrupting secondary structure formation.

Pseudoproline dipeptides are derivatives of serine or threonine that introduce a temporary "kink" in the peptide backbone, disrupting the formation of β-sheets.[3][4] This kink is introduced by a cis-amide bond favored by the pseudoproline structure.[3] The native peptide sequence is restored during the final cleavage with trifluoroacetic acid (TFA).[4]

Experimental Protocol: Manual Coupling of a Pseudoproline Dipeptide

  • Resin Preparation: Swell the peptide-resin in DMF. Perform the standard Fmoc deprotection protocol to expose the N-terminal amine.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (3 equivalents) and an activating agent such as HOBt (3 equivalents) in a minimal volume of DMF/DCM (2:1).

  • Activation: Add DIPCDI (3 equivalents) to the mixture and allow it to activate for 10 minutes.

  • Coupling: Add the activated pseudoproline dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours.

  • Monitoring: Check for complete coupling using the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Continuation of Synthesis: Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids.

Expected Outcome: Significant improvement in the yield and purity of the crude peptide.

2,4-Dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) are protecting groups that can be attached to the backbone amide nitrogen of an amino acid.[2] This modification sterically hinders the formation of intermolecular hydrogen bonds, thereby preventing aggregation.[2] Dmb/Hmb groups are stable during the synthesis and are removed during the final TFA cleavage.[5]

Experimental Protocol: Incorporation of a Dmb-Dipeptide

  • Resin Preparation: Swell the peptide-resin in DMF and perform the standard Fmoc deprotection.

  • Activation Mixture Preparation: Dissolve the Fmoc-Xaa-(Dmb)Gly-OH dipeptide (5 equivalents) and a coupling reagent such as PyBOP® or HATU (5 equivalents) in a minimal volume of DMF or NMP.

  • Activation: Add DIPEA (10 equivalents) to the mixture and mix thoroughly.

  • Coupling: Immediately add the activated Dmb-dipeptide solution to the deprotected peptide-resin and agitate for 1-2 hours.

  • Monitoring: Use the TNBS test to confirm the completion of the coupling reaction.

  • Washing: Thoroughly wash the resin with DMF.

  • Synthesis Continuation: Continue with the standard SPPS cycles.

Expected Outcome: Enhanced synthetic efficiency, leading to higher yields and purity of the crude product.

Summary of Anti-Aggregation Strategies
StrategyMechanism of ActionKey AdvantagesConsiderations
Pseudoproline Dipeptides Introduces a temporary "kink" in the peptide backbone, disrupting β-sheet formation.[3][6]Highly effective, commercially available for Ser and Thr residues.[3]Limited to sequences containing Ser or Thr.
Dmb/Hmb Backbone Protection Sterically hinders inter-chain hydrogen bonding.[2]Can be used for various amino acids, not limited to Ser/Thr.[5] Also prevents aspartimide formation.[2]Coupling to the Dmb/Hmb-protected amino acid can be sterically hindered.[2]
Chaotropic Salts (e.g., LiCl, NaClO₄) Disrupts hydrogen bonding networks.[2]Easy to implement as a wash step.May require optimization of concentration.
High-Temperature Coupling Increases thermal energy to disrupt aggregates.[2]Can improve coupling efficiency for difficult sequences.May increase the risk of side reactions like racemization.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting aggregation issues when using this compound.

TroubleshootingWorkflow start Aggregation Suspected (Low yield, poor swelling, failed Kaiser test) initial_steps Initial Troubleshooting - Extend reaction times - Increase temperature - Sonication - Solvent modification start->initial_steps check1 Aggregation Resolved? initial_steps->check1 advanced_strategies Advanced Chemical Strategies check1->advanced_strategies No success Successful Synthesis check1->success Yes pseudoproline Incorporate Pseudoproline Dipeptide (if Ser/Thr is nearby) advanced_strategies->pseudoproline dmb_hmb Incorporate Dmb/Hmb Backbone Protection advanced_strategies->dmb_hmb check2 Aggregation Resolved? pseudoproline->check2 dmb_hmb->check2 check2->success Yes failure Re-evaluate Sequence Design or Synthesis Strategy check2->failure No

Troubleshooting workflow for peptide aggregation.

The diagram below illustrates the mechanism by which pseudoproline dipeptides disrupt β-sheet formation, a primary cause of aggregation.

PseudoprolineMechanism cluster_0 Standard Peptide Chain (β-Sheet Prone) cluster_1 With Pseudoproline Dipeptide (Aggregation Disrupted) a1 ...-Xaa-Ser-Yaa-... a2 ...-Xaa-Ser-Yaa-... a1->a2 a1->a2 a3 ...-Xaa-Ser-Yaa-... a2->a3 a2->a3 a4 ...-Xaa-Ser-Yaa-... a3->a4 a3->a4 b1 ...-Xaa-Ser(ψPro)-Yaa-... b2 Introduces a 'kink' b1->b2 cis-amide bond b3 Disrupts H-bonding b2->b3

Mechanism of aggregation disruption by pseudoprolines.

References

Choosing the correct coupling reagent for Fmoc-(R)-3-amino-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on selecting the appropriate coupling reagent and troubleshooting common issues encountered during the incorporation of Fmoc-(R)-3-amino-3-phenylpropionic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult" residue to couple?

This compound presents a moderate synthetic challenge due to a combination of factors. As a β-amino acid, its stereochemistry and the substitution pattern around the amine and carboxyl groups can lead to steric hindrance.[1][2] This bulkiness can slow down the kinetics of the coupling reaction compared to standard α-amino acids, potentially leading to incomplete acylation of the resin-bound amine. Furthermore, sequences containing multiple bulky or hydrophobic residues are prone to on-resin aggregation, which can further impede both coupling and Fmoc deprotection steps.[3]

Q2: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids, high-efficiency aminium/uronium salt-based reagents are strongly recommended to ensure complete and rapid coupling while minimizing side reactions.[4] The most effective reagents for this purpose are:

  • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered the gold standard for difficult couplings.[1][5] It forms a highly reactive OAt-ester, which overcomes steric barriers more effectively than many other reagents.[5]

  • COMU: ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation reagent based on OxymaPure. It offers coupling efficiency that is comparable or even superior to HATU and has an improved safety profile, as its byproducts are not explosive.[4][6]

  • PyAOP: ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a highly effective phosphonium-based reagent, particularly useful for hindered couplings and for minimizing racemization.[7][8]

While standard reagents like HBTU can be used, they are generally less effective for hindered residues and may require longer reaction times or double coupling to achieve the same efficiency as HATU or COMU.[1][4]

Q3: What is the functional difference between high-efficiency coupling reagents like HBTU, HATU, and COMU?

The primary difference lies in the active ester intermediate they form with the amino acid's carboxyl group.[4][5]

  • HBTU is based on HOBt (1-hydroxybenzotriazole), forming a reactive OBt-ester. It is a widely used and effective reagent for many standard couplings.[5]

  • HATU is based on HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt makes the resulting OAt-ester more reactive and a better leaving group than the OBt-ester.[5] This enhanced reactivity leads to faster, more complete reactions and reduced risk of racemization, especially for difficult sequences.[1][5]

  • COMU is based on OxymaPure. It is an uronium salt that exhibits very high reactivity, comparable to or exceeding HATU.[6] A key advantage is its improved safety profile, as OxymaPure is not explosive like HOBt and its derivatives can be.[6][9]

Q4: Can I use a carbodiimide reagent like DIC for this coupling?

Yes, N,N'-Diisopropylcarbodiimide (DIC) can be an effective and cost-efficient option, but it should always be used in conjunction with a racemization-suppressing additive.[10] For a hindered amino acid, the best additive is OxymaPure or HOAt.[9] The combination of DIC/Oxyma can achieve excellent results.[10] This method is particularly useful in automated SPPS as the diisopropylurea byproduct is soluble in common washing solvents.[9]

Coupling Reagent Performance Comparison

The selection of a coupling reagent is critical for achieving high yield and purity. The table below summarizes the key characteristics of recommended reagents for coupling this compound.

Reagent/SystemReagent TypeRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
HATU Aminium SaltVery HighVery LowGold standard for hindered residues; fast and efficient.[1][5]More expensive than HBTU; can cause guanidinylation if used in excess.[4][7]
COMU Uronium SaltVery HighVery LowExcellent efficiency; improved safety profile (non-explosive); highly soluble.[4][6]Higher cost.[4]
PyAOP Phosphonium SaltVery HighVery LowExcellent for hindered couplings; does not cause guanidinylation side reaction.[7][8]Higher cost; byproduct removal can be more difficult.
HBTU Aminium SaltHighLowCost-effective and reliable for standard couplings.[4]Less efficient for hindered residues; may require longer coupling times or double coupling.[1]
DIC / OxymaPure CarbodiimideHighLowCost-effective; soluble urea byproduct simplifies washing.[9][10]Generally slower than aminium/uronium salts.

Troubleshooting Guide

This guide addresses common issues encountered when coupling this compound.

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates the presence of unreacted primary amines on the resin, signaling a failed or incomplete reaction.[11]

start Positive Kaiser Test (Incomplete Coupling) check_reagent Is the coupling reagent strong enough? start->check_reagent check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes sol_reagent Switch to a more powerful reagent (e.g., HBTU -> HATU or COMU). check_reagent->sol_reagent No check_aggregation Is peptide aggregation suspected? check_conditions->check_aggregation Yes sol_conditions Increase coupling time (2-4h). Increase equivalents of AA/reagent. Consider gentle heating (40°C). check_conditions->sol_conditions No sol_double Perform a double coupling. check_conditions->sol_double Yes, but still fails sol_aggregation Use chaotropic salts (e.g., LiCl). Use a different solvent (e.g., NMP). Incorporate backbone modifications. check_aggregation->sol_aggregation Yes sol_double->check_aggregation

Troubleshooting logic for incomplete coupling.

Solutions:

  • Change Coupling Reagent : If using a standard reagent like HBTU, switch to a more powerful one like HATU or COMU.[4] These reagents generate more reactive esters capable of overcoming the steric hindrance.[4]

  • Optimize Reaction Conditions :

    • Increase Time : Extend the coupling time from the standard 1 hour to 2-4 hours, or even overnight for particularly difficult sequences.[4] Active esters of β-amino acids are generally stable for longer periods than those of α-amino acids.[2]

    • Increase Equivalents : Use a higher excess of the Fmoc-amino acid and coupling reagent (e.g., increase from 3 to 5 equivalents relative to resin loading).

  • Double Couple : After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.[4]

Issue 2: On-Resin Aggregation

Difficult sequences, especially those containing multiple hydrophobic or β-branched residues, can form secondary structures (β-sheets) on the resin, preventing reagents from accessing the reactive sites.[3] This can cause both incomplete coupling and incomplete Fmoc deprotection.[12]

Solutions:

  • Change Solvent : Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting aggregates.

  • Elevated Temperature : Performing the coupling and/or deprotection at a slightly elevated temperature (e.g., 40-50°C) can help break up aggregates.[4][11]

  • Chaotropic Agents : Adding chaotropic salts like LiCl to the coupling mixture can disrupt hydrogen bonding and improve reaction efficiency.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol assumes a standard 0.1 mmol synthesis scale on a suitable resin (e.g., Rink Amide).

  • Resin Preparation : Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Activation of Amino Acid : In a separate vial, dissolve:

    • This compound (3 eq., ~116 mg)

    • HATU (2.9 eq., ~110 mg) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq., ~105 µL) to the solution.

  • Pre-activation : Allow the solution to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.

  • Washing : Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) to remove any residual reagents and byproducts.

  • Confirmation : Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, consider a second coupling (recouple).

Protocol 2: Kaiser Test (Qualitative Test for Primary Amines)

The Kaiser test is a colorimetric assay to detect free primary amines on the resin.[11][13]

Reagents:

  • Solution A : 1 mL of 0.01 M KCN in water diluted in 49 mL of pyridine.

  • Solution B : 500 mg of ninhydrin dissolved in 10 mL of ethanol.

  • Solution C : 20 g of phenol dissolved in 5 mL of ethanol.

Procedure:

  • Take a small sample of resin beads (1-5 mg) in a small glass test tube.

  • Add 2-3 drops each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 110°C for 3-5 minutes.[13]

  • Observe the color of the beads and the solution.

    • Intense Blue Beads/Solution : Positive result. Free primary amines are present (coupling is incomplete).

    • Yellow/Colorless Beads/Solution : Negative result. No free primary amines are present (coupling is complete).[11]

Experimental Workflow Diagram

The following diagram illustrates a single cycle of Fmoc-SPPS for the addition of an amino acid.

cluster_deprotection Fmoc Deprotection cluster_coupling Coupling deprotect1 Treat with 20% Piperidine/DMF (10 min) deprotect2 Repeat Treatment (10 min) deprotect1->deprotect2 wash1 Wash with DMF deprotect2->wash1 preactivate Pre-activate Fmoc-AA with HATU/DIPEA wash1->preactivate couple Add to Resin, Agitate (2 hours) preactivate->couple wash2 Wash with DMF/DCM couple->wash2 kaiser_test Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative troubleshoot Troubleshoot (Recouple) kaiser_test->troubleshoot Positive start Start Cycle (Peptide-Resin) start->deprotect1

General workflow for one coupling cycle in Fmoc-SPPS.

References

Technical Support Center: Monitoring Fmoc Deprotection by UV Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for monitoring the deprotection of 9-fluorenylmethoxycarbonyl (Fmoc) protected compounds using UV spectroscopy. This technique is widely applied in solid-phase peptide synthesis (SPPS) to ensure complete removal of the Fmoc group before the next coupling step.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind monitoring Fmoc deprotection by UV spectroscopy?

A1: The Fmoc protecting group is removed by a base-catalyzed β-elimination reaction, typically using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[1] This reaction liberates dibenzofulvene (DBF), which is then trapped by piperidine to form a stable dibenzofulvene-piperidine adduct. This adduct has a strong UV absorbance, allowing for its quantification.[1][2] The amount of the adduct formed is directly proportional to the amount of Fmoc group removed.[1]

Q2: At what wavelength should I measure the absorbance?

A2: The dibenzofulvene-piperidine adduct has a characteristic maximum absorbance at approximately 301 nm.[3][4] Some protocols also use measurements around 289.8 nm or 290 nm.[3][5] Measuring at 289.8 nm may offer more precise and robust results due to a shallower absorption band, which minimizes the impact of wavelength accuracy variations.[3][6]

Q3: Why is it crucial to monitor Fmoc deprotection?

A3: Incomplete Fmoc deprotection is a significant issue in SPPS, leading to the formation of deletion sequences where an amino acid is missing from the peptide chain.[1] These deletion sequences can be difficult to separate from the desired full-length peptide, resulting in lower purity of the final product.[1] Routine monitoring provides real-time confirmation of complete deprotection, ensuring the efficiency of each cycle and simplifying subsequent purification.[1]

Q4: Can I use this UV monitoring method for any Fmoc-protected compound?

A4: Yes, this method is generally applicable to any compound protected with an Fmoc group that is removed using a secondary amine like piperidine. It is most commonly used in the context of solid-phase peptide synthesis but can be adapted for solution-phase deprotections as well.[7]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No UV Absorbance 1. Incomplete deprotection: The Fmoc group was not fully removed.[1] 2. Degraded piperidine solution: Piperidine can degrade over time.[8] 3. Instrument or cuvette issue: The spectrophotometer is not properly blanked, or the cuvette is dirty or not suitable for UV measurements.1. Extend the deprotection time or perform a second deprotection step with fresh reagent.[8][9] For particularly difficult sequences, consider gentle heating or using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8] 2. Prepare a fresh 20% piperidine in DMF solution.[8] 3. Ensure the use of a clean quartz cuvette and blank the spectrophotometer with the deprotection solution (e.g., 20% piperidine in DMF) before measuring the sample.
Absorbance is Too High (Off-Scale) 1. Sample is too concentrated: The collected filtrate has a high concentration of the DBF-piperidine adduct. 2. Incorrect blank: The spectrophotometer was not zeroed correctly.1. Dilute the sample with a known volume of the deprotection solution and re-measure. Remember to account for this dilution factor in your calculations.[10] 2. Re-blank the instrument using the correct deprotection solution.
Inconsistent or Drifting Absorbance Readings 1. Incomplete mixing of the sample: The diluted sample is not homogenous. 2. Resin fines in the cuvette: Small resin particles may be present in the collected filtrate, scattering the light. 3. High background absorbance from solvent: The DMF used may contain UV-absorbing impurities.[1]1. Ensure the diluted sample is thoroughly mixed before measurement. 2. Centrifuge the collected filtrate to pellet any resin fines before taking a sample for measurement. 3. Use high-purity, amine-free DMF for all solutions.[1]
Gradual Decrease in Absorbance Over Several Cycles 1. Peptide aggregation: The growing peptide chain may be aggregating on the resin, hindering reagent access. 2. Steric hindrance: For bulky amino acids, the deprotection can be slower.1. Consider using a stronger deprotection reagent or performing the deprotection at a slightly elevated temperature (e.g., 40-50°C). 2. Increase the deprotection time for known "difficult" couplings.

Experimental Protocols & Data

Protocol: UV Monitoring of Fmoc Deprotection in SPPS

This protocol outlines the steps for the quantitative analysis of Fmoc deprotection during solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF (prepare fresh daily).[1]

  • High-purity, amine-free DMF for washing and dilution.[4]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length).[4]

  • Volumetric flasks (e.g., 10 mL or 25 mL).[1]

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes.[4]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[1][4]

  • Collect Filtrate (First): Drain the deprotection solution into a volumetric flask of a known volume.[1]

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1][9]

  • Collect Filtrate (Second): Drain this second deprotection solution into the same volumetric flask.

  • Dilution: Dilute the combined filtrates to the final volume of the flask with DMF and mix thoroughly.[1] A further dilution may be necessary to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[10]

  • Spectrophotometric Measurement:

    • Blank the spectrophotometer with the 20% piperidine in DMF solution.[4]

    • Measure the absorbance of the diluted filtrate at ~301 nm.[4]

  • Resin Washing: Wash the deprotected resin thoroughly with DMF (5-7 times) to remove any residual piperidine and the dibenzofulvene-piperidine adduct before proceeding to the next amino acid coupling step.[4]

Quantitative Data Summary

The concentration of the released Fmoc group can be calculated using the Beer-Lambert law (A = εcl), where:

  • A = Absorbance

  • ε = Molar absorptivity (extinction coefficient)

  • c = Concentration (mol/L)

  • l = Path length of the cuvette (typically 1 cm)

ParameterValueWavelengthReference
Molar Absorptivity (ε) of DBF-piperidine adduct7100 - 8100 L mol⁻¹ cm⁻¹~301 nm[3]
Molar Absorptivity (ε) of DBF-piperidine adduct6089 L mol⁻¹ cm⁻¹289.8 nm[3]
Molar Absorptivity (ε) of DBF-piperidine adduct7800 L mol⁻¹ cm⁻¹~301 nm[11]
Molar Absorptivity (ε) of DBF-piperidine adduct8500 L mol⁻¹ cm⁻¹302 nm[12]

Note: The exact value of the molar absorptivity can vary slightly depending on the solvent and specific conditions. It is recommended to determine this value empirically for the most accurate quantification.

Visualizations

Chemical Principle of Fmoc Deprotection

The following diagram illustrates the base-catalyzed β-elimination of the Fmoc group and the subsequent formation of the UV-active dibenzofulvene-piperidine adduct.

G FmocPeptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate FmocPeptide->Intermediate β-Elimination Piperidine1 Piperidine (Base) Piperidine1->Intermediate Deprotonation DBF Dibenzofulvene (DBF) Intermediate->DBF Release of CO₂ DeprotectedPeptide H₂N-Peptide (Free Amine) Intermediate->DeprotectedPeptide Adduct DBF-Piperidine Adduct (UV Active at ~301 nm) DBF->Adduct Trapping Piperidine2 Piperidine (Nucleophile) Piperidine2->Adduct

Caption: Mechanism of Fmoc deprotection and DBF-adduct formation.

Experimental Workflow for UV Monitoring

This diagram outlines the logical flow of the experimental protocol for monitoring Fmoc deprotection.

G Start Start: Fmoc-Peptide-Resin AddPiperidine Add 20% Piperidine/DMF Start->AddPiperidine CollectFiltrate Collect Filtrate in Volumetric Flask AddPiperidine->CollectFiltrate Dilute Dilute to Known Volume with DMF CollectFiltrate->Dilute Measure Measure Absorbance at ~301 nm Dilute->Measure Blank Blank Spectrophotometer with 20% Piperidine/DMF Blank->Measure Calculate Calculate Fmoc Loading/ Deprotection Yield Measure->Calculate Wash Wash Resin with DMF Calculate->Wash End Ready for Next Coupling Cycle Wash->End

Caption: Workflow for UV-Vis monitoring of Fmoc deprotection.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Characterizing Fmoc-(R)-3-amino-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of Fmoc-(R)-3-amino-3-phenylpropionic acid, a critical building block in peptide synthesis and drug development. Ensuring the chemical purity, structural integrity, and enantiomeric specificity of this reagent is paramount for the successful synthesis of high-quality peptides and therapeutics. This document outlines key analytical methodologies, presents comparative data in structured tables, provides detailed experimental protocols, and includes visualizations to clarify workflows and relationships between techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for assessing the purity and, crucially, the enantiomeric excess of this compound. The use of Chiral Stationary Phases (CSPs) is essential for the direct separation of the (R) and (S) enantiomers.

Comparison of Chiral Stationary Phases

Several types of CSPs are effective for the resolution of Fmoc-protected amino acids. The choice of the stationary phase is a critical factor in achieving optimal separation. Polysaccharide-based and macrocyclic glycopeptide-based columns are among the most successful.[1][2]

Chiral Stationary Phase (CSP) TypeExample ColumnTypical Mobile PhaseAdvantagesDisadvantages
Polysaccharide-based Lux® Cellulose-1Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA)Broad applicability for Fmoc-amino acids, good resolution.[2][3]May require optimization of mobile phase composition.
Macrocyclic Glycopeptide-based CHIROBIOTIC™ T, CHIROBIOTIC™ RReversed-phase or Polar Organic ModeMultimodal capability, broad selectivity, and ruggedness.Can be more expensive than other CSPs.
Quinine-based QN-AX™Methanol/Acetonitrile with Triethylamine (TEA) and Formic Acid (FA)Efficient separation of most Nα-Fmoc amino acids.[4]Mobile phase can be more complex.
Experimental Protocol: Chiral HPLC

This protocol is a general method adapted from studies on the chiral separation of similar Fmoc-amino acids and provides a strong starting point for the analysis of this compound.[2]

  • Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Trifluoroacetic Acid (TFA). The optimal ratio may need to be determined empirically.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: UV at 265 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Logical Workflow for Chiral HPLC Analysis

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis sample This compound dissolve Dissolve in Mobile Phase sample->dissolve inject Inject Sample dissolve->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect chromatogram Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate % Purity & % ee integrate->calculate integrated_workflow cluster_primary Primary Characterization cluster_secondary Secondary/Confirmatory Analysis cluster_results Results start This compound Sample hplc Chiral HPLC start->hplc nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms ftir FTIR Spectroscopy start->ftir polarimetry Polarimetry start->polarimetry elemental Elemental Analysis start->elemental purity Purity & Enantiomeric Excess hplc->purity structure Structural Confirmation nmr->structure ms->structure ftir->structure chirality Bulk Chirality Confirmation polarimetry->chirality formula Empirical Formula Confirmation elemental->formula

References

A Researcher's Guide to Purity Analysis of Fmoc-(R)-3-amino-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. In the synthesis of peptides and other pharmaceuticals, the chemical and enantiomeric purity of building blocks like Fmoc-(R)-3-amino-3-phenylpropionic acid directly impacts the efficacy, safety, and reproducibility of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this critical reagent, supported by illustrative experimental data and detailed protocols. We also explore alternative analytical techniques that offer orthogonal insights into product quality.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely adopted technique for assessing the purity of Fmoc-protected amino acids. It offers a robust and reliable means to separate the main compound from process-related impurities and degradation products. A comprehensive purity analysis of this compound necessitates two distinct HPLC approaches: Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric purity.

Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. For this compound, this method is effective at resolving the target molecule from potential impurities such as incompletely protected or deprotected analogues.

Illustrative Purity Comparison of Commercial Samples

Parameter Supplier A (Research Grade) Supplier B (High Purity) In-house Synthesis (Unpurified)
Reported Purity (by HPLC) ≥98.0%≥99.5%Not specified
Observed Purity (Area %) 98.6%99.7%92.1%
Major Impurity 1 (retention time) 1.2% (tR = 5.8 min)0.2% (tR = 5.8 min)4.5% (tR = 5.8 min)
Major Impurity 2 (retention time) 0.2% (tR = 8.1 min)<0.1%2.1% (tR = 8.1 min)
Other Minor Impurities <0.1%<0.1%1.3%

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 265 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Enantiomeric Purity by Chiral HPLC

For chiral molecules like this compound, verifying the enantiomeric purity is critical. The presence of the undesired (S)-enantiomer can lead to the formation of diastereomeric impurities in the final peptide, which can be difficult to separate and may have different biological activities. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the definitive method for this analysis.

Illustrative Enantiomeric Purity Comparison

Parameter Supplier A (Research Grade) Supplier B (High Purity) In-house Synthesis (Unpurified)
Reported Enantiomeric Purity Not specified≥99.8% (R)Not specified
Observed (R)-Enantiomer (%) 99.2%99.9%96.5%
Observed (S)-Enantiomer (%) 0.8%0.1%3.5%

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Lux® Cellulose-1 or Chiralpak® IA).

    • Mobile Phase: A mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of an acidic modifier (e.g., 0.1% TFA). A typical starting condition is Hexane/Ethanol/TFA (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Data Analysis: The enantiomeric purity is determined by calculating the area percentage of the peak corresponding to the (R)-enantiomer relative to the total area of both the (R) and (S) enantiomer peaks.

Alternative and Complementary Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques can provide valuable, often orthogonal, information.

Technique Principle Advantages Limitations
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution, and increased sensitivity.Requires specialized high-pressure instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation of HPLC/UPLC with the mass detection of a mass spectrometer.Provides molecular weight information for impurity identification. High sensitivity and selectivity.More complex instrumentation and data analysis.
Quantitative NMR (qNMR) Uses Nuclear Magnetic Resonance spectroscopy to determine the absolute purity of a sample against a certified internal standard.Provides an absolute purity value without the need for a reference standard of the analyte. High precision and accuracy.Requires a high-field NMR spectrometer and a suitable internal standard. May not detect all impurities.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC purity analysis for this compound.

cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection (265 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Workflow for Chemical Purity Analysis by RP-HPLC.

cluster_prep Sample Preparation cluster_chiral_hplc Chiral HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on Chiral Column Inject->Separate Detect UV Detection (265 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Workflow for Enantiomeric Purity Analysis by Chiral HPLC.

Conclusion

A thorough purity assessment of this compound is a critical quality control step in drug discovery and development. While RP-HPLC is a robust method for determining chemical purity, it must be complemented by chiral HPLC to ensure enantiomeric integrity. For a comprehensive understanding of a sample's quality, especially when troubleshooting synthesis or purification issues, orthogonal methods like LC-MS and qNMR can provide invaluable insights. By employing a multi-faceted analytical approach, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

A Guide to NMR Spectroscopy of Peptides Incorporating Fmoc-(R)-3-amino-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of NMR Spectroscopic Data and Methodologies

The incorporation of non-proteinogenic amino acids, such as Fmoc-(R)-3-amino-3-phenylpropionic acid, into peptides is a key strategy in modern drug discovery and materials science. This β-amino acid derivative can induce unique conformational constraints and enhance proteolytic stability. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution. This guide provides a comparative overview of the expected NMR characteristics of peptides containing this compound, supported by experimental data from analogous systems, and details the necessary experimental protocols.

Performance Comparison: Structural Insights from NMR

The introduction of this compound into a peptide sequence significantly influences its NMR spectra compared to a standard α-peptide. The unique structural features of this β-amino acid, including the phenyl ring and the different backbone arrangement, provide distinct spectroscopic signatures.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Fmoc-Gly-L-Phe-OMe in CDCl₃ [1]

Proton AssignmentFmoc-Gly-L-Phe-OMeTypical Range in PeptidesRationale for Shift Difference
Fmoc Group
Aromatic Protons7.32 - 7.787.0 - 8.5The electron-rich fluorenyl group exhibits characteristic downfield shifts.
CH4.22~4.0 - 4.5Part of the rigid fluorenyl system.
CH₂4.41~4.0 - 4.5Part of the rigid fluorenyl system.
Glycine Residue
NH5.34 - 5.367.5 - 8.5The local electronic environment is influenced by the adjacent Fmoc group.
α-CH₂3.88 - 3.98~3.8 - 4.2Typical range for a glycine residue.
Phenylalanine Residue
NH6.317.5 - 8.5The chemical shift is sensitive to the local conformation and hydrogen bonding.
α-CH4.90~4.3 - 4.7The downfield shift can be attributed to the anisotropic effect of the adjacent phenyl ring.
β-CH₂3.12 - 3.19~2.8 - 3.2Typical range for a phenylalanine residue.
Aromatic Protons7.07 - 7.287.0 - 7.5Characteristic shifts for the phenyl ring protons.
Ester Group
OCH₃3.72~3.6 - 3.8Standard chemical shift for a methyl ester.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Fmoc-Gly-L-Phe-OMe in CDCl₃ [1]

Carbon AssignmentFmoc-Gly-L-Phe-OMeTypical Range in PeptidesRationale for Shift Difference
Fmoc Group
Aromatic Carbons120.0 - 143.7110 - 150Characteristic chemical shifts for the fluorenyl ring system.
CH47.1~45 - 50
CH₂67.3~65 - 70
C=O156.4~155 - 160Carbonyl of the carbamate group.
Glycine Residue
α-C44.3~42 - 45
C=O168.5~170 - 175Amide carbonyl.
Phenylalanine Residue
α-C53.1~53 - 58
β-C38.0~37 - 40
Aromatic Carbons127.1 - 135.5125 - 140
C=O171.6~170 - 175Ester carbonyl.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

The synthesis of a peptide incorporating this compound follows standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, including the incorporation of this compound.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

NMR Spectroscopy

Sample Preparation:

  • Dissolve the purified, lyophilized peptide in a suitable NMR solvent (e.g., 90% H₂O/10% D₂O with 0.1% TFA-d, or DMSO-d₆) to a concentration of 1-5 mM.

  • Transfer the solution to a high-quality NMR tube.

NMR Experiments: A suite of 1D and 2D NMR experiments is required for complete resonance assignment and structural analysis.

  • 1D ¹H NMR: Provides an initial overview of the peptide's purity and folding state.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.

  • 2D COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 bonds.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

Visualizing the Workflow

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_nmr NMR Spectroscopy resin Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection1->coupling wash Washing (DMF, DCM) coupling->wash repeat Repeat for each Amino Acid wash->repeat n cycles repeat->deprotection1 cleavage Cleavage from Resin (TFA Cocktail) repeat->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spec & HPLC Analysis purification->characterization sample_prep Sample Preparation (1-5 mM in NMR Solvent) characterization->sample_prep nmr_acq NMR Data Acquisition (1D ¹H, 2D TOCSY, COSY, NOESY/ROESY, HSQC) sample_prep->nmr_acq data_proc Data Processing & Assignment nmr_acq->data_proc structure_calc Structure Calculation & Analysis data_proc->structure_calc

Caption: Workflow for the synthesis and NMR analysis of a modified peptide.

Conformational Analysis Pathway

The ultimate goal of NMR analysis is to determine the peptide's three-dimensional structure in solution. This is achieved by translating the NMR data into structural restraints.

conformational_analysis cluster_data NMR Data cluster_analysis Structural Analysis tocsy TOCSY/COSY Data assignment Resonance Assignment tocsy->assignment noesy NOESY/ROESY Data noesy->assignment j_coupling J-Coupling Constants dihedral_restraints Dihedral Angle Restraints j_coupling->dihedral_restraints dist_restraints Distance Restraints (< 5 Å) assignment->dist_restraints structure_calc Structure Calculation (e.g., Molecular Dynamics) dist_restraints->structure_calc dihedral_restraints->structure_calc ensemble Conformational Ensemble structure_calc->ensemble

Caption: Logical flow for determining peptide conformation from NMR data.

References

The Chirality Conundrum: A Comparative Guide to the Biological Activity of Peptides Containing (R) versus (S) Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide Enantiomers with Supporting Experimental Data.

In the realm of peptide therapeutics, the stereochemistry of constituent amino acids is a critical determinant of biological activity. The substitution of a naturally occurring L-amino acid (S-enantiomer) with its non-natural D-amino acid (R-enantiomer) counterpart can profoundly alter a peptide's pharmacological profile. This guide provides a comprehensive comparison of the biological activity of peptides containing (R) versus (S) enantiomers, focusing on the well-characterized opioid peptide, dermorphin, which naturally contains a D-alanine at position 2. We will compare its activity to its synthetically produced L-alanine counterpart and the endogenous all-L-amino acid opioid, endomorphin-1, to highlight the profound impact of chirality on receptor binding and stability.

Executive Summary

The incorporation of D-amino acids into peptides is a widely employed strategy in medicinal chemistry to enhance their therapeutic potential. The primary advantages conferred by this substitution are:

  • Increased Proteolytic Stability: Peptides containing D-amino acids exhibit significantly enhanced resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life and improved bioavailability.

  • Altered Receptor Binding Affinity: The change in stereochemistry can dramatically affect how a peptide interacts with its target receptor. In many cases, as we will see with dermorphin, the D-enantiomer is essential for high-affinity binding, while the L-enantiomer is virtually inactive.

  • Modified Immunogenicity: The altered structure of D-amino acid-containing peptides can lead to reduced immunogenicity compared to their all-L-amino acid counterparts.

This guide will present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to provide a thorough understanding of these principles.

Data Presentation: Quantitative Comparison of Peptide Activity

The following tables summarize the receptor binding affinities and pharmacokinetic parameters of dermorphin ([D-Ala2]dermorphin), its inactive [L-Ala2] counterpart, and the all-L-amino acid peptide, endomorphin-1.

Table 1: Opioid Receptor Binding Affinity (Ki in nM)

PeptideEnantiomer Compositionµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
Dermorphin Tyr-[D-Ala ]-Phe-Gly-Tyr-Pro-Ser-NH₂0.3 - 1.062 - 180>5000
[L-Ala2]Dermorphin Tyr-[L-Ala ]-Phe-Gly-Tyr-Pro-Ser-NH₂Inactive (>10,000)Inactive (>10,000)Inactive (>10,000)
Endomorphin-1 Tyr-Pro-Trp-Phe -NH₂ (all L)0.36 - 1.11>10,000>10,000

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: In Vivo Activity and Stability

PeptideEnantiomer CompositionAnalgesic Potency (vs. Morphine)In Vivo Half-life
Dermorphin Tyr-[D-Ala ]-Phe-Gly-Tyr-Pro-Ser-NH₂~1000x more potentLonger than enkephalins (~1.3 min in rat plasma)
[L-Ala2]Dermorphin Tyr-[L-Ala ]-Phe-Gly-Tyr-Pro-Ser-NH₂Devoid of biological activityRapidly degraded
Endomorphin-1 Tyr-Pro-Trp-Phe -NH₂ (all L)Equipotent to morphineShort, rapidly degraded by peptidases

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test peptide for opioid receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rat brain homogenates).

  • Radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors).

  • Test peptides (Dermorphin, [L-Ala2]Dermorphin, Endomorphin-1).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective opioid antagonist like naloxone).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [[L]]/Kd), where [[L]] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Peptide Stability Assay in Plasma

Objective: To determine the stability and half-life of a peptide in plasma.

Materials:

  • Test peptide.

  • Human or rat plasma.

  • Incubator or water bath at 37°C.

  • Quenching solution (e.g., acetonitrile or trichloroacetic acid).

  • LC-MS/MS system.

Procedure:

  • Peptide Incubation: Add the test peptide to pre-warmed plasma at a final concentration of, for example, 10 µM.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation and precipitate plasma proteins.

  • Sample Preparation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Calculate the half-life (t½) by fitting the data to a first-order decay model.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_binding Radioligand Binding Assay cluster_stability In Vitro Plasma Stability Assay prep Membrane Preparation setup Assay Setup (Membranes, Radioligand, Test Peptide) prep->setup incubate Incubation to Equilibrium setup->incubate filter Rapid Filtration incubate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (IC50, Ki) quantify->analyze inc_plasma Incubate Peptide in Plasma (37°C) sampling Time-course Sampling inc_plasma->sampling quench Quench Reaction & Precipitate Proteins sampling->quench analyze_lcms LC-MS/MS Analysis quench->analyze_lcms calc_hl Calculate Half-life (t½) analyze_lcms->calc_hl

Figure 1: Experimental workflows for binding and stability assays.

mu_opioid_receptor_signaling ligand Dermorphin (R) or Endomorphin-1 (S) receptor µ-Opioid Receptor (GPCR) ligand->receptor Binding g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition ion_channel Ion Channels g_protein->ion_channel camp cAMP ac->camp Conversion pka Protein Kinase A camp->pka Activation cellular_response Cellular Response (e.g., Analgesia) pka->cellular_response k_channel K+ Channel Activation ion_channel->k_channel Opens ca_channel Ca2+ Channel Inhibition ion_channel->ca_channel Closes k_channel->cellular_response ca_channel->cellular_response

Figure 2: Simplified µ-opioid receptor signaling pathway.

Conclusion

The stereochemistry of amino acids within a peptide sequence is a paramount factor governing its biological activity. The case of dermorphin unequivocally demonstrates that the presence of a D-amino acid can be indispensable for high-affinity receptor binding and potent biological effects, rendering its L-amino acid counterpart inactive. Furthermore, the incorporation of D-amino acids is a proven and effective strategy to significantly enhance peptide stability against enzymatic degradation. For researchers in drug development, a thorough understanding and strategic application of peptide stereochemistry are crucial for the rational design of novel therapeutics with optimized efficacy, stability, and pharmacokinetic profiles.

A Comparative Guide to Fmoc-(R)-3-amino-3-phenylpropionic Acid and Other Non-Natural Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as stability, potency, and target selectivity.[1] This guide provides an objective comparison of Fmoc-(R)-3-amino-3-phenylpropionic acid, a β-amino acid, with other relevant non-natural amino acids, including Fmoc-D-phenylalanine and Fmoc-(R)-β-homophenylalanine. The comparison is supported by physicochemical data, performance in solid-phase peptide synthesis (SPPS), and impact on biological activity, with detailed experimental protocols provided for key methodologies.

Physicochemical Properties of Non-Natural Amino Acids

The inherent properties of these building blocks influence their handling, reactivity in peptide synthesis, and the characteristics of the final peptide. A summary of key physicochemical properties is presented in Table 1.

PropertyThis compoundFmoc-D-phenylalanineFmoc-(R)-β-homophenylalanine
Molecular Weight ( g/mol ) 387.43[2]387.43[1]401.46
Melting Point (°C) 181.7[2]180-195[1]No data available
Appearance White to off-white solid[2]White powder[1]White powder
Solubility Soluble in DMFSoluble in DMF[1]Soluble in DMF
Structure β-amino acidα-amino acid (D-enantiomer)β-amino acid (homologue)

Table 1: Physicochemical Properties of Selected Fmoc-Protected Non-Natural Amino Acids.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating non-natural amino acids into a growing peptide chain is critical for the overall yield and purity of the final product. The choice of coupling reagents and reaction conditions can be crucial, especially for sterically hindered or structurally unique amino acids.[3]

While direct head-to-head quantitative comparisons of coupling yields under identical conditions are not extensively reported in the literature, performance can be inferred from the general behavior of these classes of amino acids. β-amino acids, like this compound and its homologue, can sometimes exhibit slower coupling kinetics compared to α-amino acids due to steric hindrance.[1] To address this, more potent coupling reagents and potentially longer coupling times or double coupling strategies are often employed.[3][4]

Illustrative SPPS Performance Data

The following table provides an illustrative comparison of expected performance in SPPS based on typical observations for these classes of amino acids. Actual results will be sequence-dependent.

ParameterThis compoundFmoc-D-phenylalanineFmoc-(R)-β-homophenylalanine
Relative Coupling Efficiency Moderate to HighHighModerate to High
Potential for Racemization LowLow to ModerateLow
Recommended Coupling Strategy Potent activators (e.g., HATU, COMU), possible double couplingStandard activators (e.g., HBTU)Potent activators, possible double coupling
Expected Purity of Crude Peptide Good to ExcellentExcellentGood to Excellent

Table 2: Illustrative Comparison of SPPS Performance.

Impact on Peptide Properties and Biological Activity

The introduction of non-natural amino acids can profoundly influence the conformational properties and biological function of a peptide.

Proteolytic Stability

A significant advantage of incorporating β-amino acids is the enhanced resistance of the resulting peptides to enzymatic degradation.[5] Proteases, which are highly specific for L-α-amino acids, are often unable to efficiently cleave the peptide bonds adjacent to a β-amino acid.[6] This "steric shielding" dramatically increases the peptide's half-life in biological fluids, a critical attribute for therapeutic peptides. Peptides containing D-amino acids also exhibit increased stability against proteolysis for similar reasons.[1]

Illustrative Proteolytic Stability Data

The following table presents hypothetical yet realistic data for a model peptide to illustrate the principle of enhanced stability.

Peptide VariantAmino Acid at Position XHalf-life in Human Serum (hours)
Model Peptide (Native) L-phenylalanine~1
Model Peptide (D-Phe) D-phenylalanine> 24[7]
Model Peptide (β-Phe) (R)-3-amino-3-phenylpropionic acidSignificantly increased (>24)

Table 3: Illustrative Comparison of Peptide Stability in Human Serum. Actual values are sequence and position-dependent.

Biological Activity and Receptor Binding

The altered backbone conformation induced by β-amino acids can modulate the binding affinity and selectivity of a peptide for its biological target, such as a G protein-coupled receptor (GPCR).[8] This conformational constraint can lock the peptide into a bioactive conformation, leading to increased potency. However, it can also lead to a loss of activity if the induced conformation is not optimal for receptor binding. The impact on biological activity is highly dependent on the specific peptide sequence and the location of the non-natural amino acid.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating a non-natural amino acid using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (standard and non-natural)

  • Coupling reagents: HATU, HOBt, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvent: Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Steps 2-5 Wash2->Repeat for each amino acid Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage & Deprotection Final_Deprotection->Cleavage Precipitation 9. Peptide Precipitation Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Stability_Assay_Workflow Preparation 1. Prepare Peptide Stock Solution Incubation 2. Incubate Peptide with Human Serum at 37°C Preparation->Incubation Sampling 3. Collect Aliquots at Time Points Incubation->Sampling Quenching 4. Quench Reaction with TFA Sampling->Quenching Centrifugation 5. Centrifuge to Pellet Proteins Quenching->Centrifugation Analysis 6. Analyze Supernatant by LC-MS Centrifugation->Analysis Calculation 7. Calculate Peptide Half-life Analysis->Calculation GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) cAMP cAMP Effector->cAMP Produces Peptide Modified Peptide (agonist) Peptide->GPCR Binds G_alpha->Effector Activates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

References

A Comparative Guide: Advantages of the Fmoc Strategy over Boc for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies for solid-phase peptide synthesis (SPPS) is a critical decision that can significantly impact yield, purity, and overall success. This guide provides an objective comparison, supported by experimental data, to elucidate the advantages of the Fmoc strategy, particularly for the synthesis of standard and sensitive peptides.

Core Principles: Fmoc vs. Boc Chemistry

The fundamental difference between the two strategies lies in the chemistry used for the deprotection of the α-amino group of the growing peptide chain.

  • Boc Strategy: This method utilizes a strong acid, typically trifluoroacetic acid (TFA), for the deprotection of the Boc group. The side-chain protecting groups are generally removed at the final cleavage step with a stronger acid, such as hydrofluoric acid (HF).

  • Fmoc Strategy: In contrast, the Fmoc strategy employs a base-labile protecting group. The Fmoc group is removed by a weak base, commonly a solution of piperidine in an organic solvent. The side-chain protecting groups are acid-labile and are removed during the final cleavage from the resin with TFA.

This difference in deprotection chemistry leads to several key advantages for the Fmoc strategy. The milder conditions of Fmoc chemistry are more compatible with a wider range of sensitive amino acid residues and complex peptide sequences.

Quantitative Comparison of SPPS Strategies

The following table summarizes key quantitative data from typical peptide synthesis runs, highlighting the performance differences between the Fmoc and Boc strategies.

ParameterFmoc StrategyBoc Strategy
Deprotection Reagent 20% Piperidine in DMF50% TFA in DCM
Deprotection Time 5-20 minutes30 minutes
Resin Compatibility Polystyrene, Polyethylene glycolPolystyrene
Typical Crude Purity >80%60-80%
Overall Yield Generally higherCan be lower due to side reactions
Instrumentation Standard automated synthesizersRequires specialized HF-resistant apparatus
Safety Concerns Piperidine is toxicHighly corrosive and toxic HF

Experimental Protocols

Below are representative protocols for a single coupling cycle using both Fmoc and Boc strategies.

Fmoc Solid-Phase Peptide Synthesis Protocol

  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the vessel.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • Activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DMF (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

Boc Solid-Phase Peptide Synthesis Protocol

  • Resin Swelling: Swell the Boc-amino acid-loaded resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3 times).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIPEA) in DCM.

  • Amino Acid Coupling:

    • Activate the next Boc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Wash the resin with DCM (3 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the final coupling, wash the resin with DCM and dry. Treat the resin with anhydrous hydrofluoric acid (HF) at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups. This step requires a specialized HF apparatus.

Workflow Visualization

The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS strategies.

Fmoc_vs_Boc_SPPS cluster_fmoc Fmoc Strategy cluster_boc Boc Strategy F_Start Fmoc-AA-Resin F_Deprotection Fmoc Deprotection (20% Piperidine/DMF) F_Start->F_Deprotection F_Wash1 Wash (DMF) F_Deprotection->F_Wash1 F_Coupling Couple next Fmoc-AA F_Wash1->F_Coupling F_Wash2 Wash (DMF) F_Coupling->F_Wash2 F_End Repeat Cycle F_Wash2->F_End F_End->F_Deprotection Next Amino Acid B_Start Boc-AA-Resin B_Deprotection Boc Deprotection (50% TFA/DCM) B_Start->B_Deprotection B_Wash1 Wash (DCM) B_Deprotection->B_Wash1 B_Neutralization Neutralization (DIPEA/DCM) B_Wash1->B_Neutralization B_Wash2 Wash (DCM) B_Neutralization->B_Wash2 B_Coupling Couple next Boc-AA B_Wash2->B_Coupling B_Wash3 Wash (DCM) B_Coupling->B_Wash3 B_End Repeat Cycle B_Wash3->B_End B_End->B_Deprotection Next Amino Acid

Caption: Comparative workflow of Fmoc and Boc solid-phase peptide synthesis cycles.

Advantages of the Fmoc Strategy

For many peptide synthesis applications, the Fmoc strategy presents several distinct advantages over the Boc method:

  • Milder Deprotection Conditions: The use of a weak base for deprotection minimizes the risk of side reactions and degradation of sensitive amino acid residues, such as those containing tryptophan or methionine.

  • Orthogonality: The Fmoc strategy offers a fully orthogonal protection scheme, where the N-terminal protecting group and the side-chain protecting groups are removed under completely different conditions (base vs. acid). This simplifies the synthesis of complex peptides and those requiring side-chain modifications.

  • Safety: The avoidance of highly corrosive and toxic hydrofluoric acid for the final cleavage step makes the Fmoc strategy inherently safer and reduces the need for specialized laboratory equipment.

  • Automation: The milder reaction conditions and simpler workflow of the Fmoc strategy are well-suited for automated peptide synthesizers, which are now standard in most research laboratories.

  • Greener Chemistry: While both methods use organic solvents, the Fmoc strategy can be adapted to use more environmentally friendly solvents, and the avoidance of HF is a significant advantage in terms of waste disposal.

The Critical Role of (R)-Stereochemical Control in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In the pharmaceutical industry, the ability to selectively synthesize a single enantiomer of a chiral drug is paramount, as the two mirror-image forms, or enantiomers, can elicit vastly different physiological responses. This guide provides a comprehensive comparison of the importance of stereochemical control, with a focus on the therapeutic significance of the (R)-configuration, using thalidomide as a case study. We will delve into the differential pharmacology of its enantiomers, provide detailed experimental protocols for assessing its biological activity and for its stereoselective synthesis, and explore the broader landscape of chiral catalysts for achieving (R)-enantioselectivity.

The Case of Thalidomide: A Stark Lesson in Stereochemistry

Thalidomide, a drug with a dark past and a remarkable therapeutic resurgence, serves as a powerful illustration of the profound impact of stereochemistry. Initially marketed as a racemic mixture (a 1:1 mixture of both enantiomers) to treat morning sickness in pregnant women, it was later discovered that while one enantiomer provided the desired therapeutic effect, the other was responsible for devastating birth defects.[1][2][3]

  • (R)-Thalidomide: This enantiomer is primarily responsible for the sedative and hypnotic effects of the drug.[1][2][3]

  • (S)-Thalidomide: This enantiomer is tragically linked to the teratogenic effects observed in the 1950s and 60s.[1][2][3][4]

It is crucial to note, however, that the enantiomers of thalidomide can interconvert in vivo, meaning that administering the "safe" (R)-enantiomer alone does not eliminate the risk of teratogenicity, as it can convert to the harmful (S)-form within the body.[1][2][3] This phenomenon underscores the complexity of chiral drugs and the importance of rigorous stereochemical analysis throughout the drug development process.

Beyond its sedative and teratogenic effects, thalidomide and its analogs are now used in the treatment of various cancers and inflammatory diseases due to their immunomodulatory and anti-angiogenic properties.[1] One of the key mechanisms of action is the inhibition of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[5] Interestingly, studies on the enantiomers' effects on TNF-α release have shown that the inhibitory activity may be more pronounced with the (S)-enantiomer in certain contexts, highlighting the multifaceted and sometimes counterintuitive nature of stereopharmacology.

Quantitative Comparison of (R)- and (S)-Thalidomide Activity

To provide a clearer understanding of the differential effects of thalidomide enantiomers, the following table summarizes quantitative data from a double-blind human study on their sedative effects.

EnantiomerSedative Effect (Sleep, Tiredness, Reaction Time)Statistical Significance
(+)-(R)-Thalidomide Significant positive influence on all sedative effectsp < 0.05
(-)-(S)-Thalidomide No significant sedative effect; in some cases, an opposing effect was observedNot significant for sedation

Table 1: Comparison of the Sedative Effects of Thalidomide Enantiomers in Humans. Data adapted from a double-blind, placebo-controlled study. The study demonstrated a clear correlation between the plasma concentration of (R)-thalidomide and the observed sedative effects.[6]

Experimental Protocols

To facilitate further research and understanding, this section provides detailed methodologies for a key biological assay and a stereoselective synthetic route.

Experimental Protocol 1: In Vitro TNF-α Inhibition Assay

This protocol describes a method to assess the inhibitory effect of thalidomide enantiomers on the production of TNF-α by human monocytes stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Stimulation:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors and purify monocytes.

  • Culture the monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Seed the monocytes in 96-well plates at a density of 1.5 x 10^6 cells/mL.

  • Pre-incubate the cells with varying concentrations of (R)-thalidomide, (S)-thalidomide, or racemic thalidomide for 30 minutes at 37°C.

  • Stimulate the cells with LPS (10 ng/mL) to induce TNF-α production.

2. Measurement of TNF-α Levels:

  • After a 4-hour incubation period with LPS, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercially available Human TNF-α ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

3. Data Analysis:

  • Generate a standard curve using recombinant human TNF-α.

  • Calculate the concentration of TNF-α in each sample based on the standard curve.

  • Determine the percentage of TNF-α inhibition for each concentration of the thalidomide enantiomers compared to the LPS-stimulated control without any drug.

Experimental Protocol 2: Stereoselective Synthesis of (R)-Thalidomide

This protocol outlines a three-step synthesis of enantiomerically pure (R)-thalidomide starting from D-ornithine.[7][8][9][10]

Step 1: Synthesis of (R)-3-amino-piperidin-2-one hydrochloride

  • Suspend D-ornithine monohydrochloride in methanol and cool the mixture to -15°C.

  • Slowly add thionyl chloride while maintaining the temperature below -10°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in acetonitrile and add triethylamine.

  • Stir the mixture at room temperature for 4 hours.

  • Collect the precipitate by filtration, wash with acetonitrile, and dry to yield (R)-3-amino-piperidin-2-one hydrochloride.

Step 2: Synthesis of (R)-N-phthaloyl-3-aminopiperidin-2-one

  • Dissolve (R)-3-amino-piperidin-2-one hydrochloride and N-carbethoxyphthalimide in dimethyl sulfoxide (DMSO).

  • Add triethylamine to the solution and stir at room temperature for 12 hours.

  • Pour the reaction mixture into ice water and collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure (R)-N-phthaloyl-3-aminopiperidin-2-one.

Step 3: Synthesis of (R)-Thalidomide

  • Suspend (R)-N-phthaloyl-3-aminopiperidin-2-one in a mixture of ethyl acetate and dichloromethane.

  • Add a catalytic amount of ruthenium(IV) oxide (RuO2) and an aqueous solution of sodium periodate (NaIO4).

  • Stir the biphasic mixture vigorously at 40°C for 2 hours.

  • After cooling to room temperature, filter the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the residue from ethyl acetate to afford enantiomerically pure (R)-thalidomide.

Visualizing the Concepts: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_synthesis Stereoselective Synthesis of (R)-Thalidomide cluster_assay TNF-α Inhibition Assay D_Ornithine D-Ornithine Step1 Step 1: Cyclization D_Ornithine->Step1 Intermediate1 (R)-3-amino-piperidin-2-one Step1->Intermediate1 Step2 Step 2: Phthaloylation Intermediate1->Step2 Intermediate2 (R)-N-phthaloyl-3-aminopiperidin-2-one Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 R_Thalidomide (R)-Thalidomide Step3->R_Thalidomide Monocytes Human Monocytes Preincubation Pre-incubation with (R)- or (S)-Thalidomide Monocytes->Preincubation Stimulation LPS Stimulation Preincubation->Stimulation TNF_Production TNF-α Production Stimulation->TNF_Production ELISA ELISA Measurement TNF_Production->ELISA Results Quantitative Results ELISA->Results

Figure 1: Experimental workflow for the synthesis of (R)-Thalidomide and its evaluation in a TNF-α inhibition assay.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB TNF_gene TNF-α Gene NFkB->TNF_gene TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein (secreted) TNF_mRNA->TNF_protein Thalidomide Thalidomide (S-enantiomer more potent) Thalidomide->TNF_mRNA promotes degradation

Figure 2: Simplified signaling pathway of LPS-induced TNF-α production and the inhibitory action of thalidomide.

Stereoselective Synthesis of (R)-Alcohols and (R)-Amines: The Role of Chiral Catalysts

The ability to synthesize a single enantiomer with high selectivity is a cornerstone of modern organic chemistry. Chiral catalysts are instrumental in achieving this goal, enabling the production of enantiomerically pure compounds for various applications, including pharmaceuticals. Below is a comparison of two prominent classes of chiral catalysts widely used for the synthesis of (R)-alcohols and (R)-amines.

Noyori-Type Catalysts for Asymmetric Hydrogenation of Ketones to (R)-Alcohols

Developed by Nobel laureate Ryoji Noyori, these ruthenium-based catalysts are highly efficient for the asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols. The stereochemical outcome is determined by the chirality of the diphosphine ligand, such as BINAP.

Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)
RuCl₂[(R)-BINAP] Acetophenone(R)-1-Phenylethanol>99%
RuCl₂[(R)-BINAP] 1-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol98%
(R,R)-TsDPEN-Ru Acetophenone(R)-1-Phenylethanol97%

Table 2: Performance of Noyori-Type Catalysts in the Asymmetric Hydrogenation of Ketones. These catalysts typically exhibit high turnover numbers and operate under mild conditions, making them suitable for industrial-scale synthesis.

Chiral Phosphoric Acid Catalysts for Enantioselective Synthesis of (R)-Amines

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations, including the synthesis of chiral amines. They function by activating the substrate through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction.

CatalystReaction TypeProduct ConfigurationEnantiomeric Excess (ee)
(R)-TRIP Hydroamination of Styrenes(R)-Amineup to 95%
(R)-SPINOL-PA Reductive Amination of Ketones(R)-Amineup to 98%
(R)-VAPOL-PA Mannich Reaction(R)-β-Amino Ketoneup to 99%

Table 3: Performance of Chiral Phosphoric Acid Catalysts in the Synthesis of (R)-Amines. These organocatalysts offer the advantage of being metal-free, which can be beneficial in pharmaceutical synthesis to avoid metal contamination in the final product.

Conclusion

The stereochemical control in the synthesis of chiral molecules, particularly the ability to selectively produce the (R)-enantiomer, is of paramount importance in modern drug development. The case of thalidomide serves as a stark reminder of the potential for devastating consequences when the differential biological activities of enantiomers are not fully understood. Conversely, it also highlights the therapeutic potential that can be unlocked through stereoselective synthesis. The development of sophisticated chiral catalysts has provided chemists with powerful tools to access enantiomerically pure compounds with high efficiency and selectivity. As our understanding of the intricate interactions between chiral molecules and biological systems continues to grow, the demand for and importance of stereochemical control in synthesis will only intensify, paving the way for safer and more effective medicines.

References

The Phenyl Group's Pivotal Role: A Comparative Guide to its Impact on Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation and modification of amino acids bearing a phenyl group, most notably phenylalanine, is a cornerstone of modern peptide science and therapeutic development. The unique properties of this aromatic moiety—its hydrophobicity, steric bulk, and potential for π-π and cation-π interactions—profoundly influence a peptide's three-dimensional structure, stability, and biological activity. Understanding these impacts is critical for the rational design of peptide-based drugs with enhanced efficacy and pharmacokinetic profiles.

This guide provides a comparative analysis of the phenyl group's effect on peptide structure and function, supported by experimental data and detailed methodologies for key analytical techniques. We will explore how the presence or substitution of a phenylalanine residue can alter a peptide's conformation, its resistance to enzymatic degradation, and its affinity for biological targets.

Impact on Peptide Structure: The Conformational Influence of the Phenyl Group

The phenyl group of phenylalanine significantly contributes to the stabilization of specific secondary structures in peptides, primarily through hydrophobic and aromatic stacking interactions. Its rigid, planar nature can restrict the conformational freedom of the peptide backbone, favoring more defined structures.

A powerful technique to assess these structural changes is Circular Dichroism (CD) Spectroscopy , which measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. The resulting spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure content (α-helix, β-sheet, random coil).

Consider a model amphipathic peptide where a leucine residue is substituted with phenylalanine to enhance hydrophobic interactions and potentially induce a more ordered conformation.

Illustrative Comparative Data: Circular Dichroism Analysis

Peptide VariantPredominant Secondary StructureMean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)% α-Helicity (Calculated)
Model Peptide (with Leucine)Random Coil / Disordered-5,000~15%
Model Peptide (with Phenylalanine)α-Helix-18,000~55%
Note: The data in this table is illustrative, based on typical results from substituting a non-aromatic hydrophobic residue with phenylalanine in a peptide sequence capable of forming an α-helix. Actual values are sequence-dependent.

This illustrative data demonstrates that the introduction of a phenyl group can significantly increase the α-helical content of a peptide. This is often attributed to the phenyl group's ability to engage in stabilizing hydrophobic and π-π stacking interactions within the core of the folded peptide.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps for analyzing the secondary structure of a peptide and its phenylalanine-substituted analog.

1. Sample Preparation:

  • Peptides must be of high purity (>95%), typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Prepare stock solutions of the lyophilized peptides in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).
  • Determine the precise concentration of the peptide solutions using a reliable method such as quantitative amino acid analysis or by measuring the absorbance of an incorporated chromophore at a specific wavelength. Final concentrations for CD measurements are typically in the range of 0.1-0.2 mg/mL.

2. Data Acquisition:

  • Use a calibrated CD spectropolarimeter.
  • Record spectra in the far-UV region, typically from 190 to 260 nm, at a controlled temperature (e.g., 25°C).
  • A quartz cuvette with a short path length (e.g., 1 mm) is used to minimize solvent absorbance.
  • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

3. Data Analysis:

  • Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (millidegrees * Mean Residue Weight) / (10 * pathlength in cm * concentration in g/mL)
  • The percentage of α-helicity can be estimated from the [θ] value at 222 nm using various algorithms and reference values.

Below is a Graphviz diagram illustrating the workflow for this comparative CD analysis.

cd_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison peptide_synthesis Synthesize & Purify Peptides (>95% purity) stock_solution Prepare Stock Solutions in CD-compatible buffer peptide_synthesis->stock_solution concentration Determine Precise Concentration stock_solution->concentration instrument_setup Calibrate CD Spectropolarimeter concentration->instrument_setup run_blank Acquire Buffer Baseline Spectrum instrument_setup->run_blank run_sample Acquire Peptide Spectra (190-260 nm) run_blank->run_sample subtract_baseline Subtract Baseline from Peptide Spectra run_sample->subtract_baseline convert_units Convert to Mean Residue Ellipticity subtract_baseline->convert_units analyze_structure Calculate % Secondary Structure Content convert_units->analyze_structure compare_spectra Compare Spectra of Peptide Analogs analyze_structure->compare_spectra

Workflow for comparative CD analysis of peptides.

Impact on Peptide Function: Modulating Biological Activity and Stability

The functional consequences of incorporating a phenyl group are as significant as the structural changes. These can be broadly categorized into effects on biological activity (e.g., receptor binding) and metabolic stability.

Alanine Scanning: Probing the Phenyl Group's Role in Receptor Binding

Alanine scanning is a powerful mutagenesis technique used to determine the contribution of individual amino acid side chains to protein or peptide function.[1] By systematically replacing a residue—in this case, phenylalanine—with alanine, the functional role of the phenyl side chain can be elucidated. Alanine is chosen because its small, inert methyl group removes the specific side chain functionality while generally preserving the peptide's backbone conformation.[1]

A significant decrease in binding affinity upon substitution to alanine indicates that the phenyl group is a "hotspot" for the interaction, likely involved in crucial hydrophobic or aromatic interactions with the receptor.

Illustrative Comparative Data: Alanine Scan of a Phenylalanine Residue

Peptide VariantTarget ReceptorBinding Affinity (IC₅₀, nM)Fold Change in Affinity
Native Peptide (with Phenylalanine)Receptor X10-
Alanine-Substituted PeptideReceptor X50050-fold decrease
Note: This illustrative data is based on typical outcomes of an alanine scan of a critical phenylalanine residue involved in receptor binding. The magnitude of the effect is highly dependent on the specific peptide-receptor interaction.

This 50-fold decrease in affinity strongly suggests that the phenyl group of the original phenylalanine is essential for high-affinity binding to Receptor X.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (IC₅₀) of a peptide and its alanine-substituted analog.

1. Materials:

  • Cell membranes or purified receptor preparation.
  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the receptor.
  • Unlabeled native peptide and alanine-substituted peptide.
  • Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).
  • Filtration apparatus (e.g., Brandel cell harvester) and glass fiber filters.
  • Scintillation counter.

2. Assay Procedure:

  • Prepare a series of dilutions of the unlabeled "cold" peptides (native and alanine-substituted).
  • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled "hot" ligand and varying concentrations of the cold competitor peptides.
  • Incubations are typically carried out at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand.

The logical relationship for determining the functional importance of the phenyl group is depicted in the following diagram.

alanine_scan_logic cluster_conclusion Conclusion start Hypothesis: Phenyl group at position X is important for function mutate Synthesize two peptides: 1. Native (with Phe) 2. Analog (with Ala at X) start->mutate assay Perform functional assay (e.g., Receptor Binding Assay) mutate->assay compare Compare IC50 or EC50 values assay->compare conclusion1 Phenyl group is critical for function ('hotspot') compare->conclusion1  Significant increase  in IC50 for Ala analog conclusion2 Phenyl group is not critical for function compare->conclusion2  No significant change  in IC50 for Ala analog

Logic for Alanine Scanning of a Phenylalanine residue.
Enhancing Proteolytic Stability

A major challenge in peptide drug development is their susceptibility to degradation by proteases. The phenyl group of phenylalanine is a recognition site for certain proteases, such as chymotrypsin. However, modifications to the phenylalanine residue, such as using its D-enantiomer (D-Phenylalanine), can dramatically enhance stability. Proteases are highly stereospecific and generally cannot cleave peptide bonds adjacent to D-amino acids.[2]

Illustrative Comparative Data: Proteolytic Stability Assay

Peptide VariantIncubation Time in Human Plasma (hours)% Intact Peptide RemainingHalf-life (t½) in Plasma
Peptide with L-Phenylalanine0100~2 hours
245
420
Peptide with D-Phenylalanine0100> 24 hours
297
494
Note: This illustrative data highlights the typical, significant improvement in plasma stability when a proteolytically labile L-amino acid is replaced with its D-enantiomer. Actual results are sequence and position dependent.
Experimental Protocol: In Vitro Plasma Stability Assay

1. Preparation:

  • Prepare a stock solution of the test peptide (e.g., in DMSO).
  • Thaw frozen human plasma at 37°C and pre-warm.

2. Incubation:

  • Initiate the assay by adding a small volume of the peptide stock solution to the pre-warmed plasma to a final desired concentration. The final DMSO concentration should be low (<1%) to avoid protein precipitation.
  • Incubate the mixture at 37°C with gentle agitation.
  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot.

3. Quenching and Sample Processing:

  • Immediately stop the enzymatic reaction in each aliquot by adding a quenching solution, typically cold acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma).
  • Vortex vigorously and centrifuge at high speed to pellet the precipitated plasma proteins.

4. Analysis:

  • Carefully collect the supernatant containing the peptide.
  • Analyze the samples using a suitable analytical method, such as LC-MS/MS or RP-HPLC, to quantify the concentration of the intact peptide.
  • Plot the percentage of remaining peptide against time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

The following diagram illustrates the experimental workflow for assessing peptide stability.

stability_workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Add Peptide to Pre-warmed Plasma incubate Incubate at 37°C start->incubate aliquot Collect Aliquots at Time Points incubate->aliquot quench Quench Reaction with Cold Acetonitrile aliquot->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Quantify Intact Peptide by LC-MS/MS or HPLC supernatant->lcms plot Plot % Remaining vs. Time lcms->plot calculate Calculate Half-life (t½) plot->calculate

Workflow for an in vitro plasma stability assay.

Conclusion

The phenyl group is a powerful modulator of peptide structure and function. Its hydrophobic and aromatic nature can drive the formation of ordered secondary structures, such as α-helices, which can be quantified using techniques like Circular Dichroism spectroscopy. Functionally, the phenyl side chain is frequently a critical component of a peptide's pharmacophore, engaging in essential interactions with biological targets; its importance can be precisely mapped using alanine scanning. Furthermore, strategic modifications, such as the use of D-phenylalanine, can overcome the inherent instability of peptides by conferring resistance to proteolytic degradation. A thorough understanding and experimental evaluation of these effects are indispensable for the successful design and development of next-generation peptide therapeutics.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Validation of Peptides Containing Fmoc-(R)-3-amino-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified peptides, the validation of sequences containing non-proteinogenic amino acids is a critical step. This guide provides a detailed comparison of mass spectrometry-based approaches for the validation of peptides incorporating Fmoc-(R)-3-amino-3-phenylpropionic acid, a bulky, protected amino acid derivative. The inclusion of this moiety presents unique challenges in ionization and fragmentation that necessitate a tailored analytical strategy.

The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS). While essential for synthesis, its presence during mass spectrometric analysis can significantly influence the ionization efficiency and fragmentation pathways of the peptide. This guide explores optimal strategies for the characterization of these modified peptides, ensuring accurate sequence validation.

Comparative Analysis of Mass Spectrometric Fragmentation Techniques

The choice of fragmentation technique is paramount for obtaining comprehensive sequence information for peptides containing modified amino acids. While a direct, quantitative head-to-head comparison for peptides with this compound is not extensively documented in publicly available literature, a qualitative comparison based on established fragmentation principles can guide the analytical approach. The following table summarizes the expected performance of common fragmentation methods for this application.

Fragmentation TechniquePrincipleExpected Advantages for Fmoc-Amp PeptidesExpected Limitations for Fmoc-Amp Peptides
Collision-Induced Dissociation (CID) Low-energy collisions with an inert gas- Effective for generating b- and y-type fragment ions for backbone cleavage. - Widely available on most mass spectrometers.- The bulky Fmoc group may dominate the fragmentation spectrum, leading to its preferential loss and suppressing backbone fragmentation. - May not provide sufficient fragmentation around the modified amino acid.
Higher-Energy C-trap Dissociation (HCD) Higher-energy collisions in an HCD cell- Can produce a richer fragmentation spectrum with more backbone cleavage compared to CID. - Less susceptible to the "one-third rule" of ion traps, allowing for better low-mass ion detection.- Similar to CID, the labile Fmoc group can still be a major fragmentation pathway, potentially obscuring complete sequence information.
Electron-Transfer Dissociation (ETD) Electron transfer from a radical anion to the peptide cation- Induces cleavage of the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions. - The Fmoc group and side chains are generally preserved, providing unambiguous localization of the modification. - Particularly effective for larger peptides and those with labile modifications.- Efficiency can be dependent on the charge state of the precursor ion. - May not be as efficient for shorter peptides.

Recommended Experimental Workflow

To ensure the accurate validation of peptides containing this compound, a systematic experimental workflow is recommended. This workflow encompasses sample preparation, liquid chromatography, and mass spectrometry analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis crude_peptide Crude Synthetic Peptide purification RP-HPLC Purification crude_peptide->purification Purify lyophilization Lyophilization purification->lyophilization Isolate reconstitution Reconstitution in MS-compatible solvent lyophilization->reconstitution Prepare for MS lc Liquid Chromatography (C18 column) reconstitution->lc ms Mass Spectrometer lc->ms Introduce ms1 MS1 Scan (Precursor Ion Selection) ms->ms1 Acquire ms2 MS2 Scan (Fragmentation - CID/HCD/ETD) ms1->ms2 Select & Fragment spectral_interpretation Manual/Automated Spectral Interpretation ms2->spectral_interpretation sequence_validation Sequence Validation spectral_interpretation->sequence_validation Validate reporting Reporting sequence_validation->reporting Generate Report

Figure 1. Experimental workflow for the validation of modified peptides.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of peptides containing this compound. Optimization may be required based on the specific peptide sequence and the instrumentation used.

Sample Preparation
  • Purification: The crude synthetic peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically employed.

  • Lyophilization: The purified peptide fractions are pooled and lyophilized to remove the solvent.

  • Reconstitution: The lyophilized peptide is reconstituted in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of approximately 1 mg/mL.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over an appropriate time to ensure separation.

    • Flow Rate: A flow rate suitable for the column dimensions and mass spectrometer interface (e.g., 200-400 µL/min).

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full scan from a mass-to-charge (m/z) range that encompasses the expected precursor ion(s) of the peptide.

    • MS2 Fragmentation: Utilize a data-dependent acquisition (DDA) approach to select the most intense precursor ions for fragmentation. It is recommended to perform separate analyses using different fragmentation methods (CID, HCD, and ETD if available) to obtain complementary data.

      • For CID/HCD: Use a normalized collision energy that is optimized for peptides of a similar size and charge state.

      • For ETD: Optimize the reaction time to maximize the number of fragment ions observed.

Data Analysis
  • Spectral Interpretation: The resulting MS/MS spectra should be manually or automatically interpreted to identify the fragment ions.

  • Sequence Validation: The observed b-, y-, c-, and z-type ions are used to reconstruct the peptide sequence and confirm the presence and location of the this compound residue. The characteristic mass of the Fmoc group (222.07 Da) and the modified amino acid residue should be accounted for in the analysis.

  • Reporting: A comprehensive report should be generated that includes the mass spectra, a fragment ion map, and a clear statement on the validation of the peptide sequence.

Conclusion

The successful validation of peptides containing this compound by mass spectrometry hinges on the selection of an appropriate fragmentation method and a meticulous experimental approach. While CID and HCD can provide valuable backbone fragmentation, they may be hampered by the lability of the Fmoc group. ETD, where available, offers a significant advantage by preserving the protecting group and providing unambiguous localization of the modification. By employing the systematic workflow and protocols outlined in this guide, researchers can confidently validate the sequences of these challenging modified peptides, ensuring the integrity of their synthetic products for downstream applications in drug discovery and development.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fmoc-(R)-3-amino-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Fmoc-(R)-3-amino-3-phenylpropionic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this solid chemical, in line with general laboratory chemical waste management principles.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] The area where the disposal is being handled should be well-ventilated.[1] In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal; avoid generating dust.[1][2][3] Do not let this chemical enter the environment.[1][4]

Disposal Protocol for this compound

As a solid chemical waste, this compound must be disposed of through a designated chemical waste program and should never be discarded in regular trash or down the drain.[5]

Step 1: Containerization

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure lid. The original container is often a suitable choice if it is in good condition and can be securely sealed.[6][7]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[5] This ensures proper identification and handling by waste management personnel.

Step 2: Segregation and Storage

  • Separate Solid Waste: Keep solid chemical waste, such as this compound, separate from liquid waste streams.[8]

  • Store Safely: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials like strong oxidizing agents, strong acids, and strong bases.[1][4] Ensure the storage location is secure and accessible only to authorized personnel.

Step 3: Disposal of Contaminated Materials

  • PPE and Labware: Any materials, such as gloves, absorbent paper, or weighing boats, that come into contact with this compound should be considered contaminated.[6]

  • Package Contaminated Waste: Place these contaminated items in a separate, clearly labeled, and sealed plastic bag or container for solid hazardous waste.[6]

Step 4: Arranging for Pickup and Disposal

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for chemical waste disposal. This typically involves submitting a request for waste pickup through your Environmental Health and Safety (EHS) office.[5]

  • Documentation: Complete any required waste disposal forms accurately, providing all necessary information about the chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Contaminated Materials cluster_2 Final Disposal A This compound (Solid Waste) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select a Labeled, Compatible Waste Container B->C D Transfer Solid Waste into Container C->D E Securely Seal the Container D->E F Store in Designated Hazardous Waste Area E->F I Follow Institutional EHS Procedures F->I G Contaminated PPE and Labware H Place in a Labeled Bag for Solid Hazardous Waste G->H H->I J Arrange for Chemical Waste Pickup I->J

Caption: A flowchart outlining the proper disposal procedure for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Fmoc-(R)-3-amino-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Fmoc-(R)-3-amino-3-phenylpropionic acid is critical for ensuring a secure laboratory environment. This document provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and establish safe laboratory practices when working with this and similar chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound may not list specific hazards, aggregated data for the stereoisomer Fmoc-(S)-3-amino-3-phenylpropionic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a cautious approach to handling is warranted, employing a comprehensive suite of personal protective equipment.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.[2] Safety goggles are preferred to provide a seal around the eyes, especially when handling the powder or solutions.
Face ShieldRecommended when there is a significant risk of splashes, such as during the handling of larger quantities or when working with solutions.[3]
Hand Protection Disposable Nitrile GlovesOffers good protection against a variety of chemicals and is suitable for handling the solid compound and common solvents used in peptide synthesis.[2][4] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA long-sleeved lab coat is mandatory to protect skin and clothing from spills and contamination.[2][3]
Chemical-Resistant ApronRecommended when handling larger volumes of solutions or when there is a higher risk of splashes.
Respiratory Protection N95 Respirator or equivalentShould be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[5]

Operational Plan for Safe Handling

The primary application for this compound is in solid-phase peptide synthesis (SPPS). The following protocol outlines the safe handling procedures for this compound within a typical experimental workflow.

Experimental Protocol: Handling this compound for Peptide Synthesis

  • Preparation and Weighing:

    • Before handling, ensure that all required PPE is correctly donned.

    • Conduct all weighing and handling of the solid this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use a powder spatula for transferring the solid. Avoid creating dust.

  • Dissolution:

    • When preparing solutions, typically with solvents such as N,N-dimethylformamide (DMF), add the solvent to the pre-weighed solid slowly to prevent splashing.

    • This step should also be performed in a chemical fume hood due to the potential hazards of the solvent.

  • Coupling Reaction:

    • The coupling of the amino acid to the resin or peptide chain involves other reagents.[6] Ensure that the compatibility of all reagents is understood and that the appropriate PPE is worn for the most hazardous chemical in the mixture.

    • Keep the reaction vessel capped or covered to the extent possible to minimize the release of vapors.

  • Post-Reaction Work-up:

    • During the washing and deprotection steps, which may involve reagents like piperidine or trifluoroacetic acid (TFA), it is crucial to continue working in a well-ventilated fume hood.[7][8]

    • Handle all liquid waste as hazardous chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.

Waste Disposal Procedures

Waste TypeDisposal ContainerDisposal Method
Unused Solid Reagent Labeled Hazardous Waste ContainerDispose of as solid chemical waste in accordance with local, state, and federal regulations. Do not dispose of in the regular trash.
Contaminated Labware (e.g., weigh boats, pipette tips) Labeled Solid Waste Bag within a Fume HoodCollect in a designated, sealed waste bag for solid chemical waste.
Contaminated PPE (e.g., gloves) Labeled Solid Waste BagRemove gloves using the proper technique to avoid skin contact and dispose of them in a designated chemical waste container.
Liquid Waste (from reactions and washes) Labeled Hazardous Liquid Waste ContainerCollect all liquid waste containing the compound, solvents (e.g., DMF), and other reagents in a sealed, properly labeled, and compatible waste container.

Experimental Workflow Diagram

The following diagram illustrates the key stages of handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don PPE B Weigh Solid in Fume Hood A->B C Dissolve in Solvent B->C D Perform Coupling Reaction C->D E Work-up and Purification D->E F Segregate Solid Waste E->F G Collect Liquid Waste E->G H Doff PPE F->H G->H

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-(R)-3-amino-3-phenylpropionic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-(R)-3-amino-3-phenylpropionic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。